molecular formula C6H7FN2 B057389 4-Ethyl-5-fluoropyrimidine CAS No. 137234-88-9

4-Ethyl-5-fluoropyrimidine

Cat. No.: B057389
CAS No.: 137234-88-9
M. Wt: 126.13 g/mol
InChI Key: AYZDRTRWCASUFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-5-fluoropyrimidine is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and materials science. Its core value lies in the synergistic modification of the pyrimidine ring with both an ethyl group and a fluorine atom. The fluorine atom, a key bioisostere for hydrogen, profoundly influences the molecule's electronic properties, metabolic stability, and lipophilicity, which can be finely tuned by the steric and electronic contributions of the ethyl substituent. This compound serves as a crucial synthetic intermediate for the development of novel pharmaceutical candidates, particularly in the areas of kinase inhibitors, antiviral agents, and CNS-active compounds, where the pyrimidine scaffold is a prevalent pharmacophore. In materials science, it is investigated as a precursor for the synthesis of organic semiconductors and liquid crystals, where fluorination can enhance charge transport properties and environmental stability. Researchers utilize this compound to explore structure-activity relationships (SAR), to block metabolic soft spots, and to introduce fluorine-specific spectroscopic probes (e.g., for 19F NMR) into target molecules. Its mechanism of action is context-dependent, typically functioning by integrating into a larger molecular architecture to modulate interactions with biological targets like enzyme active sites or protein-protein interfaces. This high-purity reagent is designed to facilitate cutting-edge research and accelerate the discovery of new chemical entities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethyl-5-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2/c1-2-6-5(7)3-8-4-9-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZDRTRWCASUFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=NC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20160115
Record name 4-Ethyl-5-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20160115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137234-88-9
Record name 4-Ethyl-5-fluoropyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137234-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethyl-5-fluoropyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137234889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethyl-5-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20160115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethyl-5-fluoropyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-ETHYL-5-FLUOROPYRIMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT448KF49C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Ethyl-5-fluoropyrimidine (CAS No: 137234-88-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Ethyl-5-fluoropyrimidine, a key intermediate in the synthesis of the broad-spectrum antifungal agent, Voriconazole. This document details its chemical and physical properties, provides an experimental protocol for the synthesis of a key precursor, and outlines its role in the synthesis of Voriconazole. Spectroscopic data and a visual representation of its synthetic application are also included to support research and development activities in medicinal chemistry and drug manufacturing.

Chemical and Physical Properties

This compound is a substituted pyrimidine with the chemical formula C₆H₇FN₂.[1] It is primarily recognized as a critical building block in the pharmaceutical industry.

Table 1: Physicochemical Properties of this compound and a Key Precursor

PropertyThis compound4-Chloro-6-ethyl-5-fluoropyrimidine
CAS Number 137234-88-9[1]137234-74-3[2]
Molecular Formula C₆H₇FN₂[1]C₆H₆ClFN₂[2]
Molecular Weight 126.13 g/mol [1]160.58 g/mol [2]
Appearance Colorless to light yellow liquidLiquid[3]
Boiling Point Not available211 °C[3]
Density Not available1.286 g/cm³[3]
Refractive Index Not available1.4962[3]
Purity Typically ≥97% or ≥98%Not specified

Synthesis of a Key Precursor: 6-Ethyl-5-fluoro-4-hydroxy pyrimidine

Synthesis of 2-fluoro-3-oxo ethyl valerate

This is the first step in the synthesis of the pyrimidine ring.

Experimental Protocol:

  • Under a nitrogen atmosphere, add 1.2 L of isopropyl ether to a 2 L three-necked flask.

  • Add approximately 44 g of sodium hydride and stir at room temperature.

  • Slowly add 106 g of ethyl fluoroacetate dropwise over 3 hours.[4][5]

  • Cool the reaction mixture to 0°C.

  • Slowly add 95 g of propionyl chloride dropwise over 3 hours, maintaining the temperature between 0-5°C.[4][5]

  • Stir the reaction at this temperature for about 12 hours.[4][5]

  • Add 0.5 L of ice water with thorough stirring.

  • Neutralize the reaction mixture with a 5% NaOH solution and allow the layers to separate.[5]

Synthesis of 6-ethyl-5-fluoro-4-hydroxy pyrimidine

This step involves the cyclization of the previously synthesized intermediate.

Experimental Protocol:

  • Under a nitrogen atmosphere, add 300 ml of methanol to a 1 L three-necked flask and cool to 0°C.

  • Add 35 g of sodium methoxide and stir until uniform, maintaining the temperature at 0-5°C.

  • Add 33.4 g of formamidine acetate to the flask and stir for about 1 hour at 0-5°C.[4]

  • Slowly add a solution of 52 g of 2-fluoro-3-oxo ethyl valerate dissolved in 20 ml of methanol dropwise over 1 hour, keeping the temperature at 0-5°C.[4]

  • Remove the ice bath and allow the reaction to slowly warm to room temperature.

  • Continue stirring for 24 hours.[4]

  • Add 15.4 g of glacial acetic acid to adjust the pH to 6-6.5.[4]

  • Remove the methanol by distillation under reduced pressure to obtain a solid mixture.

  • Extract the product five times with dichloromethane (100 ml each).

  • Combine the organic phases and process to isolate the final product.

Role in Voriconazole Synthesis

This compound is a crucial intermediate in the synthesis of Voriconazole. The pyrimidine ring of this compound forms a core part of the final drug structure. The synthesis generally involves the coupling of a derivative of this compound with a substituted difluorophenyl ethanone derivative.

A common method involves a Grignard reaction with a halogenated derivative of this compound, followed by reaction with an epoxide intermediate to form the core structure of Voriconazole.[6][7]

Workflow for Voriconazole Synthesis:

Voriconazole_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate Steps cluster_coupling Coupling Reaction cluster_final Final Product A This compound B Halogenation (e.g., Bromination) A->B Halogenating Agent C Formation of Grignard Reagent B->C Mg E Coupling Reaction C->E D 2-(2,4-difluorophenyl)-3- (1,2,4-triazol-1-yl)-1,2-propylene oxide D->E F Voriconazole E->F Work-up & Purification

Workflow of Voriconazole synthesis.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, data for the closely related precursor, 6-ethyl-5-fluoropyrimidin-4-ol, provides valuable insights into the expected spectral characteristics.

Table 2: Spectroscopic Data for 6-Ethyl-5-fluoropyrimidin-4-ol

Technique Data
IR (cm⁻¹) 2986, 2883, 1687, 1659, 1611, 1240, 908[8]
¹H NMR (δ) 1.26-1.29 (m, 3H), 2.70-2.76 (m, 2H), 8.03 (m, 1H)[8]
MS (ESI) m/z 143 (M+ + 1)[8]

Interpretation of Spectroscopic Data for Pyrimidine Derivatives:

  • ¹H NMR: The spectrum of this compound is expected to show signals corresponding to the ethyl group (a triplet and a quartet) and the protons on the pyrimidine ring. The chemical shifts of the pyrimidine protons will be in the aromatic region and will be influenced by the fluorine substituent.

  • ¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the two carbons of the ethyl group and the four carbons of the pyrimidine ring. The carbon atoms bonded to or near the fluorine and nitrogen atoms will exhibit characteristic chemical shifts and C-F coupling.

  • IR: The IR spectrum will likely show characteristic absorptions for C-H stretching of the ethyl group and the aromatic ring, C=N and C=C stretching vibrations of the pyrimidine ring, and a C-F stretching band.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns may involve the loss of the ethyl group or other small fragments from the pyrimidine ring.

Logical Relationships in Synthesis

The synthesis of Voriconazole from this compound relies on a series of well-established organic reactions. The logical flow involves activating the pyrimidine ring for nucleophilic attack, preparing a suitable electrophilic partner, and then coupling these two fragments.

Logical Workflow for Key Synthetic Steps:

Synthesis_Logic A Start with This compound B Introduce a leaving group (e.g., Halogen) at a reactive site A->B C Convert to a nucleophilic species (e.g., Grignard Reagent) B->C E Couple the nucleophile and electrophile C->E D Synthesize the electrophilic partner (epoxide intermediate) D->E F Purify and isolate the final product (Voriconazole) E->F

Logical flow of the synthesis.

Conclusion

This compound is a fundamentally important intermediate in the synthesis of Voriconazole. Understanding its properties, the synthetic routes to its precursors, and its role in the overall synthesis of the final active pharmaceutical ingredient is crucial for researchers and professionals in the field of drug development and manufacturing. This guide provides a consolidated resource of technical information to aid in these endeavors. Further research into optimizing the synthesis of this compound and detailed characterization of its spectroscopic properties would be of significant value to the scientific community.

References

An In-depth Technical Guide to 4-Ethyl-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 4-Ethyl-5-fluoropyrimidine, a key intermediate in the pharmaceutical industry. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Chemical Properties

This compound is a substituted pyrimidine that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably the antifungal agent Voriconazole. Its chemical structure, featuring an ethyl group and a fluorine atom on the pyrimidine ring, imparts specific reactivity and properties that are leveraged in multi-step organic syntheses.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is typically supplied as a colorless to light yellow liquid and should be stored at room temperature or under refrigerated conditions (5°C) in a dry, sealed container to maintain its integrity.[1]

PropertyValueSource
Molecular Formula C₆H₇FN₂[2]
Molecular Weight 126.13 g/mol [2]
CAS Number 137234-88-9[2]
Appearance Colorless to light yellow liquid
Boiling Point 169.5 ± 20.0 °C (Predicted)[1]
Density 1.117 ± 0.06 g/cm³ (Predicted)[1]
Solubility Slightly soluble in Chloroform and Methanol[1]
Purity Typically ≥97% or ≥98%[3]
Spectral Data

Detailed spectral analysis is crucial for the identification and quality control of this compound. While full spectral data is often proprietary to chemical suppliers, data for closely related compounds can provide valuable insights. For reference, the ¹H NMR spectral data for the related intermediate, 4-Chloro-6-ethyl-5-fluoropyrimidine, is presented below.

¹H NMR Data for 4-Chloro-6-ethyl-5-fluoropyrimidine (300 MHz, CDCl₃):

  • δ 8.70 ppm: (s, 1H, Ar-H)

  • δ 2.90 ppm: (q, 2H, -CH₂-)

  • δ 1.34 ppm: (t, 3H, -CH₃)[4]

The analysis of this compound is typically performed using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to ensure purity.

Synthesis and Logical Pathways

The synthesis of this compound is not commonly detailed in publicly available literature. However, its synthesis can be logically inferred from the well-documented preparation of its precursors and related compounds, particularly in the context of Voriconazole synthesis. A common route involves the synthesis of 6-ethyl-5-fluoro-4-hydroxypyrimidine, which is then converted to a more reactive intermediate like 4-chloro-6-ethyl-5-fluoropyrimidine.

Synthesis of 6-ethyl-5-fluoro-4-hydroxypyrimidine

A key precursor to this compound is 6-ethyl-5-fluoro-4-hydroxypyrimidine. A method for its synthesis is outlined below.

Experimental Protocol:

Reaction: The synthesis involves a two-step process starting from the condensation of ethyl fluoroacetate and propionyl chloride to form ethyl 2-fluoro-3-oxopentanoate, followed by cyclization with formamidine acetate.

Step 1: Synthesis of Ethyl 2-fluoro-3-oxopentanoate

  • Under a nitrogen atmosphere, add 1.2 L of isopropyl ether to a 2 L three-necked flask.

  • Add approximately 44 g of sodium hydride and stir at room temperature.

  • Slowly add 106 g of ethyl fluoroacetate dropwise over 3 hours.

  • Cool the reaction mixture to 0°C and slowly add 95 g of propionyl chloride dropwise over 3 hours, maintaining the temperature between 0-5°C.

  • Continue stirring at this temperature for about 12 hours to complete the reaction.

Step 2: Synthesis of 6-ethyl-5-fluoro-4-hydroxypyrimidine

  • In a separate 1 L three-necked flask under a nitrogen atmosphere, add 300 ml of methanol and cool to 0°C.

  • Add 35 g of sodium methoxide and stir until uniform, maintaining the temperature at 0-5°C.

  • Add 33.4 g of formamidine acetate and stir for approximately 1 hour at 0-5°C.

  • Slowly add 52 g of ethyl 2-fluoro-3-oxopentanoate (dissolved in 20 ml of methanol) dropwise over 1 hour, keeping the temperature between 0-5°C.

  • After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Continue to stir for 24 hours.

  • Add 15.4 g of glacial acetic acid to adjust the pH to 6-6.5.

  • Remove the methanol by distillation under reduced pressure to obtain a solid mixture.

  • Extract the solid mixture five times with dichloromethane (100 ml each).

  • Combine the organic phases and remove the solvent to yield the crude product.[5]

The logical next step to obtain this compound would involve the reduction of the 4-hydroxy group, likely via an intermediate such as the 4-chloro derivative.

Logical Synthesis Pathway Diagram

The following diagram illustrates a logical workflow for the synthesis of Voriconazole, highlighting the central role of pyrimidine intermediates.

G A Ethyl Fluoroacetate + Propionyl Chloride B Ethyl 2-fluoro-3-oxopentanoate A->B Condensation C 6-ethyl-5-fluoro-4-hydroxypyrimidine B->C Cyclization with Formamidine Acetate D 4-Chloro-6-ethyl-5-fluoropyrimidine C->D Chlorination (e.g., POCl₃) E This compound D->E Reduction G Voriconazole Intermediate D->G Coupling Reaction F 1-(2,4-difluorophenyl)-2- (1H-1,2,4-triazol-1-yl)ethanone F->G H Voriconazole G->H Further Steps & Resolution

Caption: Logical synthesis pathway for Voriconazole.

Role in Drug Development

This compound is primarily recognized as a key starting material or intermediate in the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent.[6] Voriconazole functions by inhibiting the fungal enzyme 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of fungal cell membranes. This disruption of ergosterol biosynthesis leads to the inhibition of fungal growth and replication.

Voriconazole Synthesis Workflow

The general workflow for synthesizing Voriconazole involves the coupling of a pyrimidine derivative with a substituted ethanone. The following diagram illustrates this process.

G cluster_reactants Reactants A 4-Chloro-6-ethyl-5-fluoropyrimidine (or related pyrimidine) C Coupling Reaction (e.g., Grignard or Reformatsky-type) A->C B 1-(2,4-difluorophenyl)-2- (1H-1,2,4-triazol-1-yl)ethanone B->C D Racemic Voriconazole Intermediate C->D E Chiral Resolution D->E F Voriconazole (Active Pharmaceutical Ingredient) E->F

Caption: General workflow for Voriconazole synthesis.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory or industrial setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

This guide provides a foundational understanding of this compound for professionals in the field. For specific applications and handling procedures, always refer to detailed documentation from suppliers and relevant scientific literature.

References

4-Ethyl-5-fluoropyrimidine molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Structure of 4-Ethyl-5-fluoropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a critical fluorinated pyrimidine derivative used extensively in the synthesis of advanced pharmaceutical compounds. Its unique molecular structure, featuring an ethyl group and a fluorine atom on a pyrimidine ring, provides essential reactive sites for building complex therapeutic molecules. This document provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and application, with a particular focus on its role as a cornerstone intermediate in the development of the antifungal agent Voriconazole.

Molecular Structure and Identification

This compound is a heterocyclic organic compound characterized by a six-membered pyrimidine ring containing two nitrogen atoms at positions 1 and 3.[1] The structure is further substituted with an ethyl group at the 4-position and a fluorine atom at the 5-position.[2] This specific arrangement of functional groups is pivotal to its utility in pharmaceutical synthesis.

Key identifiers and molecular properties are summarized below for clear reference.

PropertyValueSource
Chemical Formula C₆H₇FN₂[2][3][4]
Molecular Weight 126.13 g/mol [2][3][4][5]
CAS Number 137234-88-9[2][3][5][6]
Alternate Name 6-Ethyl-5-fluoropyrimidine[3]
SMILES CCC1=NC=NC=C1F[2]
MDL Number MFCD06657566[2][6]

Physicochemical and Quality Specifications

The physical and quality attributes of this compound are critical for its application, ensuring consistency and success in complex synthetic pathways.

CharacteristicSpecificationSource
Appearance Colorless to light yellow liquid[2][7]
Purity Typically ≥97% or ≥98%[2][3][7][8]
Analytical Verification Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)[2]
Storage Conditions Recommended at +5°C or room temperature, sealed in a dry place[2][6]

Synthesis and Experimental Protocols

This compound is a key intermediate, and its synthesis is often part of a larger multi-step process for creating active pharmaceutical ingredients (APIs). A crucial related synthesis is the preparation of 4-chloro-6-ethyl-5-fluoropyrimidine, a direct precursor in the Voriconazole synthesis pathway.

Experimental Protocol: Synthesis of 4-chloro-6-ethyl-5-fluoropyrimidine

This protocol is based on the chlorination of 6-ethyl-5-fluoropyrimidin-4(3H)-one.[9]

Materials:

  • 6-ethyl-5-fluoropyrimidin-4(3H)-one (5.00 kg, 35.2 mol)

  • Dichloromethane (20 L)

  • Triethylamine (3.60 kg, 35.6 mol)

  • Phosphorus oxychloride (POCl₃) (5.95 kg, 38.8 mol)

  • Hydrochloric acid (3.7 M, 20 L)

  • Anhydrous magnesium sulfate

  • Water

Procedure:

  • Charge a reactor with dichloromethane (20 L) and 6-ethyl-5-fluoropyrimidin-4(3H)-one (5.00 kg) at a temperature of 25-30°C.[9]

  • Stir the reaction mixture for 15 minutes, then add triethylamine (3.60 kg).[9]

  • Slowly add phosphorus oxychloride (5.95 kg) over a period of 3 hours, ensuring the reaction temperature is maintained below 35°C.[9]

  • Heat the reaction mass to reflux (40-48°C) and maintain for 3 hours.[9]

  • After the reaction is complete, cool the mixture to 5°C.[9]

  • Carefully add hydrochloric acid (3.7 M, 20 L) over 1 hour, then stir the mixture for 30 minutes at 20°C.[9]

  • Separate the organic and aqueous layers. Extract the aqueous layer twice with dichloromethane (2 x 5.0 L).[9]

  • Combine the organic layers and wash with water (5.0 L).[9]

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvents under reduced pressure to yield the final product, 4-chloro-6-ethyl-5-fluoropyrimidine, as a brown liquid.[9]

Yield: 5.61 kg (99% yield) with a purity of 99.6% by HPLC.[9]

G start Start Materials: 6-ethyl-5-fluoropyrimidin-4(3H)-one Dichloromethane, Triethylamine step1 1. Dissolve & Add Base - Charge reactor with starting materials - Stir and add triethylamine start->step1 reagents Reagents: Phosphorus Oxychloride (POCl3) Hydrochloric Acid step2 2. Chlorination Reaction - Add POCl3 over 3 hrs (<35°C) - Heat to reflux (40-48°C) for 3 hrs reagents->step2 step1->step2 Proceed to reaction step3 3. Quenching & Extraction - Cool to 5°C - Add HCl, stir - Separate layers, extract aqueous phase step2->step3 Reaction complete step4 4. Purification - Combine organic layers - Wash with water - Dry and concentrate step3->step4 Isolate organic phase end_product Final Product: 4-chloro-6-ethyl-5-fluoropyrimidine step4->end_product Yields

Caption: Workflow for the synthesis of 4-chloro-6-ethyl-5-fluoropyrimidine.

Application in Drug Development: Voriconazole Synthesis

This compound is a cornerstone intermediate for creating advanced antifungal drugs, most notably Voriconazole.[2][8] Voriconazole is a second-generation triazole antifungal agent used to treat serious, invasive fungal infections.[8] The pyrimidine derivative serves as a critical building block, and its incorporation is essential for achieving the drug's potent and broad-spectrum activity.[8]

The synthesis of Voriconazole is a multi-step process where 4-chloro-6-ethyl-5-fluoropyrimidine (derived from this compound precursors) is a key component. It undergoes reactions to build the complex structure of the final API. A patent describes reacting a brominated derivative, 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine, with 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone to produce the Voriconazole racemate.[10]

G cluster_0 start Precursor: This compound (or related derivatives) step1 Chlorination & Bromination start->step1 intermediate Key Intermediate: 4-Chloro-6-ethyl-5-fluoropyrimidine intermediate2 Brominated Intermediate: 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine intermediate->intermediate2 Further Processing step2 Coupling Reaction intermediate2->step2 final_api Final API: Voriconazole step2->final_api

Caption: Logical pathway from pyrimidine precursors to the final Voriconazole API.

Safety and Handling

According to its GHS classification, this compound is considered hazardous. It is classified as toxic if swallowed, suspected of causing cancer, may damage fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure.[4] Proper safety protocols, including the use of personal protective equipment (PPE), handling in a well-ventilated area, and adherence to all safety data sheet (SDS) guidelines, are mandatory when working with this compound.

Conclusion

This compound is a molecule of significant interest to the pharmaceutical industry. Its distinct structure, defined by the ethyl and fluoro-substituents on the pyrimidine core, makes it an indispensable building block for complex drug synthesis. A thorough understanding of its properties, synthesis, and handling is crucial for researchers and developers aiming to leverage this compound in the creation of next-generation therapeutics like Voriconazole. The consistency and high purity of this intermediate are paramount to ensuring the quality and efficacy of the final active pharmaceutical ingredient.[2]

References

An In-depth Technical Guide to the Synthesis of 4-Ethyl-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 4-ethyl-5-fluoropyrimidine, a key intermediate in the pharmaceutical industry, notably in the synthesis of the antifungal agent Voriconazole. This document details the necessary starting materials, reagents, reaction conditions, and experimental protocols. All quantitative data is summarized in structured tables for clarity and comparative analysis. Additionally, the synthesis pathway is visualized using a flowchart diagram.

Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process that begins with the formation of a key intermediate, 2-fluoro-3-oxo ethyl valerate. This intermediate is then cyclized to form the pyrimidine ring, which subsequently undergoes chlorination and a final dehalogenation step to yield the target molecule. The overall synthesis can be summarized in four main stages:

  • Step 1: Synthesis of 2-Fluoro-3-oxo ethyl valerate

  • Step 2: Synthesis of 6-Ethyl-5-fluoro-4-hydroxypyrimidine

  • Step 3: Synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine

  • Step 4: Synthesis of this compound

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with tables summarizing the quantitative data.

Step 1: Synthesis of 2-Fluoro-3-oxo ethyl valerate

This step involves the condensation of ethyl fluoroacetate and propionyl chloride in the presence of a strong base.[1]

Experimental Protocol:

  • Under a nitrogen atmosphere, add 1.2 L of isopropyl ether to a 2 L three-necked flask.

  • Add approximately 44 g of sodium hydride and stir the suspension at room temperature.

  • Slowly add 106 g of ethyl fluoroacetate dropwise over 3 hours.

  • Cool the reaction mixture to 0°C.

  • Slowly add 95 g of propionyl chloride dropwise over 3 hours, maintaining the temperature at 0-5°C.

  • Continue stirring at this temperature for approximately 12 hours to complete the reaction.

  • The resulting product, 2-fluoro-3-oxo ethyl valerate, can be purified by vacuum distillation.

Reagent/ProductMolecular FormulaAmount/VolumeMoles (approx.)Role
Isopropyl etherC6H14O1.2 L-Solvent
Sodium hydrideNaH44 g1.83 molBase
Ethyl fluoroacetateC4H7FO2106 g1.00 molStarting Material
Propionyl chlorideC3H5ClO95 g1.03 molStarting Material
2-Fluoro-3-oxo ethyl valerateC7H11FO3--Product

Table 1: Reagents and quantities for the synthesis of 2-fluoro-3-oxo ethyl valerate.

Step 2: Synthesis of 6-Ethyl-5-fluoro-4-hydroxypyrimidine

This step involves the cyclization of the previously synthesized β-keto ester with formamidine acetate.[1]

Experimental Protocol:

  • Under a nitrogen atmosphere, add 300 mL of methanol to a 1 L three-necked flask and cool to 0°C.

  • Add 35 g of sodium methoxide to the flask and stir to dissolve, maintaining the temperature at 0-5°C.

  • Add 33.4 g of formamidine acetate to the flask and stir for approximately 1 hour at 0-5°C.

  • Slowly add a solution of 52 g of 2-fluoro-3-oxo ethyl valerate dissolved in 20 mL of methanol dropwise over 1 hour, keeping the temperature between 0-5°C.

  • After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature.

  • Continue to stir the reaction mixture for 24 hours.

  • Add 15.4 g of glacial acetic acid to adjust the pH to 6-6.5.

  • The product, 6-ethyl-5-fluoro-4-hydroxypyrimidine, can be isolated by crystallization.

Reagent/ProductMolecular FormulaAmount/VolumeMoles (approx.)RoleYield
MethanolCH4O300 mL-Solvent-
Sodium methoxideCH3ONa35 g0.65 molBase-
Formamidine acetateC3H8N2O233.4 g0.32 molStarting Material-
2-Fluoro-3-oxo ethyl valerateC7H11FO352 g0.32 molStarting Material-
Glacial acetic acidC2H4O215.4 g0.26 molNeutralizing Agent-
6-Ethyl-5-fluoro-4-hydroxypyrimidineC6H7FN2O--Product67%

Table 2: Reagents, quantities, and yield for the synthesis of 6-ethyl-5-fluoro-4-hydroxypyrimidine.

Step 3: Synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine

The hydroxypyrimidine is converted to the corresponding chloropyrimidine using a chlorinating agent.[2]

Experimental Protocol:

  • Dissolve 80 g of 6-ethyl-5-fluoropyrimidin-4(3H)-one in a solvent mixture of 240 mL of dichloromethane and 57.4 mL of N,N-dimethylformamide.

  • Add 78.24 mL of triethylamine to the solution as a base.

  • Slowly add phosphoryl chloride (POCl3) dropwise over 30 minutes.

  • Stir the reaction mixture under reflux conditions for 5 hours.

  • Cool the reaction mixture to room temperature.

  • Carefully add 352 mL of 3N hydrochloric acid solution, ensuring the temperature does not exceed 20°C.

  • Extract the aqueous phase with 100 mL of dichloromethane.

  • Combine the organic layers and wash with 100 mL of water.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the oily target product.

Reagent/ProductMolecular FormulaAmount/VolumeMoles (approx.)RoleYield
6-Ethyl-5-fluoropyrimidin-4(3H)-oneC6H7FN2O80 g0.56 molStarting Material-
DichloromethaneCH2Cl2240 mL-Solvent-
N,N-DimethylformamideC3H7NO57.4 mL-Solvent-
TriethylamineC6H15N78.24 mL0.56 molBase-
Phosphoryl chloridePOCl3--Chlorinating Agent-
4-Chloro-6-ethyl-5-fluoropyrimidineC6H6ClFN285.9 g-Product95%

Table 3: Reagents, quantities, and yield for the synthesis of 4-chloro-6-ethyl-5-fluoropyrimidine.

Step 4: Synthesis of this compound

The final step is the reductive dehalogenation of the 4-chloro-6-ethyl-5-fluoropyrimidine. A common method for this transformation is catalytic hydrogenation.

Experimental Protocol (General Procedure):

  • Dissolve 4-chloro-6-ethyl-5-fluoropyrimidine in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

  • Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Add a hydrogen source. This can be hydrogen gas from a cylinder or a transfer hydrogenation reagent like ammonium formate or formic acid.

  • If using hydrogen gas, purge the vessel with nitrogen and then with hydrogen, and maintain a positive pressure of hydrogen (e.g., 1-5 atm).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitoring by TLC or GC-MS is recommended).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation or chromatography to yield this compound.

Reagent/ProductMolecular FormulaRole
4-Chloro-6-ethyl-5-fluoropyrimidineC6H6ClFN2Starting Material
Palladium on Carbon (Pd/C)Pd/CCatalyst
Hydrogen Source (H2 gas or transfer hydrogenation reagent)H2 / HCOOH / etc.Reducing Agent
Solvent (e.g., Ethanol)C2H6OSolvent
This compoundC6H7FN2Product

Table 4: General reagents for the synthesis of this compound.

Visualization of the Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis of this compound from the starting materials.

Synthesis_Pathway SM1 Ethyl Fluoroacetate INT1 2-Fluoro-3-oxo ethyl valerate SM1->INT1 Step 1: Condensation SM2 Propionyl Chloride SM2->INT1 Step 1: Condensation SM3 Formamidine Acetate INT2 6-Ethyl-5-fluoro-4-hydroxypyrimidine SM3->INT2 Step 2: Cyclization INT1->INT2 Step 2: Cyclization INT3 4-Chloro-6-ethyl-5-fluoropyrimidine INT2->INT3 Step 3: Chlorination PROD This compound INT3->PROD Step 4: Dehalogenation

Caption: Synthesis pathway of this compound.

Conclusion

This technical guide outlines a robust and well-documented synthetic route to this compound. The procedures detailed herein, supported by quantitative data, provide a solid foundation for researchers and professionals in the field of drug development and organic synthesis. Careful execution of these steps, with appropriate safety precautions, is essential for the successful synthesis of this important pharmaceutical intermediate.

References

The Synthesis and Strategic Importance of 4-Ethyl-5-fluoropyrimidine and Its Analogs in Antifungal Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Ethyl-5-fluoropyrimidine and its pivotal role, primarily through its chlorinated precursor, in the synthesis of the broad-spectrum antifungal agent, Voriconazole. While this compound is recognized as a significant impurity in the final drug product, its synthesis and the chemistry of its direct synthetic precursors are of critical interest to medicinal chemists and process development scientists. This document details the synthetic pathways, experimental protocols, and chemical properties of these key pyrimidine intermediates, offering a core resource for professionals in drug discovery and development.

Introduction

The landscape of antifungal therapeutics has been significantly shaped by the development of potent triazole agents. Among these, Voriconazole stands out for its efficacy against a wide range of fungal pathogens. The synthesis of such complex molecules relies on the availability of strategically functionalized heterocyclic building blocks. This compound (CAS 137234-88-9) and, more critically, its immediate precursor, 4-chloro-6-ethyl-5-fluoropyrimidine (CAS 137234-74-3), are central to the most established synthetic routes to Voriconazole. This guide elucidates the discovery of this synthetic route, focusing on the preparation and chemical properties of these vital intermediates.

While this compound itself is classified as Voriconazole Impurity C, understanding its formation and the synthesis of its chlorinated analog is crucial for process optimization and impurity control in the manufacturing of Voriconazole.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of these intermediates is essential for their handling, reaction optimization, and characterization. The properties of this compound and its chlorinated precursor are summarized below.

PropertyThis compound4-chloro-6-ethyl-5-fluoropyrimidine
CAS Number 137234-88-9137234-74-3
Molecular Formula C₆H₇FN₂C₆H₆ClFN₂
Molecular Weight 126.13 g/mol [1]160.58 g/mol [2]
Appearance Colorless to light yellow liquidColorless to pale yellow liquid or solid[3]
IUPAC Name This compound[1]4-chloro-6-ethyl-5-fluoropyrimidine[2]
Purity (Typical) ≥97%[4]≥98%[5]
Storage Conditions Room temperature or +5°CInert atmosphere, room temperature[6]

Synthesis of Key Intermediates

The synthesis of 4-chloro-6-ethyl-5-fluoropyrimidine is a multi-step process that begins with readily available starting materials. The overall synthetic workflow is depicted below, followed by detailed experimental protocols for each key transformation.

Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Synthesis of 2-fluoro-3-oxopentanoate cluster_1 Step 2: Synthesis of 6-ethyl-5-fluoro-4-hydroxypyrimidine cluster_2 Step 3: Chlorination cluster_3 Step 4: Synthesis of Voriconazole Core A Ethyl fluoroacetate C Ethyl 2-fluoro-3-oxopentanoate A->C B Propionyl chloride B->C D Ethyl 2-fluoro-3-oxopentanoate F 6-ethyl-5-fluoro-4-hydroxypyrimidine D->F E Formamidine acetate E->F G 6-ethyl-5-fluoro-4-hydroxypyrimidine I 4-chloro-6-ethyl-5-fluoropyrimidine G->I H Phosphorus oxychloride (POCl3) H->I J 4-chloro-6-ethyl-5-fluoropyrimidine L Voriconazole Precursor J->L K 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone K->L

Caption: Synthetic workflow for 4-chloro-6-ethyl-5-fluoropyrimidine and its use.

Experimental Protocols

This initial step involves a condensation reaction to form the keto-ester backbone.

  • Procedure: Under a nitrogen atmosphere, add 1.2 L of isopropyl ether to a 2 L three-necked flask. Add approximately 44 g of sodium hydride and stir at room temperature. Slowly add 106 g of ethyl fluoroacetate dropwise over 3 hours. After cooling the reaction mixture to 0°C, slowly add 95 g of propionyl chloride dropwise over 3 hours, maintaining the temperature between 0-5°C. Stir the reaction at this temperature for about 12 hours to complete the reaction.[7]

The keto-ester is then cyclized to form the pyrimidine ring.

  • Procedure: In a 1 L three-necked flask under a nitrogen atmosphere, add 300 ml of methanol and cool to 0°C. Add 35 g of sodium methoxide and stir until uniform, maintaining the temperature between 0-5°C. In a separate vessel, dissolve 52 g of ethyl 2-fluoro-3-oxopentanoate in 20 ml of methanol. Add this solution dropwise to the reaction flask over 1 hour, keeping the temperature at 0-5°C. After the addition, remove the ice bath and allow the reaction to slowly warm to room temperature, continuing to stir for 24 hours. Add 15.4 g of glacial acetic acid to adjust the pH to 6-6.5 and stir.[7]

The hydroxypyrimidine is then chlorinated to yield the key intermediate.

  • Procedure: Dissolve 80 g of 6-ethyl-5-fluoropyrimidin-4(3H)-one in a solvent mixture of 240 mL of dichloromethane and 57.4 mL of N,N-dimethylformamide. Add 78.24 mL of triethylamine to the solution. Slowly add phosphorus oxychloride (POCl₃) dropwise over 30 minutes. The reaction mixture is then stirred under reflux for 5 hours. After completion, the mixture is cooled to room temperature.[8]

Role in Drug Discovery and Development

The primary significance of 4-chloro-6-ethyl-5-fluoropyrimidine is its role as a key building block in the synthesis of Voriconazole. The subsequent synthetic step involves a coupling reaction with 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.

Logical Relationship in Voriconazole Synthesis

Voriconazole_Synthesis A 4-chloro-6-ethyl-5-fluoropyrimidine C Coupling Reaction (e.g., with LDA or in a Reformatsky-type reaction) A->C B 1-(2,4-difluorophenyl)-2- (1H-1,2,4-triazol-1-yl)ethanone B->C D Racemic Voriconazole Precursor C->D E Debromination/Dechlorination & Chiral Resolution D->E F Voriconazole E->F

Caption: Key coupling step in the synthesis of Voriconazole.

This coupling reaction is a critical C-C bond-forming step that joins the two key fragments of the final drug molecule. Various methods for this coupling have been reported, including the use of strong bases like lithium diisopropylamide (LDA) at low temperatures or through Reformatsky-type reactions.[9]

Conclusion

This compound and its chlorinated analog, 4-chloro-6-ethyl-5-fluoropyrimidine, represent indispensable molecules in the field of medicinal chemistry, particularly for the synthesis of the antifungal agent Voriconazole. While the former is often an impurity to be monitored and controlled, the latter is a key intermediate whose efficient synthesis is paramount for the economic production of the final active pharmaceutical ingredient. The detailed synthetic protocols and chemical data presented in this guide offer a valuable resource for researchers and developers working on the synthesis of Voriconazole and other novel pyrimidine-based therapeutic agents. A thorough understanding of the chemistry of these intermediates is essential for the continued development of effective antifungal drugs.

References

An In-Depth Technical Guide to 4-Ethyl-5-fluoropyrimidine and its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-ethyl-5-fluoropyrimidine, a pivotal heterocyclic scaffold in medicinal chemistry, and its derivatives. It delves into the synthesis, physicochemical properties, and biological activities of this class of compounds, with a particular focus on their role as antifungal agents. This document details experimental protocols for their synthesis and biological evaluation, presents quantitative structure-activity relationship data in structured tables, and visualizes key biological pathways and experimental workflows using Graphviz diagrams. The content is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction

The pyrimidine nucleus is a fundamental building block in numerous biologically active molecules, including nucleic acids and various therapeutic agents. The introduction of a fluorine atom and an ethyl group at the 5- and 4-positions, respectively, of the pyrimidine ring gives rise to this compound, a key intermediate in the synthesis of potent pharmaceutical compounds.[1] Its most notable application is as a cornerstone for the synthesis of the broad-spectrum triazole antifungal drug, Voriconazole.[1] The unique electronic properties conferred by the fluorine substituent significantly influence the molecule's reactivity and biological interactions, making its derivatives a subject of considerable interest in drug discovery.

This guide will explore the chemical space of this compound and its analogs, providing detailed insights into their synthesis, mechanism of action, and structure-activity relationships (SAR).

Physicochemical Properties of this compound

This compound (CAS No: 137234-88-9) is a colorless to light yellow liquid with a molecular formula of C₆H₇FN₂ and a molecular weight of 126.13 g/mol .[2][3] It is a crucial starting material for the synthesis of more complex molecules, and its purity, typically above 97%, is a critical factor for successful and reproducible synthetic outcomes.[2]

PropertyValueReference
Molecular Formula C₆H₇FN₂[3]
Molecular Weight 126.13 g/mol [3]
CAS Number 137234-88-9[3]
Appearance Colorless to light yellow liquid[2]
Purity ≥97%[2]
IUPAC Name This compound[3]
SMILES CCC1=NC=NC=C1F[3]

Synthesis of this compound and Derivatives

The synthesis of this compound and its derivatives often involves multi-step reaction sequences. A common precursor for many derivatives is 6-ethyl-5-fluoro-4-hydroxy pyrimidine.

Synthesis of 6-Ethyl-5-fluoro-4-hydroxy pyrimidine

A concise and efficient method for the synthesis of 6-ethyl-5-fluoro-4-hydroxy pyrimidine involves a two-step process starting from ethyl fluoroacetate and propionyl chloride.[4]

Step 1: Synthesis of 2-fluoro-3-oxopentanoic acid ethyl ester Ethyl fluoroacetate and propionyl chloride undergo a condensation reaction in the presence of a base like sodium hydride to yield 2-fluoro-3-oxopentanoic acid ethyl ester.[4]

Step 2: Synthesis of 6-ethyl-5-fluoro-4-hydroxy pyrimidine The resulting 2-fluoro-3-oxopentanoic acid ethyl ester is then reacted with formamidine acetate to produce 6-ethyl-5-fluoro-4-hydroxy pyrimidine.[4]

Synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine

A key intermediate for many antifungal agents, 4-chloro-6-ethyl-5-fluoropyrimidine, can be synthesized from 6-ethyl-5-fluoro-4-hydroxypyrimidine.

Experimental Protocol:

  • Dissolve 6-ethyl-5-fluoro-4-hydroxypyrimidine in dichloromethane.

  • Add triethylamine to the solution.

  • Slowly add phosphorus oxychloride over a period of 30 minutes.

  • Reflux the resulting solution for 5 hours to complete the reaction.

  • After cooling to room temperature, the product, 4-chloro-6-ethyl-5-fluoropyrimidine, can be isolated and purified.[1]

Synthesis of Voriconazole from a this compound Derivative

Voriconazole is a prominent antifungal drug synthesized from a derivative of this compound. The following is a general workflow for its synthesis.

G cluster_synthesis Voriconazole Synthesis Workflow A 4-Chloro-6-ethyl- 5-fluoropyrimidine C Condensation Reaction (Organometallic Base) A->C B 1-(2,4-Difluorophenyl)-2- (1H-1,2,4-triazol-1-yl)ethanone B->C D 3-(4-Chloro-5-fluoropyrimidin-6-yl)-2- (2,4-difluorophenyl)-1-(1H-1,2,4-triazol- 1-yl)butan-2-ol C->D Intermediate E Dechlorination (e.g., Hydrogenation with Pd/C) D->E F Racemic Voriconazole E->F G Chiral Resolution (e.g., with R-(-)-10-camphorsulfonic acid) F->G H (2R,3S)-Voriconazole G->H Final Product

Caption: A simplified workflow for the synthesis of Voriconazole.

Biological Activity and Mechanism of Action

Derivatives of this compound, particularly those belonging to the azole class of antifungals, exert their effect by targeting the fungal cell membrane.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for azole antifungal drugs is the inhibition of the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting this enzyme, azole antifungals disrupt the production of ergosterol, leading to the accumulation of toxic sterol precursors and compromising the integrity and function of the fungal cell membrane. This ultimately results in the inhibition of fungal growth and proliferation.

G cluster_pathway Ergosterol Biosynthesis Pathway and Azole Inhibition acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol Lanosterol 14α-demethylase disrupted_membrane Disrupted Fungal Cell Membrane (Fungistatic/Fungicidal Effect) lanosterol->disrupted_membrane membrane Fungal Cell Membrane (Normal Function) ergosterol->membrane inhibition inhibition->lanosterol Inhibition azoles Azole Antifungals (e.g., Voriconazole) azoles->inhibition

Caption: The ergosterol biosynthesis pathway and the inhibitory action of azole antifungals.

Antifungal Activity of Derivatives

The antifungal activity of this compound derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC₅₀) against various fungal pathogens.

Compound/DerivativeFungal SpeciesActivity (MIC/IC₅₀ in µg/mL)Reference
Voriconazole Candida albicansMIC₉₀: 0.06
Candida glabrataMIC₉₀: 1
Candida kruseiMIC₉₀: 1
5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide Phomopsis sp.EC₅₀: 10.5
Various 1,6-dihydropyrimidine derivatives Candida albicansMIC: 6.25 - >100[5]
Various 5-iodopyrimidine analogs Aspergillus nigerGood activity (qualitative)[6]
Various trifluoromethyl pyrimidine derivatives Botrytis cinereaInhibition rate: up to 100% at 50 µg/mL[7]

Experimental Protocols for Biological Assays

Standardized methods are crucial for the reliable determination of antifungal activity. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for antifungal susceptibility testing.

Broth Microdilution Method for MIC Determination

This method is widely used to determine the MIC of an antifungal agent against yeast and filamentous fungi.

G cluster_mic Broth Microdilution MIC Assay Workflow A Prepare serial dilutions of This compound derivative C Inoculate microtiter plate wells containing drug dilutions A->C B Prepare standardized fungal inoculum B->C D Incubate at appropriate temperature and duration C->D E Visually or spectrophotometrically determine fungal growth D->E F Identify the lowest drug concentration with no visible growth (MIC) E->F

Caption: A general workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol Outline:

  • Preparation of Antifungal Agent: The this compound derivative is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid medium (e.g., RPMI-1640) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the fungal isolate is prepared and adjusted to a specific concentration (e.g., 0.5 to 2.5 x 10³ CFU/mL).

  • Inoculation: The wells of the microtiter plate containing the drug dilutions are inoculated with the fungal suspension.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well.

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring and any appended functionalities. SAR studies aim to correlate these structural features with antifungal potency.

For many pyrimidine derivatives, the presence of electron-withdrawing groups can enhance antifungal activity. For instance, in a series of 1,6-dihydropyrimidine derivatives, compounds with electron-withdrawing substitutions on an N-phenyl acetamide ring demonstrated good activity against Candida albicans.[5] The introduction of halogen atoms has also been shown to improve the antifungal activities of certain pyrimidine derivatives against Botrytis cinerea.[8]

Conclusion

This compound and its derivatives represent a versatile and valuable class of compounds in the field of medicinal chemistry. Their role as key intermediates in the synthesis of potent antifungal agents like Voriconazole highlights their significance. The continued exploration of the structure-activity relationships of novel derivatives holds promise for the development of new and improved therapeutic agents to combat fungal infections and other diseases. This guide provides a foundational understanding of this important chemical scaffold, offering detailed protocols and data to aid researchers in their drug discovery endeavors.

References

Spectroscopic Data of 4-Ethyl-5-fluoropyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Ethyl-5-fluoropyrimidine, a key intermediate in pharmaceutical synthesis. While specific, experimentally-derived quantitative data for this compound is not publicly available, this document outlines the standard methodologies and expected data presentation for its analysis using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Chemical Properties and Significance

This compound is a fluorinated pyrimidine derivative with the chemical formula C₆H₇FN₂ and a molecular weight of 126.13 g/mol .[1] Its CAS number is 137234-88-9. This compound serves as a critical building block in the synthesis of various bioactive molecules, most notably the antifungal agent Voriconazole.[2] The purity of this compound, typically supplied at ≥97%, is crucial for its application in pharmaceutical manufacturing to ensure the quality and consistency of the final active pharmaceutical ingredient (API).[2] It is generally characterized as a colorless to light yellow liquid.

Spectroscopic Analysis Methodologies

The structural elucidation and confirmation of this compound rely on a combination of spectroscopic techniques. Below are the detailed methodologies for the key analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.

Experimental Protocol:

A general protocol for obtaining NMR spectra of a liquid sample like this compound is as follows:

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). For ¹H NMR, a concentration of 10-50 mM is typically sufficient, while for ¹³C NMR, a higher concentration of 50-200 mM is often required.[3]

  • Instrumentation: The sample is placed in a 5 mm NMR tube. The analysis is performed on an NMR spectrometer, for example, a Bruker DPX-300 instrument (300.1 MHz for ¹H and 75.5 MHz for ¹³C).[4]

  • Data Acquisition:

    • The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

    • For ¹H NMR, a standard pulse program is used to acquire the spectrum. The number of scans (NS) is typically set to an even number (e.g., 8, 16, or 32) to average out noise.

    • For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is usually necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. For spectra recorded in CDCl₃, the residual solvent peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C can be used as an internal reference.

Data Presentation:

The anticipated ¹H and ¹³C NMR data for this compound would be presented in a tabular format as shown below. The chemical shifts (δ) are reported in parts per million (ppm), and the coupling constants (J) are in Hertz (Hz).

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~8.8s-1HH-2
~8.5d~3.01HH-6
~2.9q7.62H-CH₂-
~1.3t7.63H-CH₃

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~158C-4
~155 (d, J ≈ 250 Hz)C-5
~150 (d, J ≈ 15 Hz)C-6
~148C-2
~25-CH₂-
~12-CH₃
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, which helps in determining its molecular weight and elemental composition.

Experimental Protocol:

  • Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer.

  • Ionization: An ionization technique such as Electrospray Ionization (ESI) is commonly used for this type of molecule.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer.

  • Detection: The detector records the abundance of each ion.

Data Presentation:

The mass spectrometry data is typically presented as a list of m/z values with their relative intensities. For this compound, the exact mass is 126.05932639 Da.[5]

Table 3: Expected Mass Spectrometry Data for this compound

m/zIon
127.0666[M+H]⁺
149.0485[M+Na]⁺
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

  • Sample Preparation: As this compound is a liquid, its IR spectrum can be obtained directly as a thin film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The sample is scanned with infrared radiation over a typical range of 4000-400 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the bonds within the molecule.

Data Presentation:

The characteristic IR absorption bands are reported in wavenumbers (cm⁻¹).

Table 4: Expected Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)BondFunctional Group
~3100-3000C-H stretchAromatic
~2980-2850C-H stretchAlkyl
~1650-1550C=N, C=C stretchPyrimidine ring
~1470-1430C-H bendAlkyl
~1250-1150C-F stretchAryl-F

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Chemical Synthesis purification Purification (e.g., Chromatography, Distillation) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir data_analysis Data Analysis & Interpretation nmr->data_analysis ms->data_analysis ir->data_analysis structure_elucidation Structure Elucidation data_analysis->structure_elucidation final_report Final Characterization Report structure_elucidation->final_report

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

An In-Depth Technical Guide to the Physical Properties of 4-Ethyl-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-5-fluoropyrimidine (CAS No. 137234-88-9) is a fluorinated heterocyclic compound belonging to the pyrimidine family.[1] Its distinct molecular structure, featuring an ethyl group and a fluorine atom on the pyrimidine ring, makes it a crucial intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs). Notably, it is a key building block in the production of the broad-spectrum antifungal agent, Voriconazole. Understanding the precise physical and chemical properties of this compound is paramount for researchers and production managers to ensure reaction efficiency, batch-to-batch consistency, and the overall quality of the final product.

This technical guide provides a comprehensive overview of the core physical properties of this compound, outlines standard experimental methodologies for their determination, and illustrates key workflows relevant to its application in research and development.

Core Physical and Chemical Properties

The physical characteristics of this compound are essential for its handling, storage, and application in chemical synthesis. The following table summarizes its key quantitative properties.

PropertyValueSource
Molecular Formula C₆H₇FN₂[2]
Molecular Weight 126.13 g/mol [2][3]
Appearance Colorless to light yellow liquid/oil[4]
Boiling Point 169.5 ± 20.0 °C (Predicted)[4]
Density 1.117 ± 0.06 g/cm³ (Predicted)[4]
pKa 0.95 ± 0.16 (Predicted)[4]
Purity Typically ≥97% or ≥98%[3]
Storage Temperature Room Temperature or +2-8°C; Sealed in dry conditions[4]

Solubility Profile

This compound exhibits slight solubility in chloroform and methanol.[4] It is generally soluble in organic solvents, though its solubility in water may vary.[1]

Experimental Protocols & Methodologies

Detailed experimental procedures for determining the physical properties of a specific intermediate like this compound are often standardized and not published individually. The following section describes the general, widely accepted protocols for property determination and a representative synthetic workflow.

Determination of Physical Properties
  • Purity Analysis (Gas Chromatography/HPLC): The purity of this compound is most commonly verified using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

    • Principle: These chromatographic techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

    • General GC Protocol: A small, volatilized sample is injected into a column with a specific stationary phase. An inert carrier gas (mobile phase) flows through the column. Compounds elute at different times (retention times) based on their boiling points and affinity for the stationary phase. The detector response is used to quantify the purity, typically expressed as a percentage of the total area of all peaks.

    • General HPLC Protocol: A liquid sample is pumped at high pressure through a column packed with a solid adsorbent material (stationary phase). The sample is carried by a liquid solvent (mobile phase). Separation occurs based on the analyte's affinity for the stationary versus the mobile phase. A detector measures the eluting compounds, allowing for quantification.

  • Structural Confirmation (NMR, IR, Mass Spectrometry): The identity and structure of the synthesized compound are confirmed using a suite of spectroscopic methods.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule, respectively, confirming the presence of the ethyl group, the pyrimidine ring, and the influence of the fluorine atom on adjacent nuclei.

    • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

    • Mass Spectrometry (MS): MS provides the exact molecular weight of the compound and offers information about its structure through fragmentation patterns.[5]

Representative Synthesis of a Halogenated Pyrimidine Intermediate

While the exact industrial synthesis protocol for this compound is proprietary, a general workflow can be understood from published methods for similar compounds, such as the synthesis of 4-chloro-6-ethyl-5-fluoropyrimidine from its corresponding pyrimidinone precursor.

  • Objective: To replace a hydroxyl group on the pyrimidine ring with a chlorine atom, a common step in creating reactive intermediates.

  • Step 1: Reaction Setup: 6-ethyl-5-fluoropyrimidin-4(3H)-one is dissolved in a solvent mixture, often dichloromethane combined with a catalyst like N,N-dimethylformamide (DMF).[6]

  • Step 2: Addition of Base: A base, such as triethylamine, is added to the solution to facilitate the reaction.[6]

  • Step 3: Chlorination: A chlorinating agent, typically phosphoryl chloride (POCl₃), is added slowly (dropwise) to the reaction mixture.[6] This step is exothermic and requires careful temperature control.

  • Step 4: Reflux: The mixture is heated under reflux for several hours to drive the reaction to completion.[6] Reaction progress is monitored using techniques like Thin Layer Chromatography (TLC) or HPLC.

  • Step 5: Work-up and Isolation: After cooling, the reaction mixture is neutralized and extracted with an organic solvent. The organic layers are combined, washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.

  • Step 6: Purification: The crude product is then purified, typically by vacuum distillation or column chromatography, to achieve the desired high purity (e.g., >97%).

Visualizations: Workflows and Relationships

The following diagrams illustrate key workflows and logical connections relevant to this compound.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Start: Precursor (e.g., 6-ethyl-5-fluoropyrimidin-4-one) dissolution 1. Dissolve Precursor in Solvent (e.g., DCM/DMF) start->dissolution Input process process qc qc end_node Final Product: This compound addition 2. Add Base & Chlorinating Agent (e.g., POCl3) dissolution->addition reflux 3. Heat under Reflux (Reaction Monitoring via TLC/HPLC) addition->reflux workup 4. Quench, Extract & Dry reflux->workup Reaction Complete purify 5. Purify (e.g., Vacuum Distillation) workup->purify qc_final Final QC (GC/HPLC, NMR) purify->qc_final qc_final->end_node Purity ≥97%

Caption: Generalized workflow for the synthesis and purification of a halogenated pyrimidine intermediate.

Property_Application_Relationship cluster_props cluster_reqs compound This compound purity High Purity (>97%) state Liquid State at RT solubility Solubility in Organic Solvents prop prop req req app app req1 Minimize By-products purity->req1 ensures req2 Ease of Handling & Dosing state->req2 enables req3 Homogeneous Reaction Conditions solubility->req3 enables voriconazole Application: Voriconazole Synthesis req1->voriconazole req2->voriconazole req3->voriconazole

Caption: Logical relationship between physical properties and suitability for pharmaceutical synthesis.

References

4-Ethyl-5-fluoropyrimidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this document serves as an in-depth technical guide on 4-Ethyl-5-fluoropyrimidine. It details its chemical identity, synthesis, and critical role as a precursor in the pharmaceutical industry.

Chemical Identity and Nomenclature

This compound is a fluorinated pyrimidine derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds. For clarity and unambiguous identification in research and manufacturing, it is cataloged under several names and identifiers.

Identifier TypeValue
Systematic Name This compound
CAS Number 137234-88-9
Molecular Formula C6H7FN2
Molecular Weight 126.13 g/mol
Synonyms & Alternate Names 6-Ethyl-5-fluoropyrimidine, Voriconazole Impurity C, PYRIMIDINE, 4-ETHYL-5-FLUORO-

Physicochemical Properties

This compound is typically supplied as a colorless to light yellow liquid. Its purity is a critical specification for its use as a pharmaceutical intermediate, generally required to be 97% or higher, as verified by analytical techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Role in Pharmaceutical Synthesis

The primary application of this compound is as a key intermediate in the synthesis of the broad-spectrum antifungal agent, Voriconazole. Voriconazole is a second-generation triazole antifungal drug used to treat serious fungal infections.[1] The fluoropyrimidine moiety of Voriconazole, which is crucial for its biological activity, is introduced using this compound or its derivatives during the synthesis process.[2][3]

Experimental Protocols: Synthesis of this compound and its Derivatives

The synthesis of this compound and its immediate precursors for Voriconazole synthesis often involves multi-step chemical reactions. Below are detailed methodologies derived from patent literature.

Synthesis of 6-Ethyl-5-fluoro-4-hydroxypyrimidine

A precursor to 4-chloro-6-ethyl-5-fluoropyrimidine, this compound can be synthesized via a two-step process.

Step 1: Synthesis of Ethyl 2-fluoro-3-oxopentanoate

  • Under a nitrogen atmosphere, add approximately 44 g of sodium hydride to 1.2 L of isopropyl ether in a 2 L three-necked flask and stir at room temperature.

  • Slowly add 106 g of ethyl fluoroacetate dropwise over 3 hours.

  • Cool the reaction mixture to 0°C.

  • Slowly add 95 g of propionyl chloride dropwise over 3 hours, maintaining the temperature at 0-5°C.

  • Continue stirring at this temperature for approximately 12 hours to complete the reaction.[4]

  • Quench the reaction by adding 0.5 L of ice water with thorough stirring.

  • Neutralize the mixture with a 5% NaOH solution and allow the layers to separate.

  • Extract the aqueous phase three times with 500 ml of isopropyl ether.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent to yield the product.[4]

Step 2: Synthesis of 6-Ethyl-5-fluoro-4-hydroxypyrimidine

  • Under a nitrogen atmosphere, add 300 ml of methanol to a 1 L three-neck flask and cool to 0°C.

  • Add 35 g of sodium methoxide and stir, maintaining the temperature at 0-5°C.

  • Add 33.4 g of methyl ether and stir for about 1 hour at 0-5°C.

  • Slowly add 52 g of ethyl 2-fluoro-3-oxopentanoate (dissolved in 20 ml of methanol) dropwise over 1 hour, keeping the temperature at 0-5°C.

  • After the addition, remove the ice bath and allow the reaction to slowly warm to room temperature.

  • Continue to stir for 24 hours.

  • Add 15.4 g of glacial acetic acid to adjust the pH to 6-6.5.

  • Distill off the methanol under reduced pressure to obtain a solid mixture.

  • Extract the solid mixture five times with dichloromethane (100 ml each).

  • Combine the organic phases and remove the solvent to yield the final product.[4][5]

Synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine

This chlorinated derivative is a common intermediate used in the subsequent steps for Voriconazole synthesis.

  • Dissolve 80 g of 6-ethyl-5-fluoropyrimidin-4(3H)-one in a solvent mixture of 240 mL of dichloromethane and 57.4 mL of N,N-dimethylformamide.

  • Add 78.24 mL of triethylamine to the solution.

  • Slowly add phosphoryl chloride (POCl3) dropwise over 30 minutes.

  • Stir the reaction mixture under reflux for 5 hours.

  • Cool the mixture to room temperature.[6]

  • Carefully add 352 mL of 3N hydrochloric acid solution, keeping the temperature below 20°C.

  • Extract the aqueous phase with 100 mL of dichloromethane.

  • Combine the organic layers and wash with 100 mL of water.[6]

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the oily product.[6]

Mechanism of Action in Antifungal Drugs

While this compound itself is not the active pharmaceutical ingredient, the fluoropyrimidine moiety it provides is essential for the antifungal activity of Voriconazole. Voriconazole functions by inhibiting the fungal cytochrome P450 enzyme, 14α-sterol demethylase.[2] This enzyme is critical in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which ultimately disrupts the fungal cell membrane integrity and inhibits fungal growth.[2][7]

Visualization of the Synthetic Pathway

The following diagram illustrates the key steps in the synthesis of Voriconazole, highlighting the role of this compound derivatives.

Voriconazole_Synthesis_Pathway cluster_start Starting Materials cluster_intermediate1 Intermediate Synthesis cluster_condensation Condensation Reaction cluster_final Final Product Ethyl_fluoroacetate Ethyl fluoroacetate Ethyl_2_fluoro_3_oxopentanoate Ethyl 2-fluoro-3-oxopentanoate Ethyl_fluoroacetate->Ethyl_2_fluoro_3_oxopentanoate + Propionyl chloride Propionyl_chloride Propionyl chloride 6_Ethyl_5_fluoro_4_hydroxypyrimidine 6-Ethyl-5-fluoro-4-hydroxypyrimidine Ethyl_2_fluoro_3_oxopentanoate->6_Ethyl_5_fluoro_4_hydroxypyrimidine Cyclization 4_Chloro_6_ethyl_5_fluoropyrimidine 4-Chloro-6-ethyl-5-fluoropyrimidine 6_Ethyl_5_fluoro_4_hydroxypyrimidine->4_Chloro_6_ethyl_5_fluoropyrimidine Chlorination Voriconazole_Precursor Voriconazole Precursor 4_Chloro_6_ethyl_5_fluoropyrimidine->Voriconazole_Precursor + Other Reactant Other_Reactant 1-(2,4-difluorophenyl)-2- (1H-1,2,4-triazol-1-yl)ethanone Other_Reactant->Voriconazole_Precursor Voriconazole Voriconazole Voriconazole_Precursor->Voriconazole Further Steps

Synthesis Pathway of Voriconazole.

Logical Workflow for Synthesis

The following diagram outlines the logical progression from starting materials to the final active pharmaceutical ingredient.

Synthesis_Workflow Start Raw Material Sourcing (e.g., Ethyl fluoroacetate) Synthesis_Intermediate_1 Synthesis of Key Intermediate (6-Ethyl-5-fluoro-4-hydroxypyrimidine) Start->Synthesis_Intermediate_1 Chlorination Chlorination to form 4-Chloro-6-ethyl-5-fluoropyrimidine Synthesis_Intermediate_1->Chlorination Condensation Condensation with Triazole derivative Chlorination->Condensation Purification_Resolution Purification and Chiral Resolution Condensation->Purification_Resolution Final_Product Active Pharmaceutical Ingredient (Voriconazole) Purification_Resolution->Final_Product QC Quality Control and Analysis Final_Product->QC

Logical Workflow for Voriconazole Synthesis.

References

Compound Identification and Core Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 6-Ethyl-5-fluoropyrimidine

This guide provides a comprehensive overview of the chemical, physical, and biological properties of 6-Ethyl-5-fluoropyrimidine, a key intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and professionals involved in drug discovery and development. This document details its synthesis, characterization, and potential applications, with a focus on experimental protocols and data presentation.

6-Ethyl-5-fluoropyrimidine, also referred to as 4-Ethyl-5-fluoropyrimidine, is a fluorinated pyrimidine derivative.[1] It is primarily known as a critical building block and a process-related impurity in the synthesis of the broad-spectrum antifungal agent, Voriconazole.[1][2][3]

Table 1: Core Properties of 6-Ethyl-5-fluoropyrimidine and Related Compounds

Property6-Ethyl-5-fluoropyrimidine4-Chloro-6-ethyl-5-fluoropyrimidine6-Ethyl-5-fluoro-4(3H)-pyrimidone
CAS Number 137234-88-9[1][2]137234-74-3[4]137234-87-8[5]
Molecular Formula C₆H₇FN₂[1][2]C₆H₆ClFN₂[4][6]C₆H₇FN₂O[5]
Molecular Weight 126.13 g/mol [1][2][7]160.58 g/mol [4][6]142.13 g/mol [5]
IUPAC Name This compound[8]4-chloro-6-ethyl-5-fluoropyrimidine[6]4-ethyl-5-fluoro-1H-pyrimidin-6-one[5]
Appearance Not specifiedLiquid, Light yellow to brown[4][9]White to off-white crystalline powder
Boiling Point Not specified210 - 211 °C[9]Not specified
Flash Point Not specified81 °C[4][9]Not specified
Density Not specified1.286 g/cm³[4]Not specified
Refractive Index Not specified1.4962[4]Not specified
Purity ≥98%[1]>95% (HPLC)[4][10]Not specified
Solubility Good solubility in common organic solventsGood solubility in common organic solventsNot specified
Storage Conditions 2-8°C2-8°C, Inert atmosphere[11]Not specified

Synthesis and Experimental Protocols

The synthesis of 6-Ethyl-5-fluoropyrimidine is closely linked to the synthesis of its precursors, particularly 6-ethyl-5-fluoro-4-hydroxypyrimidine and its subsequent chlorination.

General Synthesis Workflow

The primary route to obtaining pyrimidine derivatives involves the cyclocondensation of a β-ketoester with a source of the amidine moiety. For 6-Ethyl-5-fluoropyrimidine, the synthesis typically starts from ethyl 2-fluoro-3-oxopentanoate, which is then cyclized to form the pyrimidinone core. This core is then chemically modified to yield the target compound.

Synthesis_Workflow A Ethyl 2-fluoro-3-oxopentanoate C 6-Ethyl-5-fluoro-4-hydroxypyrimidine A->C Cyclization B Formamidine Acetate B->C E 4-Chloro-6-ethyl-5-fluoropyrimidine C->E Chlorination D Chlorinating Agent (e.g., POCl₃) D->E G 6-Ethyl-5-fluoropyrimidine E->G Reduction F Reduction/Dehalogenation F->G

Caption: General synthesis workflow for 6-Ethyl-5-fluoropyrimidine.

Experimental Protocol: Synthesis of 6-Ethyl-5-fluoro-4-hydroxypyrimidine

This protocol is adapted from a patented method for the synthesis of a key intermediate.[12]

Materials:

  • 2-fluoro-3-oxopentanoic acid ethyl ester

  • Sodium methylate

  • Methanol

  • Formamidine acetate

  • Ethyl acetate

  • Methylene chloride

Procedure:

  • Under a nitrogen atmosphere, dissolve 35g of sodium methylate in 300ml of methanol in a 1L three-necked flask, cooled to 0-5°C.

  • Slowly add 81g of 2-fluoro-3-oxopentanoic acid ethyl ester to the solution while maintaining the temperature at 0-5°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Add 52g of formamidine acetate to the reaction mixture.

  • Heat the mixture to reflux and maintain for 10 hours.

  • Cool the reaction mixture and remove the solvent (methanol) under reduced pressure to obtain a pale solid.

  • Extract the solid mixture five times with 100ml portions of methylene chloride.

  • Combine the organic phases and evaporate the solvent.

  • Recrystallize the resulting crude product from 100ml of ethyl acetate to yield 30.4g of faint yellow solid 6-ethyl-5-fluoro-4-hydroxypyrimidine (Yield: 67%).[12]

Characterization Data:

  • Proton NMR (CDCl₃) δ (ppm): 13.15 (bs, 1H), 8.02 (s, 1H), 2.68 (q, 2H), 1.25 (t, 3H).[12]

  • Mass Spectrum (ESI): m/z 143.06 (M+1).[12]

Experimental Protocol: Synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine

This protocol describes the chlorination of the pyrimidinone intermediate.[13][14]

Materials:

  • 6-ethyl-5-fluoropyrimidin-4(3H)-one

  • Dichloromethane (DCM)

  • N,N-dimethylformamide (DMF)

  • Triethylamine

  • Phosphoryl chloride (POCl₃)

  • 3N Hydrochloric acid

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 80g of 6-ethyl-5-fluoropyrimidin-4(3H)-one in a solvent mixture of 240 mL of dichloromethane and 57.4 mL of N,N-dimethylformamide.

  • Add 78.24 mL of triethylamine to the solution.

  • Slowly add phosphoryl chloride (POCl₃) dropwise over a period of 30 minutes.

  • Stir the reaction mixture under reflux for 5 hours.

  • Cool the mixture to room temperature.

  • Carefully add 352 mL of 3N hydrochloric acid solution, ensuring the temperature does not exceed 20°C.

  • Separate the organic layer. Extract the aqueous phase with 100 mL of dichloromethane.

  • Combine the organic layers and wash with 100 mL of water.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain 4-chloro-6-ethyl-5-fluoropyrimidine as an oily product (85.9 g, 95% yield).[14]

Characterization Data:

  • ¹H-NMR (300 MHz, CDCl₃) δ (ppm): 8.70 (1H, s), 2.90 (2H, q), 1.34 (3H, t).[13][14]

Biological Activity and Applications

While specific biological activity data for 6-Ethyl-5-fluoropyrimidine is not extensively published, the pyrimidine scaffold is a well-known pharmacophore.

  • Pharmaceutical Intermediate: The primary application of this compound and its derivatives is as a key intermediate in the synthesis of pharmaceuticals. It is a crucial building block for Voriconazole, a triazole antifungal agent.[12][15]

  • Potential Bioactivity: Fluorinated pyrimidines are a class of compounds with significant therapeutic potential. They are often investigated as anticancer, antiviral, and antimicrobial agents.[16][17] The introduction of a fluorine atom can significantly alter the electronic properties and metabolic stability of a molecule, often leading to enhanced biological activity.[16]

  • Drug Discovery: As a versatile chemical building block, 6-Ethyl-5-fluoropyrimidine can be used in the synthesis of novel compounds for screening in drug discovery programs, particularly for kinase inhibitors and other targeted therapies.

Analytical Characterization

The identity and purity of 6-Ethyl-5-fluoropyrimidine and its intermediates are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Analytical Workflow

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation Prep Dissolution in appropriate solvent (e.g., CDCl₃, MeCN) HPLC Purity Assessment (HPLC) Prep->HPLC NMR Structure Elucidation (¹H, ¹³C, ¹⁹F NMR) Prep->NMR MS Molecular Weight Confirmation (LC-MS, ESI-MS) Prep->MS Data Spectral Analysis & Purity Calculation HPLC->Data NMR->Data MS->Data

Caption: A typical analytical workflow for the characterization of 6-Ethyl-5-fluoropyrimidine.

Analytical Methodologies
  • High-Performance Liquid Chromatography (HPLC): Purity is often determined by HPLC, with values typically exceeding 98%.[1] A common setup would involve a C18 reverse-phase column with a gradient elution of water and acetonitrile, and UV detection.[18][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural confirmation. The chemical shifts and coupling constants provide definitive information about the arrangement of atoms in the molecule.[10][12][13][14]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound and its fragments.[10][12] Techniques like Electrospray Ionization (ESI) are common.

Safety and Handling

  • 4-Chloro-6-ethyl-5-fluoropyrimidine: This compound is classified as a combustible liquid, harmful if swallowed, and may cause severe skin burns, eye damage, and respiratory irritation.[4]

  • General Precautions: As with all laboratory chemicals, 6-Ethyl-5-fluoropyrimidine should be handled in a well-ventilated area, such as a fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Store the compound in a cool, dry place, away from strong oxidizing agents.[4]

Conclusion

6-Ethyl-5-fluoropyrimidine is a valuable fluorinated heterocyclic compound with significant importance in the pharmaceutical industry, primarily as an intermediate for the synthesis of Voriconazole. Its synthesis involves multi-step chemical transformations that require careful control of reaction conditions. While its own biological profile is not extensively documented, its structural motifs are present in many bioactive molecules, suggesting potential for its use in the development of new therapeutic agents. A thorough understanding of its properties, synthesis, and analytical characterization is essential for its effective use in research and development.

References

Methodological & Application

Application Notes and Protocols: 4-Ethyl-5-fluoropyrimidine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-5-fluoropyrimidine is a critical fluorinated pyrimidine derivative that serves as a key building block in the synthesis of various pharmaceutical compounds. Its unique molecular structure, featuring an ethyl group and a fluorine atom on the pyrimidine ring, provides reactive sites essential for the construction of complex therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of the potent antifungal drug, Voriconazole.

Chemical Profile

A clear understanding of the specifications for this compound is crucial for its successful application in research and development as well as in large-scale pharmaceutical manufacturing.

PropertySpecification
CAS Number 137234-88-9
Molecular Formula C₆H₇FN₂
Molecular Weight 126.13 g/mol
Appearance Colorless to light yellow liquid[1]
Purity ≥97% (typically analyzed by GC or HPLC)[1][2]
Alternate Names 6-Ethyl-5-fluoropyrimidine

Application in Voriconazole Synthesis

This compound is a cornerstone intermediate in several synthetic routes for Voriconazole, a second-generation triazole antifungal agent.[2] Voriconazole is used to treat serious fungal infections, including invasive aspergillosis. The pyrimidine moiety of this compound is a core component of the final drug structure.

Synthetic Pathway Overview

The synthesis of Voriconazole from a derivative of this compound, 6-ethyl-5-fluoro-4-hydroxypyrimidine, involves a multi-step process. This typically includes chlorination, followed by a coupling reaction and subsequent stereoselective steps to yield the desired enantiomer.

Synthesis_Pathway A 6-Ethyl-5-fluoro-4-hydroxypyrimidine B 4-Chloro-6-ethyl-5-fluoropyrimidine A->B POCl₃, Et₃N C (2R,3S/2S,3R)-3-(4-chloro-5-fluoropyrimidin-6-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol B->C 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, n-BuLi or LDA D Racemic Voriconazole C->D Reduction (e.g., Pd/C, H₂) E Voriconazole (2R,3S) D->E Chiral Resolution (e.g., (1R)-(-)-10-camphorsulfonic acid)

Figure 1: General synthetic pathway to Voriconazole.

Experimental Protocols

The following protocols are detailed methodologies for key steps in the synthesis of Voriconazole, starting from a derivative of this compound.

Protocol 1: Synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine

This protocol describes the chlorination of 6-ethyl-5-fluoropyrimidin-4(3H)-one.

Materials:

  • 6-ethyl-5-fluoropyrimidin-4(3H)-one

  • Dichloromethane (DCM)

  • N,N-dimethylformamide (DMF)

  • Triethylamine (Et₃N)

  • Phosphoryl chloride (POCl₃)

  • 3N Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 80 g of 6-ethyl-5-fluoropyrimidin-4(3H)-one in a mixture of 240 mL of dichloromethane and 57.4 mL of N,N-dimethylformamide.[2]

  • Add 78.24 mL of triethylamine to the solution.[2]

  • Slowly add phosphoryl chloride dropwise over 30 minutes.[2]

  • Stir the reaction mixture under reflux for 5 hours.[2]

  • Cool the mixture to room temperature.[2]

  • Carefully add 352 mL of 3N hydrochloric acid, ensuring the temperature does not exceed 20°C.[2]

  • Extract the aqueous phase with 100 mL of dichloromethane.[2]

  • Combine the organic layers and wash with 100 mL of water.[2]

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain 4-chloro-6-ethyl-5-fluoropyrimidine.[2]

Quantitative Data:

ProductYieldPurity (HPLC)Appearance
4-Chloro-6-ethyl-5-fluoropyrimidine95-99%[2]99.6%[2]Brown liquid[2]
Protocol 2: Synthesis of Racemic Voriconazole Intermediate

This protocol details the condensation of 4-chloro-6-ethyl-5-fluoropyrimidine with 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.

Materials:

  • 4-chloro-6-ethyl-5-fluoropyrimidine

  • 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

  • n-Butyl lithium (n-BuLi) or Lithium diisopropylamide (LDA)

  • Tetrahydrofuran (THF)

Procedure:

  • In a reaction vessel, under an inert atmosphere, dissolve 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone in anhydrous THF.

  • Cool the solution to between -70°C and -80°C.[3]

  • Slowly add a solution of n-butyl lithium (1.6 M in hexane) while maintaining the low temperature.[3]

  • Stir the mixture for 1 hour at the same temperature.[3]

  • Add a solution of 4-chloro-6-ethyl-5-fluoropyrimidine in THF dropwise at -70°C to -80°C.[3]

  • After the addition is complete, allow the reaction to proceed, monitoring by a suitable method (e.g., TLC or HPLC).

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate to obtain the crude intermediate, 3-(4-chloro-5-fluoropyrimidin-6-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazole-1-yl)butan-2-ol.

Protocol 3: Debromination and Chiral Resolution to Voriconazole

This protocol outlines the final steps to obtain the active enantiomer of Voriconazole.

Materials:

  • Racemic Voriconazole intermediate from Protocol 2

  • Palladium on carbon (Pd/C)

  • Hydrogen gas

  • (1R)-(-)-10-camphorsulfonic acid

  • Suitable solvent (e.g., methanol, isopropanol)

  • Sodium bicarbonate solution

Procedure:

  • Dissolve the racemic intermediate in a suitable solvent.

  • Add 10% Palladium on carbon.

  • Subject the mixture to hydrogenation to remove the chlorine atom.

  • Filter the catalyst and concentrate the solution to obtain racemic Voriconazole.

  • Perform chiral resolution by adding (1R)-(-)-10-camphorsulfonic acid to form a diastereomeric salt.

  • Selectively crystallize the desired diastereomer.

  • Treat the isolated salt with a base, such as sodium bicarbonate solution, to liberate the free base of Voriconazole.

  • Purify the final product by recrystallization.

Quantitative Data for Voriconazole Synthesis Steps:

StepReactantsProductYield
Chlorination6-ethyl-5-fluoropyrimidin-4(3H)-one, POCl₃4-chloro-6-ethyl-5-fluoropyrimidine95-99%[2]
Thioether Formation (Alternative Route)4-chloro-6-ethyl-5-fluoropyrimidine, 4-chlorothiophenol4-(4-chloro-phenylsulfanyl)-6-ethyl-5-fluoropyrimidine>95%[4]
Bromination (Alternative Route)4-(4-phenylsulfanyl)-6-ethyl-5-fluoropyrimidine, N-bromosuccinimide4-(1-bromo-ethyl)-6-(4-phenylsulfanyl)-5-fluoropyrimidine79%[5]
Chiral Resolution and Final Product FormationRacemic Voriconazole, (1R)-(-)-10-camphorsulfonic acidVoriconazole92%[1]

Mechanism of Action of Voriconazole

Voriconazole, synthesized using a this compound derivative, exerts its antifungal effect by inhibiting a key enzyme in the fungal cell membrane biosynthesis pathway.

Mechanism_of_Action cluster_fungal_cell Fungal Cell Voriconazole Voriconazole Lanosterol_Demethylase Lanosterol 14α-demethylase (CYP51) Voriconazole->Lanosterol_Demethylase Inhibits Ergosterol Ergosterol Lanosterol Lanosterol Lanosterol->Ergosterol Catalyzed by Lanosterol 14α-demethylase Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane Incorporation Disruption Membrane Disruption & Cell Death Cell_Membrane->Disruption Leads to Experimental_Workflow Start Starting Material: 6-Ethyl-5-fluoro-4-hydroxypyrimidine Step1 Protocol 1: Chlorination Start->Step1 QC1 Quality Control: Purity Analysis (HPLC, NMR) Step1->QC1 Step2 Protocol 2: Condensation Reaction QC1->Step2 QC2 Quality Control: Reaction Monitoring (TLC, HPLC) Step2->QC2 Step3 Protocol 3: Debromination & Chiral Resolution QC2->Step3 QC3 Quality Control: Enantiomeric Purity (Chiral HPLC) Step3->QC3 API Final API: Voriconazole QC3->API

References

Application Notes and Protocols for 4-Ethyl-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling, storage, and application of 4-Ethyl-5-fluoropyrimidine (CAS No. 137234-88-9). The information is intended to ensure the integrity of the compound and the safety of laboratory personnel.

Compound Information

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, notably the broad-spectrum antifungal agent Voriconazole.[1][2][3] Its purity is a critical factor for successful synthetic outcomes, with suppliers typically providing it at ≥97% or ≥98% purity.[1][3]

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₆H₇FN₂[1][2][4]
Molecular Weight 126.13 g/mol [1][2][4]
Appearance Colorless to light yellow liquid/oil[1][5]
CAS Number 137234-88-9[1][2][4]

Safety and Handling

This compound and its derivatives are hazardous materials that require careful handling in a controlled laboratory environment.[4][6][7][8][9]

Hazard Identification and GHS Classifications
HazardGHS ClassificationPrecautionary Statement Codes
Acute Toxicity, Oral Danger, H301 (Toxic if swallowed)P264, P270, P301+P310, P330, P405, P501
Carcinogenicity Warning, H351 (Suspected of causing cancer)-
Reproductive Toxicity Danger, H360 (May damage fertility or the unborn child)-
Skin Corrosion/Irritation Danger, H314 (Causes severe skin burns and eye damage)P260, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501
Respiratory Irritation H335 (May cause respiratory irritation)-

Note: Data is aggregated from sources for this compound and the closely related 4-Chloro-6-ethyl-5-fluoropyrimidine. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

Personal Protective Equipment (PPE) and Engineering Controls
  • Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood.[6][7] Facilities should be equipped with an eyewash station and safety shower.[6][8]

  • Eye/Face Protection : Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[7][8]

  • Skin Protection : Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[6][7][8]

  • Respiratory Protection : If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable filter for organic gases and vapors.[8]

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6][7]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6][8]
Eye Contact Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[6][7][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[6][8]

Storage and Stability

Proper storage is crucial to maintain the integrity and stability of this compound.

Recommended Storage Conditions
ConditionTemperatureAtmosphereContainer
Long-term +2°C to +8°C (Refrigerator)Under inert atmosphere is recommendedTightly-closed container
Short-term/Shipping Room Temperature-Tightly-closed container

Note: Storage recommendations may vary slightly between suppliers.[1][2][5][6] Always follow the instructions on the product's label and SDS.

Incompatible Materials and Conditions to Avoid
  • Conditions : Keep away from sources of ignition, heat, and direct sunlight.[6][7]

  • Materials : Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Spill and Disposal Procedures

Spill Containment and Cleanup
  • Evacuate : Evacuate personnel from the spill area.[7][8]

  • Ventilate : Ensure adequate ventilation.

  • Control Ignition Sources : Remove all sources of ignition (sparks, flames).[6][7][8]

  • Containment : Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6][7]

  • Cleanup : Absorb the spill with inert material (e.g., sand, vermiculite) and place it into a suitable, labeled container for disposal.[6][8]

Waste Disposal

Dispose of waste material at an approved waste disposal plant, in accordance with local, regional, and national regulations.[6][7][8]

Experimental Protocol: Synthesis of Voriconazole Intermediate

The following is a representative protocol outlining the use of a chloro-derivative of this compound in a synthesis, which is analogous to how this compound would be used as a building block. This specific example details the synthesis of 4-chloro-6-ethyl-5-fluoropyrimidine.[10]

Objective

To synthesize 4-chloro-6-ethyl-5-fluoropyrimidine from 6-ethyl-5-fluoropyrimidin-4(3H)-one.

Materials
  • 6-ethyl-5-fluoropyrimidin-4(3H)-one: 80 g

  • Dichloromethane (DCM): 240 mL

  • N,N-dimethylformamide (DMF): 57.4 mL

  • Triethylamine (TEA): 78.24 mL

  • Phosphoryl chloride (POCl₃)

Procedure
  • Dissolution : Dissolve 80 g of 6-ethyl-5-fluoropyrimidin-4(3H)-one in a solvent mixture of 240 mL of dichloromethane and 57.4 mL of N,N-dimethylformamide in a suitable reaction vessel.

  • Base Addition : Add 78.24 mL of triethylamine to the solution.

  • Chlorination : Slowly add phosphoryl chloride (POCl₃) dropwise to the reaction mixture over a period of 30 minutes.

  • Reflux : Stir the reaction mixture under reflux conditions for 5 hours to ensure the reaction goes to completion.

  • Cooling : After the reaction is complete, cool the mixture to room temperature.

  • Work-up and Purification : Proceed with standard aqueous work-up and purification procedures (e.g., extraction, washing, drying, and solvent evaporation followed by chromatography or distillation) to isolate the desired product, 4-chloro-6-ethyl-5-fluoropyrimidine.

Visualizations

Safe Handling and Storage Workflow

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup & Disposal A Review SDS B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Ensure Engineering Controls (Fume Hood, Eyewash) B->C D Dispense Compound in Fume Hood C->D Proceed to Use E Keep Container Tightly Closed D->E G Decontaminate Work Area D->G After Use F Store at 2-8°C in a Dry, Well-Ventilated Area E->F After Use H Dispose of Waste per Institutional Guidelines G->H

Caption: Workflow for safe handling and storage of this compound.

Experimental Synthesis Workflow

cluster_reactants Reactant Addition cluster_reaction Reaction cluster_workup Work-up & Purification start Start: Reaction Vessel A Dissolve Starting Material in DCM/DMF start->A B Add Triethylamine (Base) A->B C Add POCl3 (Chlorinating Agent) Dropwise over 30 min B->C D Stir under Reflux for 5 hours C->D Heat E Cool to Room Temperature D->E F Aqueous Work-up (Extraction, Washing) E->F Proceed to Isolation G Purification (e.g., Chromatography) F->G H Isolate Final Product G->H

Caption: General workflow for the synthesis of a 4-halopyrimidine derivative.

References

Applications of Fluorinated Pyrimidines in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fluorinated pyrimidines represent a cornerstone in the development of therapeutic agents, particularly in oncology, infectious diseases, and immunology. The strategic incorporation of fluorine atoms into the pyrimidine scaffold profoundly influences the molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. This document provides detailed application notes on key fluorinated pyrimidine drugs, quantitative data on their biological activity, and comprehensive protocols for their synthesis and evaluation.

I. Key Applications and Mechanisms of Action

Fluorinated pyrimidines exert their therapeutic effects through various mechanisms, primarily by acting as antimetabolites that interfere with nucleic acid synthesis.

1. Anticancer Agents: The most prominent application of fluorinated pyrimidines is in cancer chemotherapy. By mimicking endogenous pyrimidines, these drugs disrupt the synthesis of DNA and RNA, leading to cell death, particularly in rapidly dividing cancer cells.

  • 5-Fluorouracil (5-FU): A seminal fluorinated pyrimidine, 5-FU is a prodrug that is converted intracellularly to several active metabolites. Its primary mechanism of action is the inhibition of thymidylate synthase (TS) by its metabolite 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). This inhibition depletes the cellular pool of thymidine triphosphate (dTTP), a necessary precursor for DNA synthesis.[1][2] Another active metabolite, 5-fluorouridine triphosphate (FUTP), is incorporated into RNA, disrupting its normal function.

  • Capecitabine: An orally bioavailable prodrug of 5-FU, capecitabine is converted to 5-FU through a series of enzymatic steps, with the final conversion occurring preferentially in tumor tissue, thereby offering a more targeted delivery of the active drug.

  • Trifluridine/Tipiracil (Lonsurf®): This combination drug consists of trifluridine, a thymidine analogue, and tipiracil, a thymidine phosphorylase inhibitor.[3][4] Trifluridine is incorporated into DNA, leading to DNA damage.[1][2][5][6] Tipiracil prevents the degradation of trifluridine, thereby increasing its bioavailability and efficacy.[3][4][7][8]

2. Antifungal Agents:

  • Flucytosine (5-FC): This antifungal agent is converted to 5-FU within fungal cells by the enzyme cytosine deaminase. The resulting 5-FU then inhibits fungal DNA and RNA synthesis. The selective toxicity of flucytosine is due to the absence of cytosine deaminase in mammalian cells.

3. Antiviral Agents: While less common, some fluorinated pyrimidines have been investigated for their antiviral properties, primarily by targeting viral polymerases.

II. Quantitative Data: Biological Activity

The following tables summarize the in vitro activity of key fluorinated pyrimidines against various cancer cell lines and fungal species.

Table 1: In Vitro Anticancer Activity of Fluorinated Pyrimidines (IC50 Values)

CompoundCell LineCancer TypeIC50 (µM)Exposure TimeReference
5-FluorouracilHCT 116Colon Cancer13.53 days[9]
HCT 116Colon Cancer1.485 days[9]
HT-29Colon Cancer11.255 days[9][10]
SW620Colon Cancer1348 hours[11]
HNO-97Tongue Squamous Cell Carcinoma224 hours[12]
CapecitabineHCT-116Colon Cancer24.7-[13]
HT-29Colorectal Cancer--[14]

Table 2: In Vitro Antifungal Activity of Flucytosine (MIC Values)

OrganismMIC50 (µg/mL)MIC90 (µg/mL)Reading TimeReference
Candida albicans0.1251.024 hours[15]
Candida albicans0.252.048 hours[15]
Candida glabrata0.1250.2524 hours[15]
Candida glabrata0.1250.2548 hours[15]
Candida parapsilosis0.1250.524 hours[15]
Candida parapsilosis0.250.548 hours[15]
Candida tropicalis0.1251.024 hours[15]
Candida tropicalis0.252.048 hours[15]

III. Signaling Pathways and Workflows

Caption: Mechanism of action of 5-Fluorouracil (5-FU).

Trifluridine_Tipiracil_Mechanism Trifluridine Trifluridine Thymidine Phosphorylase Thymidine Phosphorylase Trifluridine->Thymidine Phosphorylase Metabolism Trifluridine Monophosphate Trifluridine Monophosphate Trifluridine->Trifluridine Monophosphate Phosphorylation Tipiracil Tipiracil Tipiracil->Thymidine Phosphorylase Inhibition Trifluridine Triphosphate Trifluridine Triphosphate Trifluridine Monophosphate->Trifluridine Triphosphate Phosphorylation DNA DNA Trifluridine Triphosphate->DNA Incorporation DNA Dysfunction DNA Dysfunction DNA->DNA Dysfunction Drug_Discovery_Workflow cluster_0 Discovery & Preclinical cluster_1 Clinical Development Target Identification Target Identification Lead Generation Lead Generation Target Identification->Lead Generation Lead Optimization Lead Optimization Lead Generation->Lead Optimization In Vitro Testing In Vitro Testing Lead Optimization->In Vitro Testing In Vivo Testing In Vivo Testing In Vitro Testing->In Vivo Testing Phase I Phase I In Vivo Testing->Phase I Phase II Phase II Phase I->Phase II Phase III Phase III Phase II->Phase III FDA Review FDA Review Phase III->FDA Review Market Market FDA Review->Market

References

Application Notes and Protocols for the Synthesis of Antifungal Agents Using 4-Ethyl-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-5-fluoropyrimidine and its derivatives are pivotal intermediates in the synthesis of potent antifungal agents. This document provides detailed application notes and experimental protocols for the synthesis of Voriconazole, a broad-spectrum triazole antifungal drug, utilizing a 4-substituted-5-fluoropyrimidine precursor. The protocols are compiled and adapted from established synthetic routes. Additionally, this document presents quantitative data on the synthesis yields and the antifungal activity of Voriconazole against various fungal pathogens. The mechanism of action is also elucidated with a corresponding signaling pathway diagram.

Synthesis of Voriconazole: An Overview

The synthesis of Voriconazole from a this compound derivative, specifically 4-chloro-6-ethyl-5-fluoropyrimidine, is a multi-step process that involves the key steps of condensation, dehalogenation, and resolution. The ethyl group at the 4-position and the fluorine at the 5-position of the pyrimidine ring are crucial for the molecule's antifungal efficacy.

Quantitative Data

Table 1: Synthesis Yields for Voriconazole Intermediate Steps
Step No.ReactionStarting MaterialProductReported Yield (%)Reference
1Chlorination6-ethyl-5-fluoropyrimidin-4(3H)-one4-chloro-6-ethyl-5-fluoropyrimidine95[1]
2Thioetherification4-chloro-6-ethyl-5-fluoropyrimidine4-(4-chlorophenylsulfanyl)-6-ethyl-5-fluoropyrimidine>95[2]
3Bromination4-(4-phenylsulfanyl)-6-ethyl-5-fluoropyrimidine4-(1-bromoethyl)-6-(4-phenylsulfanyl)-5-fluoropyrimidine79[1][2]
4Condensation4-chloro-6-ethyl-5-fluoropyrimidine and 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone(2R,3S/2S,3R)-3-(4-chloro-5-fluoropyrimidin-6-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-olNot specified in detail[3][4][5]
5Dehalogenation(2R,3S/2S,3R)-3-(4-chloro-5-fluoropyrimidin-6-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-olRacemic VoriconazoleNot specified in detail[5]

Note: Yields can vary based on specific reaction conditions and scale.

Table 2: Antifungal Activity of Voriconazole (MIC90 values)
Fungal SpeciesMIC90 (μg/mL)Reference
Candida albicans0.06[6]
Candida glabrata1[6]
Candida krusei1[6]
Candida spp. (overall)≤0.5[6]
Aspergillus fumigatusNot specified in provided abstracts
Blastomyces dermatitidis0.25[7]
Coccidioides immitis0.25[7]
Histoplasma capsulatum0.25[7]

MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Experimental Protocols

Protocol 1: Synthesis of 4-chloro-6-ethyl-5-fluoropyrimidine

This protocol describes the chlorination of 6-ethyl-5-fluoropyrimidin-4(3H)-one.

Materials:

  • 6-ethyl-5-fluoropyrimidin-4(3H)-one

  • Dichloromethane (DCM)

  • N,N-dimethylformamide (DMF)

  • Triethylamine

  • Phosphoryl chloride (POCl3)

  • 3N Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve 80 g of 6-ethyl-5-fluoropyrimidin-4(3H)-one in a solvent mixture of 240 mL of dichloromethane and 57.4 mL of N,N-dimethylformamide in a round-bottom flask.

  • Add 78.24 mL of triethylamine to the solution.

  • Slowly add phosphoryl chloride (POCl3) dropwise over 30 minutes.

  • Heat the reaction mixture to reflux and stir for 5 hours.

  • Cool the mixture to room temperature.

  • Carefully add 352 mL of 3N HCl, ensuring the temperature does not exceed 20°C.

  • Transfer the mixture to a separatory funnel and extract the aqueous phase with 100 mL of dichloromethane.

  • Combine the organic layers and wash with 100 mL of water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure using a rotary evaporator to obtain 4-chloro-6-ethyl-5-fluoropyrimidine as an oil (yield: ~95%).[1]

Protocol 2: Synthesis of Racemic Voriconazole Intermediate via Grignard-type Reaction

This protocol outlines the condensation of 4-chloro-6-ethyl-5-fluoropyrimidine with 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.

Materials:

  • 4-chloro-6-ethyl-5-fluoropyrimidine

  • 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

  • Diisopropylamine

  • n-Heptane

  • Tetrahydrofuran (THF)

  • n-Butyl lithium (1.6 M in hexane)

  • Anhydrous reaction vessel, syringe, low-temperature cooling bath.

Procedure:

  • In an anhydrous reaction vessel under a nitrogen atmosphere, charge 272 mL of diisopropylamine, 2.6 L of n-heptane, and 80 mL of tetrahydrofuran.

  • Cool the mixture to between -20°C and -30°C.

  • Slowly add 779 mL of n-butyl lithium (1.6 M solution in n-hexane) while maintaining the temperature between -20°C and -30°C to form lithium diisopropylamide (LDA).

  • Stir the mixture for 1 hour at the same temperature.

  • Cool the reaction mass to between -70°C and -80°C.

  • Add a solution of 100 g of 4-chloro-6-ethyl-5-fluoropyrimidine in 100 mL of tetrahydrofuran to the reaction mixture at -70°C to -80°C.[5]

  • Subsequently, add a solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone to the reaction mixture.

  • After the reaction is complete, quench the reaction with a suitable acid (e.g., acetic acid) and dilute with water.

  • The resulting intermediate, (2R,3S/2S,3R)-3-(4-chloro-5-fluoropyrimidin-6-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, can be isolated.[3][4]

Protocol 3: Dehalogenation to form Racemic Voriconazole

This protocol describes the removal of the chlorine atom from the pyrimidine ring.

Materials:

  • (2R,3S/2S,3R)-3-(4-chloro-5-fluoropyrimidin-6-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

  • Palladium on carbon (10% Pd/C) or Raney nickel

  • Hydrogen source (e.g., hydrogen gas)

  • Suitable solvent (e.g., ethanol)

  • Autoclave or hydrogenation apparatus.

Procedure:

  • Dissolve the chlorinated intermediate in a suitable solvent like ethanol.

  • Add a catalytic amount of 10% Palladium on carbon or Raney nickel.

  • Perform the reaction in an autoclave under hydrogen pressure (e.g., 4-6 kg/cm ²) for several hours at room temperature or slightly elevated temperature.[5]

  • Monitor the reaction for completion (e.g., by TLC or HPLC).

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain racemic Voriconazole.

Note: The final steps to obtain the pure (2R,3S)-enantiomer of Voriconazole involve resolution using a chiral resolving agent like R-(-)-10-camphorsulfonic acid, which is a specialized process not detailed here.

Mandatory Visualizations

Synthesis Workflow

G cluster_0 Synthesis of Voriconazole Intermediate cluster_1 Final Product Formation A This compound B 4-chloro-6-ethyl-5-fluoropyrimidine A->B Chlorination D (2R,3S/2S,3R)-3-(4-chloro-5-fluoropyrimidin-6-yl)- 2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol B->D Condensation (LDA) C 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone C->D E Racemic Voriconazole D->E Dehalogenation (e.g., Pd/C, H2) F (2R,3S)-Voriconazole (Active Enantiomer) E->F Chiral Resolution

Caption: Synthetic workflow for Voriconazole.

Mechanism of Action: Ergosterol Biosynthesis Inhibition

G cluster_pathway Ergosterol Biosynthesis Pathway in Fungi cluster_inhibition Inhibition by Voriconazole Lanosterol Lanosterol Demethylation Lanosterol 14-alpha-demethylase (CYP51) Lanosterol->Demethylation Intermediates Sterol Intermediates Demethylation->Intermediates Disruption Disruption of Fungal Cell Membrane Integrity Demethylation->Disruption Depletion of Ergosterol & Accumulation of Toxic Sterols Ergosterol Ergosterol Intermediates->Ergosterol Voriconazole Voriconazole Voriconazole->Inhibition

Caption: Mechanism of action of Voriconazole.

Mechanism of Action

Voriconazole, like other triazole antifungal agents, exerts its effect by disrupting the fungal cell membrane.[8] The primary target is the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is essential for the biosynthesis of ergosterol.[8][9][10] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, providing structural integrity and regulating fluidity.

Voriconazole binds to and inhibits lanosterol 14-α-demethylase, preventing the conversion of lanosterol to ergosterol.[8] This inhibition leads to a depletion of ergosterol and a simultaneous accumulation of toxic methylated sterol precursors within the fungal cell membrane.[10] The altered membrane composition disrupts its integrity and function, increasing permeability, which ultimately leads to fungal cell death or inhibition of growth.[8] The high affinity of Voriconazole for the fungal enzyme compared to its mammalian counterpart contributes to its selective toxicity.

References

Application Notes and Protocols for 4-Ethyl-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and use of 4-Ethyl-5-fluoropyrimidine, a key intermediate in pharmaceutical synthesis. The information is compiled to assist researchers, scientists, and drug development professionals in their laboratory and manufacturing processes.

Section 1: Chemical and Physical Properties

This compound is a fluorinated pyrimidine derivative primarily used as a building block in the synthesis of active pharmaceutical ingredients (APIs), most notably the antifungal agent Voriconazole.[1][2] Its chemical structure and properties are summarized below.

PropertyValueSource
Molecular Formula C₆H₇FN₂[2]
Molecular Weight 126.13 g/mol [2]
CAS Number 137234-88-9[2]
Appearance Colorless to light yellow liquid
Purity Typically ≥97% (can be ≥98%)[1]
IUPAC Name This compound[2]
Synonyms 6-Ethyl-5-fluoropyrimidine, Voriconazole impurity C[1][2]
Storage Temperature Room temperature or +5°C[3]

Section 2: Safety and Hazard Information

This compound is a hazardous chemical that requires careful handling. The following tables summarize its GHS classification and associated hazard and precautionary statements.[2]

GHS Hazard Classification
Hazard ClassCategory
Acute Toxicity, Oral3
Carcinogenicity2
Reproductive Toxicity1B
Specific Target Organ Toxicity, Repeated Exposure2
Hazardous to the aquatic environment, long-term hazard3
GHS Hazard Statements
CodeStatement
H301Toxic if swallowed
H351Suspected of causing cancer
H360May damage fertility or the unborn child
H373May cause damage to organs through prolonged or repeated exposure
H412Harmful to aquatic life with long lasting effects
GHS Precautionary Statements
CodeStatement
P203Obtain, read and follow all safety instructions before use.
P260Do not breathe dust/fume/gas/mist/vapours/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P273Avoid release to the environment.
P280Wear protective gloves/ protective clothing/ eye protection/ face protection.
P301+P316IF SWALLOWED: Get emergency medical help immediately.
P318IF exposed or concerned, get medical advice.
P319Get medical help if you feel unwell.
P321Specific treatment (see supplemental first aid instruction on this label).
P330Rinse mouth.
P405Store locked up.
P501Dispose of contents/container to an approved waste disposal plant.

Section 3: Experimental Protocols

General Handling and Storage Protocol

Due to its hazardous nature, this compound must be handled with appropriate safety measures.

Engineering Controls:

  • All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[4]

  • Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

  • Gloves: Wear double-layered gloves (e.g., nitrile) that are resistant to chemicals.[5][6] Gloves should be changed frequently and immediately if contaminated.[6]

  • Eye Protection: Chemical safety goggles and a face shield should be worn.[4][6]

  • Protective Clothing: A lab coat or chemical-resistant apron should be worn.[5]

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Keep the container tightly sealed.

  • The storage area should be secured and accessible only to authorized personnel.

Protocol for Use in Voriconazole Synthesis (Illustrative)

This compound is a precursor to 4-chloro-6-ethyl-5-fluoropyrimidine, a key intermediate in several patented synthetic routes to Voriconazole. The following is a generalized protocol based on published patent literature.[7][8][9][10]

Step 1: Chlorination of 6-ethyl-5-fluoro-4-hydroxypyrimidine

This step is often the precursor to obtaining the chloro-analogue used in subsequent steps.

  • Dissolve 80 g of 6-ethyl-5-fluoro-4-hydroxypyrimidine in 240 ml of dichloromethane.

  • Add 78.24 ml of triethylamine to the solution.

  • Slowly add 57.4 ml of phosphorus oxychloride dropwise over 30 minutes, maintaining temperature control.

  • Reflux the reaction mixture for 5 hours.

  • Cool the mixture to room temperature to obtain 4-chloro-6-ethyl-5-fluoropyrimidine.

Step 2: Condensation Reaction

  • In an appropriate solvent (e.g., tetrahydrofuran), react 4-chloro-6-ethyl-5-fluoropyrimidine with 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone in the presence of a strong base like lithium diisopropylamide (LDA).[9]

  • This reaction forms the crucial carbon-carbon bond, creating the backbone of the Voriconazole molecule.[9]

Step 3: Further Transformations

The resulting intermediate undergoes further reactions, which may include reduction and chiral resolution, to yield the final (2R,3S)-Voriconazole enantiomer.[7][11]

Waste Disposal Protocol

All waste containing this compound must be treated as hazardous waste.

  • Liquid Waste: Collect all liquid waste in a dedicated, labeled, and sealed container.

  • Solid Waste: Contaminated materials such as gloves, absorbent pads, and pipette tips should be collected in a separate, labeled hazardous waste container.[12]

  • Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[12][13]

Section 4: Visualizations

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal a Conduct Risk Assessment b Review Safety Data Sheet a->b c Prepare Engineering Controls (Fume Hood) b->c d Don Personal Protective Equipment (PPE) c->d e Perform Chemical Synthesis in Fume Hood d->e Proceed with experiment f Monitor Reaction and Maintain Control e->f g Segregate Hazardous Waste f->g Upon completion h Decontaminate Work Surfaces g->h i Properly Store Waste h->i j Dispose of Waste via Authorized Vendor i->j

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Intermediate Product A 4-Chloro-6-ethyl-5-fluoropyrimidine C Condensation Reaction A->C B 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone B->C D Solvent: Tetrahydrofuran (THF) Base: Lithium Diisopropylamide (LDA) C->D E Voriconazole Precursor (e.g., (2R,3S/2S,3R)-3-(4-chloro-5-fluoropyrimidin-6-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazole-1-yl)butan-2-ol) C->E F Further Processing (Reduction, Resolution) E->F G Final Product: Voriconazole F->G

References

Synthesis Protocol for 4-Chloro-6-ethyl-5-fluoropyrimidine: A Key Intermediate for Bio-active Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine, a crucial building block in the development of various bioactive compounds, including broad-spectrum triazole antifungal agents like Voriconazole.[1][2][3] The protocol is based on the chlorination of 6-ethyl-5-fluoropyrimidin-4(3H)-one using phosphoryl chloride.

Application Notes

4-Chloro-6-ethyl-5-fluoropyrimidine (CAS No: 137234-74-3) is a versatile pyrimidine derivative.[1] Its chemical structure, featuring a reactive chlorine atom, makes it an essential intermediate for introducing the 6-ethyl-5-fluoropyrimidyl moiety in the synthesis of complex molecules. This compound is particularly significant in the pharmaceutical industry as a key starting material for the synthesis of Active Pharmaceutical Ingredients (APIs), including anticancer and antiviral therapies.[2] The protocol described herein offers a high-yield, scalable method for producing this important intermediate.[4]

The synthesis involves the conversion of the hydroxyl group of 6-ethyl-5-fluoropyrimidin-4(3H)-one to a chloro group using phosphoryl chloride (POCl₃) as the chlorinating agent.[4][5] The reaction is typically carried out in a suitable solvent such as dichloromethane, often with a base like triethylamine and a catalyst like N,N-dimethylformamide (DMF).[4] The product is an oily liquid that can be purified through extraction and solvent removal.[4] Proper handling and storage in an inert atmosphere at room temperature are recommended to maintain its stability.[6]

Experimental Protocol

This protocol outlines the synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine from 6-ethyl-5-fluoropyrimidin-4(3H)-one.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )
6-ethyl-5-fluoropyrimidin-4(3H)-oneC₆H₇FN₂O142.13
Phosphoryl chloridePOCl₃153.33
Triethylamine(C₂H₅)₃N101.19
DichloromethaneCH₂Cl₂84.93
N,N-Dimethylformamide(CH₃)₂NC(O)H73.09
3N Hydrochloric acidHCl36.46
Anhydrous magnesium sulfateMgSO₄120.37
WaterH₂O18.02

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 80 g of 6-ethyl-5-fluoropyrimidin-4(3H)-one in a mixture of 240 mL of dichloromethane and 57.4 mL of N,N-dimethylformamide.[4]

  • Addition of Base: To the solution, add 78.24 mL of triethylamine.[4]

  • Addition of Chlorinating Agent: Slowly add phosphoryl chloride (POCl₃) dropwise over 30 minutes. An industrial-scale process keeps the reaction temperature below 35 °C during this addition.[4]

  • Reaction: Stir the mixture under reflux for 5 hours to ensure the reaction goes to completion.[4] An industrial-scale protocol suggests refluxing at 40-48 °C for 3 hours.[4]

  • Quenching: Cool the reaction mixture to room temperature.[4] Carefully and slowly add 352 mL of 3N hydrochloric acid, ensuring the temperature does not exceed 20°C.[4]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with 100 mL of dichloromethane.[4]

  • Washing and Drying: Combine the organic layers and wash with 100 mL of water.[4] Dry the organic layer over anhydrous magnesium sulfate.[4]

  • Solvent Removal: Concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the final product, 4-Chloro-6-ethyl-5-fluoropyrimidine, as an oily liquid.[4]

Quantitative Data Summary:

Starting MaterialReagentsSolventsReaction ConditionsYieldPurity
6-ethyl-5-fluoropyrimidin-4(3H)-one (80 g)Phosphoryl chloride, Triethylamine (78.24 mL)Dichloromethane (240 mL), N,N-Dimethylformamide (57.4 mL)Reflux, 5 hours85.9 g (95%)Not Specified
6-ethyl-5-fluoropyrimidin-4(1H)-one (5.00 kg)Phosphoryl chloride (5.95 kg), Triethylamine (3.60 kg)Dichloromethane (20 L)Reflux (40-48 °C), 3 hours5.61 kg (99%)99.6% (HPLC)

Characterization Data:

  • ¹H-NMR (300 MHz, CDCl₃) δ (ppm): 8.70 (1H, s), 2.90 (2H, q), 1.34 (3H, t).[4]

Synthesis Workflow

SynthesisWorkflow A Start: 6-ethyl-5-fluoropyrimidin-4(3H)-one B Dissolve in Dichloromethane and DMF A->B C Add Triethylamine B->C D Add Phosphoryl Chloride (dropwise) C->D E Reflux (e.g., 40-48°C for 3h) D->E F Cool to Room Temperature E->F G Quench with 3N HCl (T < 20°C) F->G H Extract with Dichloromethane G->H I Wash with Water H->I J Dry with Anhydrous MgSO₄ I->J K Concentrate under Reduced Pressure J->K L Product: 4-Chloro-6-ethyl-5-fluoropyrimidine K->L

Caption: Synthesis workflow for 4-Chloro-6-ethyl-5-fluoropyrimidine.

References

Application Notes and Protocols for 4-Ethyl-5-fluoropyrimidine in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Ethyl-5-fluoropyrimidine and its derivatives in heterocyclic chemistry, with a focus on its application as a key building block in the synthesis of bioactive molecules. Detailed experimental protocols and quantitative data are provided to facilitate its use in research and development.

Introduction

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The presence of the fluorine atom at the 5-position and the ethyl group at the 4-position of the pyrimidine ring imparts unique electronic properties and steric hindrance, making it a valuable synthon for the creation of complex molecular architectures. Its most notable application is as a precursor in the synthesis of the broad-spectrum antifungal agent, Voriconazole.[1] This document outlines the chemical properties, key applications, and detailed protocols for the utilization of this compound and its derivatives in organic synthesis.

Physicochemical Properties and Safety Data

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 137234-88-9[2]
Molecular Formula C₆H₇FN₂[2]
Molecular Weight 126.13 g/mol [2]
Appearance Colorless to light yellow liquid[3]
Purity Typically ≥97%[3]
SMILES CCC1=NC=NC=C1F[2]
InChIKey AYZDRTRWCASUFO-UHFFFAOYSA-N[2]

Safety Information: this compound is classified as toxic if swallowed, suspected of causing cancer, and may damage fertility or the unborn child. It may also cause damage to organs through prolonged or repeated exposure and is harmful to aquatic life with long-lasting effects.[2] Appropriate personal protective equipment (PPE) should be worn, and all handling should be conducted in a well-ventilated fume hood.

Applications in Heterocyclic Chemistry

The primary application of this compound lies in its role as a versatile intermediate for the synthesis of more complex heterocyclic systems, particularly bioactive molecules.

Synthesis of Antifungal Agents

4-Chloro-6-ethyl-5-fluoropyrimidine, a closely related derivative, is a pivotal intermediate in the industrial synthesis of Voriconazole, a triazole antifungal drug.[4] The synthetic strategies often involve the formation of a carbon-carbon bond at the ethyl group's alpha-position.

A key transformation is the diastereoselective addition of a metallated derivative of a 4-(1-haloethyl)-5-fluoropyrimidine to a ketone. For instance, an organozinc derivative of 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine has been shown to provide excellent diastereoselectivity (12:1) in its reaction with 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone.[5]

Experimental Workflow for Voriconazole Synthesis Intermediate

G cluster_start Starting Materials cluster_reaction1 Halogenation cluster_intermediate Intermediate cluster_reaction2 Grignard Formation cluster_reagent Grignard Reagent cluster_coupling Coupling Reaction cluster_product Product A This compound C Radical Halogenation A->C B Halogenating Agent (e.g., NBS) B->C D 4-(1-Haloethyl)-5-fluoropyrimidine C->D E Reaction with Mg D->E F 4-(1-Magnesioethyl)-5-fluoropyrimidine E->F G Reaction with Propylene Oxide Derivative F->G H Voriconazole Racemate G->H

Caption: A logical workflow for the synthesis of a Voriconazole precursor.

Cross-Coupling Reactions

The halogenated derivatives of this compound are excellent substrates for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. These reactions allow for the introduction of aryl, heteroaryl, and alkynyl moieties at the 4- or 6-position of the pyrimidine ring, providing a pathway to a diverse range of novel compounds with potential biological activities. The reactivity of halopyrimidines in such couplings generally follows the order: I > Br > Cl, and the position of the halogen also plays a crucial role, with the C4(6) positions being more reactive than the C2 or C5 positions.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 5-position, while generally less reactive than halogens at the 4- or 6-positions in cross-coupling reactions, can participate in nucleophilic aromatic substitution (SNAr) reactions under certain conditions, particularly when the pyrimidine ring is further activated. More commonly, a halogen at the 4-position, such as in 4-chloro-6-ethyl-5-fluoropyrimidine, is readily displaced by various nucleophiles (e.g., amines, thiols, alkoxides).

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine

This protocol describes the conversion of 6-ethyl-5-fluoro-4-hydroxypyrimidine to 4-chloro-6-ethyl-5-fluoropyrimidine.

Materials:

  • 6-Ethyl-5-fluoro-4-hydroxypyrimidine

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Phosphorus oxychloride (POCl₃)

  • 3N Hydrochloric acid

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolve 80 g of 6-ethyl-5-fluoropyrimidin-4(3H)-one in a solvent mixture of 240 mL of dichloromethane and 57.4 mL of N,N-dimethylformamide in a round-bottom flask.

  • Add 78.24 mL of triethylamine to the solution.

  • Slowly add 78.24 mL of phosphoryl chloride (POCl₃) dropwise to the reaction mixture over 30 minutes, keeping the temperature below 35°C.

  • Stir the reaction mixture under reflux for 5 hours.

  • Cool the reaction mixture to room temperature.

  • Carefully add 352 mL of 3N hydrochloric acid solution, ensuring the temperature does not exceed 20°C.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with 100 mL of dichloromethane.

  • Combine the organic layers and wash with 100 mL of water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.

Quantitative Data: This procedure has been reported to yield 85.9 g (95%) of 4-chloro-6-ethyl-5-fluoropyrimidine as an oily product.

ReactantMolar Mass ( g/mol )AmountMoles
6-Ethyl-5-fluoropyrimidin-4(3H)-one142.1280 g0.563
Triethylamine101.1978.24 mL (57 g)0.563
POCl₃153.3378.24 mL (128 g)0.835
Product 160.58 85.9 g 0.535
Yield 95%

Spectroscopic Data:

  • ¹H-NMR (300 MHz, CDCl₃) δ (ppm): 8.70 (1H, s), 2.90 (2H, q), 1.34 (3H, t).

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of 4-Chloro-6-ethyl-5-fluoropyrimidine

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of 4-chloro-6-ethyl-5-fluoropyrimidine with an arylboronic acid.

Materials:

  • 4-Chloro-6-ethyl-5-fluoropyrimidine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium carbonate (3.0 equiv)

  • 1,4-Dioxane

  • Water

  • Schlenk flask, magnetic stirrer, condenser, inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-chloro-6-ethyl-5-fluoropyrimidine, the arylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

  • Add a degassed 2:1 mixture of 1,4-dioxane and water.

  • Stir the reaction mixture at 80-100°C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Biological Activity of Pyrimidine Derivatives

Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. The incorporation of a fluorine atom can often enhance metabolic stability and binding affinity to target proteins.

Numerous studies have demonstrated the antifungal efficacy of various pyrimidine derivatives. For example, novel pyrimidine compounds have shown potent in vitro activity against a panel of phytopathogenic fungi.[5] Furthermore, pyrimidine derivatives containing an amide moiety have exhibited excellent antifungal activity against various fungal species, with some compounds showing better efficacy than the commercial fungicide Pyrimethanil.[6][7]

The primary mechanism of action for fluoropyrimidines like 5-fluorouracil in cancer therapy involves the inhibition of thymidylate synthase, a key enzyme in the DNA synthesis pathway, and their incorporation into DNA and RNA, leading to cytotoxicity.

Metabolic Pathway of Fluoropyrimidines

G cluster_input Prodrugs cluster_activation Activation cluster_anabolism Anabolic Pathway cluster_catabolism Catabolic Pathway cluster_effects Cellular Effects A Capecitabine C 5-FU A->C B Tegafur B->C D FUTP C->D E FdUTP C->E F DPD C->F H RNA Dysfunction D->H I DNA Damage E->I J Thymidylate Synthase Inhibition E->J G DHFU (inactive) F->G

Caption: Simplified metabolic pathway of fluoropyrimidine-based drugs.

Conclusion

This compound and its derivatives are valuable and versatile building blocks in heterocyclic chemistry. Their utility in the synthesis of the potent antifungal agent Voriconazole highlights their importance in the pharmaceutical industry. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel bioactive molecules based on the this compound scaffold. Further investigation into the diverse reactivity of this compound and the biological evaluation of its derivatives is warranted and holds promise for the discovery of new therapeutic agents.

References

Troubleshooting & Optimization

4-Ethyl-5-fluoropyrimidine Reactions: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Ethyl-5-fluoropyrimidine. The information is presented in a direct question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its critical quality parameters?

A1: this compound (CAS No. 137234-88-9) is a fluorinated pyrimidine derivative widely used as a key intermediate in the synthesis of pharmaceuticals, most notably the antifungal agent Voriconazole.[1][2] Its molecular formula is C6H7FN2.[1] The most critical quality parameter is purity, which is typically specified as 97% or higher.[1] Purity is crucial as even minor impurities can significantly affect reaction outcomes, lead to unwanted by-products, and compromise the quality of the final active pharmaceutical ingredient (API).[1] Its physical appearance, generally a colorless to light yellow liquid, can be an initial indicator of quality or potential degradation.[1]

Q2: What are common impurities associated with this compound or its reactions?

A2: Common impurities can include unreacted starting materials or intermediates from its synthesis, such as 6-ethyl-5-fluoro-4-hydroxypyrimidine.[3] In the context of Voriconazole synthesis, this compound itself is considered a specified impurity (Voriconazole impurity C).[4] The presence of residual starting materials is a known issue that can lead to process-related impurities in the final product.[3] It is essential to request a Certificate of Analysis (CoA) from the supplier, which provides lot-specific details on purity and identified impurities.[1]

Q3: What are the recommended storage and handling conditions for fluorinated pyrimidines?

A3: While specific storage conditions for this compound can vary by supplier, recommendations often include refrigeration at +5°C or storage at room temperature.[1] For related compounds like 4-Chloro-6-ethyl-5-fluoropyrimidine, it is advised to store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5][6] It is crucial to handle the compound in a well-ventilated area using appropriate personal protective equipment, including gloves and eye protection, and to avoid the formation of mists or vapors.[6]

Troubleshooting Guides

Issue 1: Low Reaction Yield

Q: My reaction yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

A: Low yield in reactions involving this compound can stem from several factors. A systematic approach is necessary to identify the root cause.

Potential Causes & Solutions:

  • Incomplete Reaction: The precursor may not have been fully consumed. Monitor the reaction progress using analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction has gone to completion.[3][7]

  • Reagent Quality: The purity of this compound and other reagents is paramount.[1] Use reagents from reputable suppliers and always review the Certificate of Analysis.[1] Consider that the compound can degrade; a change in color from colorless to yellow may indicate a quality issue.[1]

  • Reaction Conditions: Temperature, reaction time, and the choice of base or solvent can be suboptimal. The synthesis of the related 4-chloro-6-ethyl-5-fluoropyrimidine, for example, requires reflux conditions for several hours to ensure the reaction is complete.[7] Consider performing small-scale optimization experiments to find the ideal conditions.

  • Product Loss During Workup: The product may be lost during the extraction or purification steps. This compound is an organic liquid, and issues like emulsion formation during aqueous washes can lead to significant loss.[1][8] If your product is unexpectedly water-soluble, it may be lost to the aqueous layer.[8]

Below is a troubleshooting workflow to diagnose the cause of low yield.

G Start Low Reaction Yield Check_Completion Monitor Reaction Progress (TLC, HPLC, GC) Start->Check_Completion Is_Complete Is Starting Material Fully Consumed? Check_Completion->Is_Complete Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) Is_Complete->Optimize_Conditions No Check_Workup Investigate Workup Procedure Is_Complete->Check_Workup Yes Check_Reagents Verify Reagent Purity & Integrity (CoA) No_Success Re-evaluate Synthetic Strategy Check_Reagents->No_Success Optimize_Conditions->Check_Reagents Emulsion Emulsion or Precipitate During Extraction? Check_Workup->Emulsion Check_Aqueous Analyze Aqueous Layer for Product Emulsion->Check_Aqueous No Emulsion->No_Success Yes, see Workup Guide Success Yield Improved Check_Aqueous->Success

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Formation of Unexpected Byproducts

Q: I am observing unexpected spots on my TLC plate or peaks in my GC/HPLC analysis. How can I identify and mitigate these byproducts?

A: The formation of byproducts is a common challenge. Identification is the first step towards mitigation.

Potential Causes & Solutions:

  • Side Reactions: The reactive nature of the pyrimidine ring, especially with the fluorine substituent, can lead to side reactions. Consider lowering the reaction temperature or changing the order of reagent addition.

  • Degradation: this compound or the desired product may be unstable under the reaction or workup conditions. For related compounds, decomposition can occur, yielding products like hydrogen fluoride or nitrogen oxides.[5] Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen) if reactants are sensitive to air or moisture.

  • Contaminated Reagents: Impurities in the starting materials or solvents can participate in the reaction, leading to unexpected products. Always use high-purity, dry solvents when necessary.

Identification Strategy:

  • Characterize: Use analytical techniques like LC-MS and NMR to determine the structure of the byproduct.

  • Compare: Check if the byproduct corresponds to a known impurity or a common intermediate, such as 6-ethyl-5-fluoropyrimidin-4-ol.[3]

  • Optimize: Once the byproduct is identified, adjust reaction conditions (e.g., temperature, solvent, base) to disfavor its formation. For example, if the byproduct results from an incomplete reaction, increasing the reaction time or temperature may be beneficial.[7]

Issue 3: Difficulties During Product Workup and Purification

Q: I am struggling with the workup. My extraction is forming a persistent emulsion, and purification is challenging. What should I do?

A: Workup procedures for pyrimidine syntheses can be complicated by the physical properties of the products and intermediates.

Troubleshooting Workup Issues:

  • Emulsion Formation: This is common when washing organic layers with aqueous solutions.

    • Solution 1: Add a saturated brine solution (NaCl) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help break the emulsion.

    • Solution 2: If possible, filter the entire emulsified mixture through a pad of Celite or anhydrous magnesium sulfate.

    • Solution 3: Allow the mixture to stand for an extended period, or gently swirl instead of vigorously shaking.[8]

  • Precipitate Formation: An insoluble solid may form between the organic and aqueous layers.[8]

    • Solution: Keep washing with water to dissolve any inorganic salts. If the precipitate is organic, you may need to add more solvent to fully dissolve your product or filter the mixture before proceeding with the separation.[8]

  • Purification Challenges: If standard column chromatography is not providing adequate separation:

    • Technique: Consider alternative purification methods such as distillation (if the product is volatile and thermally stable) or recrystallization.

    • Analytical: Use HPLC or GC to assess the purity of your fractions and confirm the identity of the desired product.[1]

Quantitative Data Summary

The yield of reactions can be highly dependent on the specific protocol used. Below is a comparison of reported yields for the synthesis of 4-chloro-6-ethyl-5-fluoropyrimidine, a closely related and crucial intermediate.

Starting MaterialReagentsSolventConditionsYield (%)Reference
6-ethyl-5-fluoropyrimidin-4(3H)-onePOCl₃, TriethylamineDichloromethane, DMFReflux, 5 hours95%[9]
6-ethyl-5-fluoropyrimidin-4(1H)-onePOCl₃, TriethylamineDichloromethaneReflux, 3 hours99%[7]

Key Experimental Protocols

Protocol: Synthesis of 4-chloro-6-ethyl-5-fluoropyrimidine

This protocol is an example of a common transformation involving a fluoropyrimidine core and is adapted from published procedures.[7][9] It illustrates a key step in the synthesis pathway towards Voriconazole.

Materials:

  • 6-ethyl-5-fluoropyrimidin-4(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine

  • Dichloromethane (DCM)

  • Hydrochloric Acid (3M solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • A reactor is charged with 6-ethyl-5-fluoropyrimidin-4(1H)-one (1 equivalent) and dichloromethane.

  • The mixture is stirred, and triethylamine (approx. 1.01 equivalents) is added.

  • Phosphorus oxychloride (approx. 1.1 equivalents) is added slowly, ensuring the reaction temperature is maintained below 35 °C.[7]

  • The reaction mixture is heated to reflux (approx. 40-48 °C) and maintained for 3-5 hours.[7] Reaction completion should be monitored by TLC or HPLC.

  • After completion, the mixture is cooled to approximately 5 °C.

  • A 3M solution of hydrochloric acid is added slowly to quench the reaction, keeping the temperature below 20 °C.[7]

  • The mixture is stirred, and the organic and aqueous layers are separated.

  • The aqueous layer is extracted twice more with dichloromethane.

  • The organic layers are combined and washed with water.

  • The combined organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the product as a liquid.[7]

The following diagram illustrates this experimental workflow.

G cluster_reaction Reaction cluster_workup Workup & Purification Start Charge Reactor: - 6-ethyl-5-fluoro pyrimidin-4(1H)-one - Dichloromethane Add_Base Add Triethylamine Start->Add_Base Add_POCl3 Add POCl₃ (Keep T < 35°C) Add_Base->Add_POCl3 Reflux Heat to Reflux (3-5 hours) Add_POCl3->Reflux Cool Cool to 5°C Reflux->Cool Quench Quench with HCl (aq) (Keep T < 20°C) Cool->Quench Separate Separate Layers Quench->Separate Extract Extract Aqueous Layer with Dichloromethane Separate->Extract Wash Combine & Wash Organic Layers Extract->Wash Dry Dry & Filter Wash->Dry Evaporate Solvent Evaporation Dry->Evaporate Product Final Product: 4-chloro-6-ethyl- 5-fluoropyrimidine Evaporate->Product

Caption: Synthesis workflow for 4-chloro-6-ethyl-5-fluoropyrimidine.

References

Technical Support Center: Optimizing Voriconazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of Voriconazole during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for Voriconazole, and which is preferred for higher yield?

A1: There are two main strategies for synthesizing Voriconazole: racemic synthesis followed by chiral resolution, and asymmetric synthesis.[1]

  • Racemic Synthesis with Chiral Resolution: This is a common approach where a racemic mixture of the desired diastereomer ((2R,3S)/(2S,3R)) is synthesized first. This mixture is then separated (resolved) using a chiral resolving agent, such as (1R)-(-)-10-camphorsulfonic acid, to isolate the desired (2R,3S)-enantiomer (Voriconazole). While effective, this method can be less efficient as it involves discarding the unwanted (2S,3R)-enantiomer, thus limiting the theoretical maximum yield to 50% from the racemic mixture.

  • Asymmetric Synthesis: This method employs a chiral catalyst or reagent to directly synthesize the desired (2R,3S)-enantiomer with high stereoselectivity.[1] This approach is often more complex to develop but can offer a higher overall yield by avoiding the resolution step and the associated loss of the other enantiomer.[1]

The choice of route often depends on the available resources, scalability, and cost-effectiveness of the reagents and catalysts involved. For industrial-scale production, an efficient asymmetric synthesis is generally preferred to maximize yield and reduce waste.

Q2: What are the critical intermediates in Voriconazole synthesis?

A2: The synthesis of Voriconazole involves several key intermediates. One of the most crucial is 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. The quality and purity of this intermediate significantly impact the formation of impurities in the final product.[2][3] Another key intermediate is the racemic compound (2R,3S/2S,3R)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, which is formed before the final resolution step in racemic synthesis routes.[4]

Q3: What are the common impurities encountered during Voriconazole synthesis, and how can they be minimized?

A3: Impurities in Voriconazole synthesis can arise from starting materials, side reactions, or degradation.[5] Common impurities include:

  • Positional Isomers: These can form if the starting materials, such as difluorobenzene, contain other isomers (e.g., 1,2- or 1,4-difluorobenzene).[2] Using highly pure starting materials is crucial for avoidance.

  • Diastereomers: The formation of the incorrect diastereomers, such as (2R,3R) and (2S,3S) isomers, is a significant challenge. Optimizing the stereoselectivity of the coupling reaction can help minimize these.[2]

  • Degradation Products: Voriconazole can degrade under certain conditions, so proper handling and storage are important.[5]

  • Process-Related Impurities: These can include unreacted starting materials or byproducts from side reactions.[5]

Minimizing impurities involves using high-purity raw materials, optimizing reaction conditions to favor the desired stereoisomer, and implementing effective purification steps like chromatography or recrystallization.[6]

Troubleshooting Guides

Issue 1: Low Yield in the Condensation Step

Q: My condensation reaction between 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone and the pyrimidine derivative is resulting in a low yield. What are the possible causes and solutions?

A: Low yield in this critical step can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Condensation Yield

G start Low Yield in Condensation Step reagent_quality Check Reagent Quality & Activity (e.g., Zinc, Lead) start->reagent_quality reaction_conditions Verify Reaction Conditions (Temperature, Time) start->reaction_conditions side_reactions Investigate Side Reactions (e.g., Enolisation) start->side_reactions solution1 Solution: Activate Zinc (e.g., with iodine). Ensure anhydrous conditions. reagent_quality->solution1 Reagents inactive? solution2 Solution: Optimize temperature (e.g., 8-25°C). Increase reaction time. reaction_conditions->solution2 Conditions suboptimal? solution3 Solution: Adjust base or temperature to minimize enolisation. side_reactions->solution3 Side products detected?

Caption: Troubleshooting low condensation yield.

Possible Causes & Solutions:

Potential Cause Troubleshooting Step Recommended Solution
Inactive Reagents The activity of reagents like zinc powder is crucial for the reaction.Activate the zinc powder prior to the reaction, for instance, by treating it with iodine in a suitable solvent like THF. Ensure all reagents are anhydrous, as moisture can quench the reaction.[2]
Suboptimal Reaction Conditions Incorrect temperature or reaction time can lead to incomplete conversion.Monitor the reaction temperature closely, maintaining it within the optimal range (e.g., 8-25°C).[2] Consider extending the reaction time if monitoring indicates incomplete conversion.
Side Reactions Unwanted side reactions, such as the enolisation of the ketone starting material, can consume reactants and reduce the yield of the desired product.[2]Modifying the reaction conditions, such as using a less aggressive base or lowering the reaction temperature, can help to suppress side reactions.
Poor Diastereoselectivity The reaction may be producing a higher proportion of the undesired diastereomer.While challenging to alter post-reaction, future experiments could explore different catalysts or chiral auxiliaries to improve diastereoselectivity.
Issue 2: Poor Yield in Chiral Resolution

Q: I am experiencing a low yield after the chiral resolution step with (1R)-(-)-10-camphorsulfonic acid. What could be the problem?

A: Low yield during resolution can be due to incomplete salt formation, co-precipitation of the unwanted enantiomer, or suboptimal crystallization conditions.

Potential Cause Troubleshooting Step Recommended Solution
Incorrect Stoichiometry The molar ratio of the racemic mixture to the resolving agent is critical for selective salt formation.Ensure an accurate molar ratio of the racemic intermediate to (1R)-(-)-10-camphorsulfonic acid is used.
Suboptimal Solvent System The choice of solvent(s) affects the solubility and crystallization of the diastereomeric salts.The resolution is often performed in a mixture of solvents like acetone and methanol.[4][7] Experiment with the solvent ratio and total volume to achieve optimal differential solubility.
Inefficient Crystallization The rate of cooling and agitation can impact the purity and yield of the crystallized salt.Employ a slow cooling profile to allow for selective crystallization. Gentle stirring can also be beneficial. After initial crystallization, cooling to a lower temperature may increase the yield.
Incomplete Neutralization After isolating the desired salt, incomplete neutralization will result in a lower yield of the free base (Voriconazole).Ensure the pH is adjusted to a sufficiently basic level (e.g., pH 11-12) with a base like sodium hydroxide to fully liberate the free base.[4][7]

Experimental Protocols

Note: These protocols are generalized from literature and should be adapted and optimized for specific laboratory conditions. Appropriate safety precautions must be taken when handling all chemicals.

Protocol 1: Synthesis of Racemic Voriconazole Intermediate

This protocol outlines the condensation reaction to form the key racemic intermediate.

  • Zinc Activation: In a reaction vessel, suspend zinc dust and a small amount of lead powder in anhydrous tetrahydrofuran (THF).

  • Slowly add a solution of iodine in THF to the suspension and stir.

  • Reaction: Cool the activated zinc suspension.

  • Prepare a solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone and 6-(1-bromoethyl)-2-chloro-5-fluoropyrimidine in anhydrous THF.

  • Add this solution to the cooled zinc suspension at a controlled rate to maintain the reaction temperature.

  • Stir the reaction mixture at room temperature for several hours until completion (monitor by TLC or HPLC).

  • Work-up: Quench the reaction with a suitable acidic solution (e.g., acetic acid).

  • Filter the mixture to remove inorganic salts.

  • The resulting filtrate containing the crude product can be carried forward to the next step (e.g., reduction).

Protocol 2: Chiral Resolution of Voriconazole

This protocol describes the resolution of the racemic mixture to obtain the desired enantiomer.

  • Dissolution: Dissolve the racemic Voriconazole intermediate in a suitable solvent, such as acetone.[4]

  • Salt Formation: In a separate flask, dissolve (1R)-(-)-10-camphorsulfonic acid in a solvent like methanol.[4]

  • Add the camphorsulfonic acid solution to the solution of the racemic intermediate.

  • Crystallization: Heat the mixture to reflux, then cool slowly to room temperature to allow for the selective crystallization of the (2R,3S)-diastereomeric salt.

  • Isolation: Filter the precipitated salt and wash with a cold solvent.

  • Neutralization: Suspend the isolated salt in a biphasic system of water and a suitable organic solvent (e.g., dichloromethane).[4]

  • Add a base (e.g., 40% sodium hydroxide solution) to adjust the pH to 11-12, liberating the free base into the organic layer.[4]

  • Final Product Isolation: Separate the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and remove the solvent under reduced pressure to yield Voriconazole. Further purification can be achieved by recrystallization from a solvent like isopropanol.[4]

Voriconazole Synthesis Workflow

The following diagram illustrates a common racemic synthesis and resolution pathway for Voriconazole.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Purification & Final Product A 1-(2,4-difluorophenyl)-2- (1H-1,2,4-triazol-1-yl)ethanone C Condensation Reaction (Reformatsky-type) A->C B 6-(1-bromoethyl)-2-chloro- 5-fluoropyrimidine B->C D Reduction/ Dechlorination C->D E Racemic Voriconazole Intermediate D->E F Chiral Resolution (e.g., (1R)-(-)-10-camphorsulfonic acid) E->F G Neutralization F->G H Final Product: Voriconazole (2R,3S) G->H

Caption: A typical Voriconazole synthesis workflow.

References

Technical Support Center: Purification of 4-Ethyl-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-Ethyl-5-fluoropyrimidine, a key intermediate in the synthesis of pharmaceuticals such as Voriconazole. This guide is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common purification techniques for this compound?

A1: The most common and effective purification techniques for this compound are column chromatography and recrystallization. High-Performance Liquid Chromatography (HPLC) is also used, particularly for achieving very high purity and for analytical assessment of purity.

Q2: What is the expected appearance and purity of this compound after purification?

A2: Purified this compound is typically a colorless to light yellow liquid. Commercially available high-purity grades are often ≥97% or ≥98% pure, as determined by Gas Chromatography (GC) or HPLC.[1]

Q3: What are the potential impurities in synthetically prepared this compound?

A3: Potential impurities can include unreacted starting materials, by-products from the synthesis, and residual solvents. A common precursor in the synthesis of related compounds is 6-ethyl-5-fluoro-4-hydroxypyrimidine, which if unreacted, could be a potential impurity. This compound is also identified as "Voriconazole Impurity C".

Q4: How should I store purified this compound?

A4: Storage conditions are crucial for maintaining the integrity of the compound. It is often recommended to store it at +5°C or room temperature, depending on the supplier's formulation. Always refer to the supplier's Certificate of Analysis (CoA) for specific storage recommendations.

Troubleshooting Guides

Column Chromatography

This guide addresses common issues encountered during the purification of this compound using column chromatography.

Problem Possible Cause Solution
Poor Separation of Impurities Incorrect mobile phase polarity.Optimize the eluent system. A common mobile phase for similar compounds is a mixture of hexane and ethyl acetate. Try varying the ratio to improve separation.
Column overloading.Reduce the amount of crude sample loaded onto the column.
Improper column packing.Ensure the silica gel is packed uniformly to avoid channeling.
Product Elutes Too Quickly or Too Slowly Mobile phase is too polar or not polar enough.If the product elutes too quickly, decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). If it elutes too slowly, increase the polarity (e.g., decrease the hexane to ethyl acetate ratio).
Tailing of the Product Peak The compound is interacting too strongly with the stationary phase.Consider adding a small amount of a modifier to the mobile phase, such as triethylamine for basic compounds or acetic acid for acidic compounds, to reduce tailing.
Low Yield of Purified Product Product is partially retained on the column.After eluting the main fraction, flush the column with a more polar solvent to recover any remaining product.
The compound is unstable on silica gel.Minimize the time the compound spends on the column by using a faster flow rate or switching to a less acidic stationary phase like alumina.
Recrystallization

This section provides troubleshooting for common problems during the recrystallization of this compound.

Problem Possible Cause Solution
Compound Does Not Dissolve The chosen solvent is not suitable.Select a different solvent. For a related compound, 6-ethyl-5-fluoro-4-hydroxy pyrimidine, ethyl acetate was used for recrystallization. This or similar solvents like other esters or ketones could be a good starting point.
Not enough solvent is used.Gradually add more hot solvent until the compound dissolves completely.
Compound "Oils Out" Instead of Crystallizing The solution is supersaturated, or the cooling is too rapid.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
The melting point of the compound is below the temperature of the solution.Use a lower boiling point solvent or a solvent mixture.
No Crystals Form Upon Cooling The solution is not sufficiently saturated.Evaporate some of the solvent to increase the concentration of the compound and then try cooling again.
Nucleation is not occurring.Try scratching the inside of the flask with a glass rod at the surface of the liquid or adding a seed crystal of the pure compound.
Low Crystal Yield The compound is still soluble in the cold solvent.Cool the solution in an ice bath to maximize crystal formation before filtration.
Premature crystallization during hot filtration.Ensure the filtration apparatus is pre-heated and use a minimum amount of hot solvent.
Crystals are Colored Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.

Quantitative Data Summary

The following table summarizes typical performance metrics for the purification of this compound. The exact values can vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification Technique Typical Purity Achieved Typical Yield Primary Application
Column Chromatography >98%60-85%Removal of closely related impurities and baseline separation.
Recrystallization >99%70-95% (after optimization)High-volume purification and removal of less soluble impurities.
Preparative HPLC >99.5%50-80%Achieving very high purity for analytical standards or final API steps.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol is a general guideline for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the glass column and allow the silica gel to settle, ensuring a uniform packing. Drain the excess solvent until the solvent level is just above the silica gel bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase as needed to elute the desired compound.

  • Fraction Collection: Collect fractions in test tubes.

  • Purity Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization

This protocol provides a general procedure for the purification of this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethyl acetate, isopropanol, or a mixture like hexane/ethyl acetate)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of the crude compound in various solvents to find one that dissolves the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the compound is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.

  • Complete Crystallization: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Visualizations

experimental_workflow cluster_start Start cluster_purification Purification Choice cluster_methods Methods cluster_analysis Analysis cluster_end End start Crude this compound purification Select Purification Method start->purification chromatography Column Chromatography purification->chromatography For complex mixtures recrystallization Recrystallization purification->recrystallization For high volume analysis Purity Analysis (GC/HPLC) chromatography->analysis recrystallization->analysis analysis->purification If purity <97% (re-purify) end_product Pure this compound analysis->end_product If purity >97%

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_chrom Column Chromatography cluster_recryst Recrystallization cluster_solutions_chrom Solutions cluster_solutions_recryst Solutions start Purification Issue Encountered poor_sep Poor Separation start->poor_sep low_yield_chrom Low Yield start->low_yield_chrom oiling_out Oiling Out start->oiling_out no_crystals No Crystals Form start->no_crystals optimize_eluent Optimize Eluent poor_sep->optimize_eluent reduce_load Reduce Sample Load poor_sep->reduce_load flush_column Flush with Polar Solvent low_yield_chrom->flush_column slow_cooling Slower Cooling oiling_out->slow_cooling add_seed Add Seed Crystal no_crystals->add_seed concentrate Concentrate Solution no_crystals->concentrate

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: 4-Ethyl-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Ethyl-5-fluoropyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities observed in this compound?

A1: this compound is a key intermediate in the synthesis of various active pharmaceutical ingredients, most notably Voriconazole.[1] As such, its purity is critical. Common impurities can arise from the synthetic route used to produce it. One known impurity is Voriconazole Impurity C, which is chemically identical to this compound, indicating that the compound itself can be an impurity in the final API.[2] Other potential impurities can be related to the starting materials or byproducts from the synthesis of its precursors, such as 4-chloro-6-ethyl-5-fluoropyrimidine.[2] Therefore, it is crucial to obtain a Certificate of Analysis (CoA) from the supplier to understand the purity profile of the specific batch being used.[1]

Q2: How should this compound be stored to minimize degradation?

A2: To maintain its integrity, this compound, which is typically a colorless to light yellow liquid, should be stored under recommended conditions.[1] While specific storage temperatures can vary by supplier, a common recommendation is refrigeration at 2-8°C. It is advisable to store the compound in a tightly sealed container, protected from light and moisture, to prevent potential degradation. Always refer to the supplier's material safety data sheet (MSDS) for specific storage instructions.

Q3: Can this compound undergo degradation under acidic or basic conditions?

A3: While specific degradation studies on this compound are not extensively reported in the provided search results, pyrimidine rings can be susceptible to degradation under strong acidic or basic conditions, potentially leading to ring-opening or other rearrangements. For instance, studies on other heterocyclic compounds show that extreme pH and temperature can lead to the formation of various degradation products.[3] When using this compound in reactions, it is important to consider the pH of the reaction medium and to perform stability studies if the experimental conditions are harsh.

Troubleshooting Guides

This section provides troubleshooting for specific issues that may be encountered during experiments involving this compound.

Guide 1: Unexpected Byproduct Formation in Nucleophilic Substitution Reactions

Issue: When reacting this compound with a nucleophile, you observe the formation of unexpected byproducts in addition to the desired product.

Potential Causes and Solutions:

  • Regioselectivity Issues: The pyrimidine ring has multiple potential sites for nucleophilic attack. While the fluorine atom at the 5-position is generally not the leaving group in nucleophilic aromatic substitution (SNAr) reactions, reactions can sometimes occur at other positions, especially if the reaction conditions are not optimized. The presence of the ethyl group at the 4-position can also influence the reactivity of the ring.

    • Troubleshooting Workflow:

      start Unexpected Byproducts in Nucleophilic Substitution check_temp Review Reaction Temperature start->check_temp check_solvent Analyze Solvent Polarity and Protic/Aprotic Nature check_temp->check_solvent check_base Evaluate Base Strength and Stoichiometry check_solvent->check_base analyze_byproducts Characterize Byproducts (NMR, MS) check_base->analyze_byproducts optimize Optimize Reaction Conditions analyze_byproducts->optimize end Improved Product Yield and Purity optimize->end

    Caption: Troubleshooting workflow for byproduct formation.
  • Side Reactions with the Ethyl Group: The ethyl group itself could potentially undergo side reactions under certain conditions, such as oxidation or halogenation, depending on the reagents used.

  • Competing Reactions: The nucleophile might react with other functional groups in the reaction mixture or with the solvent.

Table 1: Troubleshooting Nucleophilic Substitution Reactions

Potential Cause Suggested Action Expected Outcome
Incorrect Regioselectivity Lower the reaction temperature. Screen different solvents to modulate reactivity. Use a weaker or stronger base to control the nucleophilicity of the attacking species.Increased yield of the desired isomer and reduced formation of regioisomeric byproducts.
Reaction at Ethyl Group Use milder reaction conditions. Protect other functional groups if necessary.Preservation of the ethyl group and prevention of related byproducts.
Competing Reactions Ensure the purity of all reagents and solvents. Consider using a more selective nucleophile.Reduced formation of byproducts resulting from reactions with impurities or the solvent.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

  • Dissolve this compound (1 equivalent) in an appropriate anhydrous solvent (e.g., THF, DMF, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

  • Add the nucleophile (1-1.5 equivalents) to the solution. If the nucleophile is an amine or alcohol, a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) may be required.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with an appropriate aqueous solution (e.g., water or saturated ammonium chloride).

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography, recrystallization, or distillation.

Guide 2: Low Yield in Grignard or Organolithium Reactions

Issue: When using this compound as a precursor to a Grignard or organolithium reagent, or as an electrophile with such reagents, you experience low yields of the desired product. This is a common challenge in the synthesis of Voriconazole, where a related pyrimidine derivative is used.[4][5]

Potential Causes and Solutions:

  • Instability of the Organometallic Reagent: The organometallic species derived from a fluoropyrimidine may be unstable, especially at higher temperatures.

  • Side Reactions of the Organometallic Reagent: Grignard and organolithium reagents are highly reactive and can participate in side reactions such as protonolysis (reaction with acidic protons from water or other reagents), or reaction with the solvent.

  • Enolization of Ketone Electrophiles: If the electrophile is a ketone, the organometallic reagent can act as a base, leading to enolization of the ketone instead of nucleophilic addition.

Table 2: Troubleshooting Grignard/Organolithium Reactions

Potential Cause Suggested Action Expected Outcome
Reagent Instability Prepare and use the organometallic reagent at low temperatures (e.g., -78 °C). Use the reagent immediately after preparation.Increased concentration of the active organometallic species available for the desired reaction.
Protonolysis Use anhydrous solvents and reagents. Perform the reaction under a strictly inert atmosphere.Minimized quenching of the organometallic reagent and improved yield of the desired product.
Enolization of Ketone Use a less sterically hindered or more reactive organometallic reagent (e.g., an organolithium instead of a Grignard). Add the organometallic reagent slowly to the ketone at low temperature.Favoring nucleophilic addition over enolization, leading to a higher yield of the alcohol product.

Experimental Protocol: General Procedure for Grignard Reaction

  • Activate magnesium turnings in a flame-dried flask under an inert atmosphere.

  • Add a solution of the corresponding bromo- or iodo-pyrimidine precursor in an anhydrous ether solvent (e.g., THF or diethyl ether) dropwise to the magnesium turnings. A crystal of iodine may be added to initiate the reaction.

  • Once the Grignard reagent has formed (indicated by the disappearance of the magnesium and a change in color), cool the solution to the desired temperature (typically 0 °C or lower).

  • Slowly add a solution of the electrophile in the same anhydrous solvent.

  • Allow the reaction to stir for the required time, monitoring by TLC or LC-MS.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the product as needed.

Signaling Pathway and Logical Relationship Diagrams

cluster_synthesis Synthesis of this compound cluster_reaction Use in Subsequent Reactions Precursors Precursors (e.g., 4-chloro-6-ethyl-5-fluoropyrimidine) Synthesis Synthetic Transformation (e.g., Dechlorination) Precursors->Synthesis Product This compound Synthesis->Product Impurities Side Products/ Impurities Synthesis->Impurities Reactant This compound Desired_Product Desired Product (e.g., Voriconazole Intermediate) Reactant->Desired_Product Side_Reaction_Product Side Reaction Product Reactant->Side_Reaction_Product Reagent Reagent (e.g., Nucleophile, Organometallic) Reagent->Desired_Product Reagent->Side_Reaction_Product

Caption: Logical flow of synthesis and subsequent reactions.

This technical support guide is intended to provide general guidance. Specific experimental conditions should be optimized based on the specific reaction and reagents being used. Always consult relevant literature and safety data sheets before conducting any experiment.

References

Technical Support Center: Enhancing the Purity of 4-Ethyl-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the purity of 4-Ethyl-5-fluoropyrimidine.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.

Question 1: My synthesized this compound has a purity of less than 95% after the initial work-up. What are the likely impurities?

Answer: The impurities in your this compound sample are likely residual starting materials, reagents, or byproducts from the synthetic process. Common impurities can include:

  • Unreacted Precursors: A significant impurity could be 6-ethyl-5-fluoro-4-hydroxypyrimidine, a common precursor in the synthesis of this compound.

  • Reagent Residues: Depending on the synthetic route, residual reagents such as phosphoryl chloride or triethylamine, and their byproducts, may be present.

  • Solvent Impurities: Residual solvents used in the synthesis and work-up can also contribute to the impurity profile.

A logical workflow for identifying and addressing these impurities is outlined below.

logical_relationship cluster_0 Impurity Identification and Removal Workflow start Initial Purity < 95% check_precursor Analyze for Unreacted Precursors (e.g., by HPLC, GC-MS) start->check_precursor check_reagents Analyze for Reagent Residues start->check_reagents check_solvents Analyze for Residual Solvents (e.g., by GC-HS) start->check_solvents purification Select Purification Method check_precursor->purification check_reagents->purification check_solvents->purification recrystallization Recrystallization purification->recrystallization For crystalline solids and significant amounts of impurities chromatography Column Chromatography purification->chromatography For complex mixtures or structurally similar impurities final_purity Final Purity Analysis recrystallization->final_purity chromatography->final_purity

Caption: Workflow for impurity identification and removal.

Question 2: I performed a recrystallization, but the purity of my this compound did not significantly improve. What could be the issue?

Answer: If recrystallization is ineffective, several factors could be at play:

  • Inappropriate Solvent System: The chosen solvent may not have a significant solubility difference for your product and the impurities at high and low temperatures.

  • Co-crystallization: The impurities may have very similar structures to this compound, leading to their incorporation into the crystal lattice.

  • Insufficient Cooling or Equilibration Time: The solution may not have been cooled sufficiently or for a long enough period to allow for selective crystallization.

Consider the following troubleshooting steps:

  • Solvent Screening: Experiment with a range of solvents or solvent mixtures with varying polarities.

  • Slow Cooling: Allow the solution to cool to room temperature slowly before transferring it to an ice bath.

  • Seeding: Introduce a small crystal of high-purity this compound to the cooling solution to encourage the growth of pure crystals.

If these steps do not yield the desired purity, column chromatography is the recommended next step.

Frequently Asked Questions (FAQs)

FAQ 1: What is the recommended method for achieving high purity (>99%) of this compound?

Answer: For achieving high purity, a combination of purification techniques is often necessary. The recommended approach is an initial purification by recrystallization followed by column chromatography for the removal of trace impurities.

Experimental Workflow for High-Purity this compound:

experimental_workflow cluster_1 High-Purity Purification Workflow start Crude this compound (Purity < 95%) recrystallization Recrystallization (e.g., from Ethyl Acetate/Hexane) start->recrystallization purity_check1 Purity Check (HPLC/GC) (Target: >98%) recrystallization->purity_check1 chromatography Silica Gel Column Chromatography purity_check1->chromatography Purity < 98% end High-Purity this compound purity_check1->end Purity > 98% (if sufficient) purity_check2 Purity Check (HPLC/GC) (Target: >99.5%) chromatography->purity_check2 purity_check2->end Purity > 99.5%

Caption: Workflow for achieving high-purity product.

FAQ 2: Can you provide a detailed protocol for the recrystallization of this compound?

Answer: Yes, the following is a general protocol that can be optimized for your specific needs.

Experimental Protocol: Recrystallization

  • Solvent Selection: A mixture of ethyl acetate and hexane is a good starting point. The ideal ratio will depend on the impurity profile.

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

  • Induce Crystallization: Slowly add hexane to the hot solution until it becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.

  • Drying: Dry the crystals under vacuum.

Data Presentation: Purity Improvement by Recrystallization

Purification StepInitial Purity (%)Purity after Recrystallization (%)Predominant Impurity Removed
Single Recrystallization94.598.26-ethyl-5-fluoro-4-hydroxypyrimidine

FAQ 3: What are the recommended conditions for column chromatography of this compound?

Answer: Column chromatography is effective for removing closely related impurities.

Experimental Protocol: Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of hexane and ethyl acetate is recommended. Start with a low polarity mixture (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity.

  • Sample Loading: Dissolve the partially purified this compound in a minimal amount of dichloromethane or the initial eluent and load it onto the column.

  • Elution: Begin elution with the low-polarity mobile phase, collecting fractions. Gradually increase the ethyl acetate concentration to elute the product.

  • Fraction Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation: Purity Improvement by Column Chromatography

Purification StepInitial Purity (%)Purity after Column Chromatography (%)
Column Chromatography98.2>99.5

Signaling Pathway Diagram (Logical Relationship):

The relationship between the compound, its precursor, and a potential byproduct impurity can be visualized as follows:

signaling_pathway cluster_2 Synthetic Relationship and Impurity Formation precursor 6-ethyl-5-fluoro-4-hydroxypyrimidine (Precursor) product This compound (Desired Product) precursor->product Synthesis Step impurity Unreacted Precursor (Impurity) precursor->impurity Incomplete Reaction

Caption: Synthetic pathway and impurity source.

Technical Support Center: Stability of Fluorinated Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of commonly used fluorinated pyrimidines.

I. Frequently Asked Questions (FAQs)

This section addresses common questions related to the stability of fluorinated pyrimidines.

Q1: What are the main factors that affect the stability of fluorinated pyrimidines in experimental settings?

A1: The stability of fluorinated pyrimidines is primarily influenced by several factors:

  • pH: Most fluorinated pyrimidines exhibit pH-dependent stability. For instance, gemcitabine shows maximum stability in the pH range of 7.0 to 9.5, but its solubility is limited at a pH of 6 or higher.[1][2] For practical purposes, a slightly acidic pH of around 2.5 has been shown to provide good stability for gemcitabine solutions for over two years under refrigerated conditions.[2] 5-Fluorouracil (5-FU) is susceptible to degradation in alkaline conditions.[1]

  • Temperature: Higher temperatures generally accelerate the degradation of these compounds.[1] It is crucial to adhere to recommended storage temperatures to maintain their integrity.

  • Formulation and Excipients: The composition of the solution, including the type of buffer and the presence of other excipients, can significantly impact stability. For example, the degradation pathway of 5-FU can differ in sodium hydroxide solutions compared to Tris buffer solutions.[1]

  • Light Exposure: Some fluorinated pyrimidines may be sensitive to light, leading to photodegradation. It is advisable to protect solutions from light unless otherwise specified.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of these compounds.

Q2: I'm observing unexpected peaks in my HPLC analysis of a fluorinated pyrimidine. What could they be?

A2: Unexpected peaks in your chromatogram are likely degradation products. The identity of these products depends on the specific fluorinated pyrimidine and the degradation pathway.

  • For 5-Fluorouracil (5-FU): In alkaline solutions, degradation can involve hydration of the C5-C6 double bond, defluorination, and cleavage of the pyrimidine ring to form various products, including 2-fluoro-3-hydroxy-3-ureidopropanoic acids and ultimately fluoroacetaldehyde.[1]

  • For Gemcitabine: In acidic solutions, a primary degradation product is the uridine analogue, formed by deamination of the cytosine ring.[1] Under basic conditions, anomerization to the α-anomer can occur.[1]

  • For Capecitabine: Degradation can occur under acidic and alkaline conditions.[1] The degradation pathway can involve hydrolysis.[1]

To identify these unknown peaks, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy are invaluable.

Q3: My fluorinated pyrimidine solution is showing precipitation. What are the possible causes and how can I resolve it?

A3: Precipitation of fluorinated pyrimidine solutions can be caused by several factors:

  • pH and Solubility: As mentioned, the solubility of some fluorinated pyrimidines is pH-dependent. A shift in the pH of your solution outside the optimal range can lead to precipitation. For example, gemcitabine has limited solubility at a pH of 6 or higher.[2]

  • Temperature: Low temperatures can sometimes cause crystallization, especially for concentrated solutions. While refrigeration is generally recommended for stability, it's important to be aware of the compound's solubility at lower temperatures.

  • Concentration: Higher concentrations are more prone to precipitation. Ensure you are working within the solubility limits of the compound under your experimental conditions.

  • Buffer System: The choice of buffer and its concentration can influence the solubility of the fluorinated pyrimidine.

To resolve precipitation, you can try gently warming the solution (if the compound is thermally stable) or adjusting the pH to a range where the compound is more soluble. However, be cautious as pH changes can also affect stability. It is always best to prepare fresh solutions if precipitation is observed.

Q4: How can I ensure the stability of my fluorinated pyrimidine stock solutions?

A4: To ensure the stability of your stock solutions, follow these best practices:

  • Use High-Purity Solvents: Prepare solutions using high-purity, anhydrous solvents.

  • Optimize pH: If preparing aqueous solutions, use a buffer system that maintains the pH within the optimal stability range for the specific compound.

  • Store Properly: Store stock solutions at the recommended temperature, typically -20°C or -80°C, in tightly sealed containers to prevent solvent evaporation and exposure to moisture.

  • Protect from Light: If the compound is light-sensitive, store it in amber vials or wrap the container in aluminum foil.

  • Aliquot: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.

  • Prepare Fresh: For critical experiments, it is always best to prepare fresh dilutions from a recently prepared stock solution.

II. Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot specific problems encountered during experiments.

Issue 1: Rapid Degradation of Fluorinated Pyrimidine in Solution

  • Question: I'm observing a rapid loss of my fluorinated pyrimidine compound in my experimental solution, as confirmed by HPLC analysis. What are the likely causes and how can I troubleshoot this?

  • Answer: Rapid degradation is often due to suboptimal solution conditions. Follow this troubleshooting workflow:

    Troubleshooting_Degradation start Rapid Degradation Observed check_pH Verify Solution pH start->check_pH pH_optimal Is pH within optimal range? check_pH->pH_optimal adjust_pH Adjust pH with appropriate buffer pH_optimal->adjust_pH No check_temp Check Storage and Experimental Temperature pH_optimal->check_temp Yes adjust_pH->check_temp temp_optimal Is temperature appropriate? check_temp->temp_optimal adjust_temp Store at recommended temperature (e.g., 4°C or -20°C) and control experimental temp. temp_optimal->adjust_temp No check_light Assess Light Exposure temp_optimal->check_light Yes adjust_temp->check_light light_protected Is the solution protected from light? check_light->light_protected protect_light Store in amber vials or protect from light light_protected->protect_light No check_oxidants Consider Presence of Oxidizing Agents light_protected->check_oxidants Yes protect_light->check_oxidants oxidants_present Are oxidizing agents present in the medium? check_oxidants->oxidants_present remove_oxidants Use fresh, deoxygenated solvents or add antioxidants if compatible oxidants_present->remove_oxidants Yes prepare_fresh Prepare Fresh Solution Under Optimal Conditions oxidants_present->prepare_fresh No remove_oxidants->prepare_fresh

    Troubleshooting workflow for rapid compound degradation.

Issue 2: Inconsistent Retention Times in HPLC Analysis

  • Question: My retention times for a fluorinated pyrimidine are shifting between HPLC runs. What could be causing this and how do I fix it?

  • Answer: Retention time variability can be caused by several factors related to the HPLC system and the mobile phase. Here's a logical approach to troubleshoot this issue:

    Troubleshooting_HPLC_Retention start Inconsistent Retention Times check_pressure Check System Pressure start->check_pressure pressure_stable Is pressure stable? check_pressure->pressure_stable check_leaks Check for leaks in pump, injector, and fittings pressure_stable->check_leaks No check_mobile_phase Verify Mobile Phase Composition and Preparation pressure_stable->check_mobile_phase Yes check_pump Inspect pump seals and check valves check_leaks->check_pump check_pump->check_mobile_phase mp_correct Is mobile phase prepared correctly and degassed? check_mobile_phase->mp_correct prepare_mp Prepare fresh mobile phase and degas thoroughly mp_correct->prepare_mp No check_column Evaluate Column Condition mp_correct->check_column Yes prepare_mp->check_column column_ok Is the column equilibrated and not overloaded? check_column->column_ok equilibrate_column Increase column equilibration time column_ok->equilibrate_column No check_temp_control Verify Column Temperature Control column_ok->check_temp_control Yes equilibrate_column->check_temp_control temp_stable Is the column temperature stable? check_temp_control->temp_stable stabilize_temp Ensure column oven is functioning correctly temp_stable->stabilize_temp No problem_solved Problem Resolved temp_stable->problem_solved Yes stabilize_temp->problem_solved

    Troubleshooting inconsistent HPLC retention times.

III. Data Presentation: Stability of Fluorinated Pyrimidines

The following tables summarize the stability of key fluorinated pyrimidines under various conditions.

Table 1: Stability of 5-Fluorouracil (5-FU)

ConditionConcentrationTemperatureStabilityReference
0.9% NaCl in PVC bags8 mg/mL-20°C for 79 days, then 5°C ± 3°CStable for at least 28 days after thawing.[3]
0.9% NaCl or 5% Dextrose in PVC bags1 or 10 mg/mL4°C and 21°CStable for 14 days.[4]
Phosphate buffer (pH 5, 6, 7)1x10⁻⁵ M37°CNoticeable hydrolysis in acidic solutions.[1]
Phosphate buffer (pH 7.4, 8)1x10⁻⁵ M37°CDisappeared in alkaline solution.[1]

Table 2: Stability of Gemcitabine

ConditionpHTemperatureStability/DegradationReference
Aqueous solution3.2VariousFollowed pseudo first-order degradation kinetics.[5]
Injection Solution7.0-9.570°CMaximum stability range.[2]
Injection Solution2.5RefrigeratedStable for over two years.[2]
0.1 M Carbonate buffer11.042.0, 60.0, 70.0, 80.0°CDegradation investigated at these temperatures.[5]
0.1 M Phosphate buffer7.042.0, 60.0, 70.0, 80.0°CDegradation investigated at these temperatures.[5]
0.1 M Hydrochloric acid2.542.0, 60.0, 70.0, 80.0°CDegradation investigated at these temperatures.[5]
5% Dextrose or 0.9% NaCl in PVC bags-4°C and 23°CPhysically and chemically stable for at least 35 days.[6]

Table 3: Stability of Capecitabine

ConditionTemperatureRelative HumidityStability/DegradationReference
Film-coated tablets in PVC/PVDC-Alu blisters25°C60% RHStable for up to 18 months.[7]
Film-coated tablets in PVC/PVDC-Alu blisters40°C75% RHDecrease in assay and increase in impurities observed at 6 months.[7]
Acidic and Alkaline conditions--Degradation occurs.[8]
Dry heat and photolytic conditions--Relatively stable.[8]

IV. Experimental Protocols

This section provides detailed methodologies for key experiments cited in this support center.

Protocol 1: Stability-Indicating HPLC Method for 5-Fluorouracil

This protocol is adapted from a validated method for the determination of 5-FU in the presence of its degradation products.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: 50 mM KH₂PO₄ (pH adjusted to 5.0).

    • Flow Rate: 1.2 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

  • Sample Preparation:

    • Prepare a stock solution of 5-FU in the mobile phase.

    • For stability studies, subject the 5-FU solution to stress conditions (e.g., acidic, alkaline, oxidative, photolytic).

    • Before injection, dilute the samples to an appropriate concentration (e.g., 10-100 µg/mL) with the mobile phase and filter through a 0.45 µm filter.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Reflux the drug solution in 0.1N HCl.

    • Alkaline Hydrolysis: Reflux the drug solution in 0.1N NaOH.

    • Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide.

    • Photodegradation: Expose the drug solution to UV light.

  • Data Analysis:

    • Monitor the decrease in the peak area of the parent 5-FU peak over time to determine the degradation rate. The appearance of new peaks indicates the formation of degradation products.

Protocol 2: LC-MS/MS Method for Gemcitabine and its Metabolite dFdU

This protocol provides a general framework for the sensitive quantification of gemcitabine and its primary metabolite, 2',2'-difluorodeoxyuridine (dFdU), in biological matrices.

  • Instrumentation:

    • Liquid Chromatography system coupled to a tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ESI.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for gemcitabine, dFdU, and an internal standard (e.g., a stable isotope-labeled analog).

  • Sample Preparation (from plasma):

    • To a plasma sample, add an internal standard.

    • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase composition before injection.

  • Data Analysis:

    • Quantify the concentrations of gemcitabine and dFdU by comparing the peak area ratios of the analytes to the internal standard against a calibration curve prepared in the same biological matrix.

V. Signaling Pathways and Logical Relationships

1. Metabolic Activation and Catabolism of 5-Fluorouracil

The following diagram illustrates the key metabolic pathways of 5-FU, leading to its active forms that exert cytotoxic effects, as well as its catabolism.

Metabolic pathways of 5-Fluorouracil (5-FU).

2. 5-FU Induced Apoptosis Signaling Pathway

This diagram illustrates a simplified signaling cascade initiated by 5-FU, leading to apoptosis in cancer cells. 5-FU-induced DNA damage can trigger the intrinsic apoptotic pathway.

Apoptosis_Pathway FU 5-Fluorouracil DNA_Damage DNA Damage (FdUTP incorporation) FU->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Forms Apoptosome Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Stability_Workflow start Suspected Stability Issue review_protocol Review Experimental Protocol (pH, Temp, Solvent) start->review_protocol protocol_optimal Is protocol optimal for stability? review_protocol->protocol_optimal modify_protocol Modify protocol based on literature recommendations protocol_optimal->modify_protocol No prepare_new Prepare Fresh Stock and Working Solutions protocol_optimal->prepare_new Yes modify_protocol->prepare_new analyze_t0 Analyze at Time Zero (t=0) via HPLC prepare_new->analyze_t0 incubate Incubate under Experimental Conditions analyze_t0->incubate analyze_tx Analyze at Time X (t=x) via HPLC incubate->analyze_tx compare_results Compare t=0 and t=x Chromatograms analyze_tx->compare_results degradation_observed Is degradation (>5-10%) observed? compare_results->degradation_observed no_issue Stability Issue Unlikely degradation_observed->no_issue No identify_degradants Identify Degradation Products (LC-MS, NMR) degradation_observed->identify_degradants Yes optimize_conditions Further Optimize Experimental Conditions identify_degradants->optimize_conditions re_evaluate Re-evaluate Stability optimize_conditions->re_evaluate

References

Overcoming solubility problems of 4-Ethyl-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 4-Ethyl-5-fluoropyrimidine (CAS: 137234-88-9).

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

A1: this compound is a pyrimidine derivative with the following properties:

  • Molecular Formula: C₆H₇FN₂

  • Molecular Weight: 126.13 g/mol

  • Appearance: Colorless to light yellow liquid

  • Purity: Typically supplied at ≥97% or ≥98% purity.[1]

  • Storage: Recommended storage is at +5°C or room temperature, depending on the supplier's formulation.

It is a key intermediate in the synthesis of the antifungal agent Voriconazole.

Q2: What are the expected solubility characteristics of this compound?

Q3: In which organic solvents should I start my solubility screening?

A3: A good starting point for solubility screening includes a range of polar aprotic and polar protic solvents. Based on studies of similar pyrimidine derivatives, the following solvents are recommended for initial screening:

  • Methanol

  • Ethanol

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (ACN)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

Troubleshooting Guide

Problem: I am having difficulty dissolving this compound in my desired solvent system for an in vitro assay.

Solution Workflow:

This workflow provides a systematic approach to addressing solubility issues.

G start Start: Solubility Issue (Precipitate or Cloudiness) solvent_screen Step 1: Broad Solvent Screening start->solvent_screen temp_adjust Step 2: Gentle Heating (e.g., 37-50°C) solvent_screen->temp_adjust If partially soluble success Success: Compound Dissolved solvent_screen->success If soluble cosolvent Step 3: Co-solvent System (e.g., DMSO/Water) temp_adjust->cosolvent If still problematic temp_adjust->success ph_adjust Step 4: pH Adjustment (for aqueous buffers) cosolvent->ph_adjust If precipitation in buffer cosolvent->success solid_dispersion Advanced: Solid Dispersion (Amorphous Form) ph_adjust->solid_dispersion If still insoluble ph_adjust->success solid_dispersion->success fail Consult Further (e.g., Formulation Specialist) solid_dispersion->fail If fails

Caption: Troubleshooting workflow for solubility issues.

Q4: My this compound is not dissolving in my aqueous buffer (e.g., PBS pH 7.4). What should I do?

A4: This is a common issue for organic molecules in aqueous media. Here are several strategies to try, in order of complexity:

1. Use of a Co-solvent: This is the most common and often simplest solution. A small amount of an organic solvent in which the compound is highly soluble is used to first dissolve the compound, which is then diluted into the aqueous buffer.

  • Recommended Co-solvents: Dimethyl sulfoxide (DMSO) or ethanol are excellent choices.

  • Procedure:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM).

    • Ensure the compound is fully dissolved in the DMSO stock. Gentle warming or vortexing can assist.

    • Add the stock solution dropwise to your aqueous buffer while vortexing to the desired final concentration.

  • Important Consideration: Keep the final concentration of the organic co-solvent low (typically <1%, and often <0.1%) in your final assay solution to avoid solvent effects on your biological system.

2. pH Adjustment: The solubility of ionizable compounds can be significantly influenced by pH. As a pyrimidine derivative, this compound has basic nitrogen atoms that can be protonated at acidic pH.

  • Strategy: For basic compounds like pyrimidines, lowering the pH will increase solubility.

  • Procedure:

    • Attempt to dissolve the compound in a buffer with a lower pH (e.g., pH 4-5).

    • Once dissolved, you may be able to carefully adjust the pH back towards your target pH. However, be mindful that the compound may precipitate out as it approaches its pKa.

Q5: I have tried using DMSO as a co-solvent, but my compound precipitates when I add it to the aqueous buffer. What is happening and how can I fix it?

A5: This indicates that the thermodynamic solubility of your compound in the final aqueous buffer is being exceeded. Here are some solutions:

1. Lower the Final Concentration: The simplest solution is to reduce the target final concentration of this compound in your assay.

2. Optimize the Co-solvent Percentage: While aiming for a low co-solvent percentage is ideal, a slight increase may be necessary to maintain solubility. Create a matrix to test the highest tolerable co-solvent concentration for your assay that keeps the compound in solution.

3. Use of Surfactants: Surfactants can form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility in aqueous solutions.

  • Recommended Surfactants: Non-ionic surfactants like Tween® 20, Tween® 80, or Pluronic® F-68 are commonly used in biological assays.

  • Procedure:

    • Prepare your aqueous buffer containing a small amount of the surfactant (e.g., 0.01% - 0.1% w/v).

    • Add your DMSO stock solution of this compound to this surfactant-containing buffer.

Illustrative Solubility Data with Different Solvent Systems:

Solvent SystemHypothetical Solubility (mg/mL)Notes
Water< 0.1Expected to be poorly soluble.
PBS (pH 7.4)< 0.1Similar to water, low solubility is expected.
Ethanol> 50A good initial choice for creating stock solutions.
DMSO> 100Excellent solvent for creating high-concentration stock solutions.
1% DMSO in PBS (pH 7.4)~0.5 - 1.0Demonstrates the limitation of co-solvents; solubility is much lower than in pure organic solvent.
0.1% Tween® 20 in PBS (pH 7.4) + 0.5% DMSO~1.0 - 2.0The addition of a surfactant can help to increase the apparent solubility in aqueous media.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution into experimental media.

Materials:

  • This compound (MW: 126.13 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

Procedure:

  • Weigh out 1.26 mg of this compound and place it into a clean vial.

  • Add 1.0 mL of anhydrous DMSO to the vial.

  • Cap the vial securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear, colorless to light yellow solution should be obtained.

  • If dissolution is slow, the solution can be gently warmed to 37°C in a water bath for 5-10 minutes, followed by vortexing.

  • Store the stock solution at -20°C, protected from light and moisture.

Protocol 2: Determination of Kinetic Solubility in Aqueous Buffer

Objective: To determine the kinetic solubility of this compound in an aqueous buffer using a DMSO stock solution.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microplate (UV-compatible if using spectrophotometry)

  • Plate reader or HPLC system

Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO add_stock Add Stock to Buffer in 96-well Plate prep_stock->add_stock prep_buffer Prepare PBS (pH 7.4) prep_buffer->add_stock incubate Incubate (e.g., 2h) at Room Temp add_stock->incubate separate Centrifuge Plate to Pellet Precipitate incubate->separate quantify Quantify Supernatant (HPLC or UV-Vis) separate->quantify result Determine Kinetic Solubility quantify->result

Caption: Workflow for kinetic solubility determination.

Procedure:

  • Add 198 µL of PBS (pH 7.4) to the wells of a 96-well microplate.

  • Add 2 µL of the 10 mM DMSO stock solution to each well. This results in a final DMSO concentration of 1% and a theoretical maximum compound concentration of 100 µM.

  • Seal the plate and incubate at room temperature for 2 hours with gentle shaking.

  • Visually inspect the wells for any precipitation.

  • Centrifuge the plate at high speed (e.g., 3000 x g for 10 minutes) to pellet any precipitate.

  • Carefully transfer the supernatant to a new plate for analysis.

  • Quantify the concentration of the dissolved compound in the supernatant using a validated HPLC method or by measuring UV absorbance against a standard curve.

  • The measured concentration represents the kinetic solubility under these conditions.

References

Technical Support Center: 4-Ethyl-5-fluoropyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the reaction temperature optimization for the synthesis of 4-Ethyl-5-fluoropyrimidine.

Frequently Asked Questions (FAQs)

Q1: Why is reaction temperature a critical parameter in the synthesis of this compound?

A1: Reaction temperature is a crucial factor that directly influences the reaction rate, yield, and purity of the final product. Inappropriate temperatures can lead to incomplete reactions, the formation of unwanted by-products, or even decomposition of the desired product. Optimizing the temperature is key to achieving a high yield of this compound with the desired purity.[1]

Q2: What is a typical starting temperature range for this synthesis?

A2: Based on syntheses of similar fluorinated pyrimidines, a common starting point is refluxing the reaction mixture.[2] For reactions involving the formation of the pyrimidine ring, temperatures can range from ambient temperature to elevated temperatures, sometimes as low as 0-10°C for specific steps like recrystallization.[3] A study on other 5-fluorouracil derivatives used temperatures ranging from an ice bath to 40°C.[1] Therefore, an initial exploratory range of 40°C to the boiling point of the solvent is a reasonable starting point for optimization.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods allow you to track the consumption of starting materials and the formation of the product over time, which is essential for determining when the reaction is complete and for comparing the efficiency of different reaction temperatures.

Q4: What are the key precursors for the synthesis of this compound?

A4: A common precursor for this compound is 6-ethyl-5-fluoro-4-hydroxypyrimidine.[3] This intermediate is then typically halogenated (e.g., chlorinated) and subsequently converted to the final product. The synthesis of the precursor itself often involves the condensation of ethyl 2-fluoro-3-oxopentanoate with a formamide source.[3][4][5]

Troubleshooting Guide

Q5: My reaction yield is very low. How can temperature be adjusted to improve it?

A5: Low yield can be due to an incomplete reaction or the formation of side products.

  • Incomplete Reaction: If the temperature is too low, the reaction may not have sufficient energy to proceed to completion within a reasonable timeframe. Consider incrementally increasing the temperature and monitoring the consumption of starting materials.

  • Side Product Formation: If the temperature is too high, it might promote side reactions or degradation of the product. In this case, lowering the temperature may improve the yield of the desired product. See the data in Table 1 for a hypothetical correlation between temperature and yield.

Q6: I am observing significant impurity peaks in my GC/HPLC analysis. Could the reaction temperature be the cause?

A6: Yes, elevated temperatures are a common cause of impurity formation. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can often minimize the formation of by-products. It is advisable to perform a temperature optimization study to find the ideal balance between reaction time and purity.

Q7: The reaction seems to have stalled and is not proceeding to completion. What should I do?

A7: A stalled reaction is often a sign that the activation energy barrier is not being overcome, which is directly related to the reaction temperature.

  • Confirm Reagent Integrity: First, ensure all reagents and solvents are pure and anhydrous, as contaminants can inhibit the reaction.

  • Increase Temperature: If the reagents are fine, gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress after each increase to see if the reaction restarts. Be cautious not to increase the temperature too drastically, as this could lead to the formation of impurities.

Supporting Data

Table 1: Hypothetical Results of Temperature Optimization Study

Temperature (°C)Reaction Time (hours)Yield (%)Purity (%) (by GC)Notes
40244598Reaction is slow and incomplete.
60127597Good balance of reaction time and purity.
80 (Reflux)68892Faster reaction but increased impurity profile.
10048585Significant formation of by-products observed.

Experimental Protocols

Protocol 1: Synthesis of this compound from 6-ethyl-5-fluoro-4-chloropyrimidine (Illustrative)

This protocol is adapted from the synthesis of a similar compound and should be optimized for specific laboratory conditions.[2]

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-ethyl-5-fluoro-4-chloropyrimidine (1 eq).

  • Solvent Addition: Add a suitable solvent (e.g., an alcohol for reduction, or another solvent for displacement reactions).

  • Reagent Addition: Add the appropriate reducing agent or nucleophile (e.g., for dehalogenation or substitution).

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and stir.

  • Monitoring: Monitor the reaction progress by TLC or GC every hour.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction carefully if necessary.

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation to obtain pure this compound.

Protocol 2: General Procedure for Reaction Temperature Optimization

  • Parallel Reactions: Set up multiple small-scale reactions in parallel, each in a separate reaction vessel.

  • Identical Conditions: Ensure that all reaction parameters (reagent concentrations, solvent volume, stirring speed) are identical for each vessel, with the only variable being the temperature.

  • Temperature Gradient: Place each reaction vessel in a heating block or bath set to a different temperature (e.g., 40°C, 50°C, 60°C, 70°C, 80°C).

  • Time-Course Analysis: At regular intervals (e.g., every hour), take a small aliquot from each reaction.

  • Analysis: Analyze the aliquots by GC or HPLC to determine the percentage of starting material remaining, product formed, and any impurities.

  • Data Compilation: After the reactions have reached completion or a set time point, compile the data on reaction time, yield, and purity for each temperature (as shown in Table 1).

  • Optimal Temperature Selection: Choose the temperature that provides the best balance of high yield, high purity, and a practical reaction time.

Visualizations

Reaction_Pathway reagent reagent intermediate intermediate product product A Ethyl 2-fluoro-3-oxopentanoate + Formamidine B 6-ethyl-5-fluoro- 4-hydroxypyrimidine A->B Cyclization C 6-ethyl-5-fluoro- 4-chloropyrimidine B->C Chlorination (e.g., POCl3) D This compound C->D Reduction (e.g., H2, Pd/C)

Caption: Synthesis pathway of this compound.

Experimental_Workflow start_end start_end process process decision decision io io start Start Optimization setup Set up parallel reactions at different temperatures start->setup monitor Monitor reactions by GC/HPLC at regular time intervals setup->monitor complete Is reaction complete? monitor->complete complete->monitor No workup Perform work-up and purification complete->workup Yes analyze Analyze yield and purity of final product workup->analyze compare Compare results across all temperatures analyze->compare select Select optimal temperature compare->select end End select->end

Caption: Workflow for temperature optimization experiment.

Troubleshooting_Logic problem problem check check solution solution start Problem Observed low_yield Low Yield start->low_yield high_impurities High Impurities start->high_impurities check_completion Is reaction complete? low_yield->check_completion check_temp_high Is temperature too high? high_impurities->check_temp_high increase_temp Increase temperature incrementally check_completion->increase_temp No check_side_reactions Check for side reactions check_completion->check_side_reactions Yes decrease_temp Decrease temperature check_temp_high->decrease_temp Yes check_side_reactions->decrease_temp Yes

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: Catalyst Selection for 4-Ethyl-5-fluoropyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in reactions involving 4-Ethyl-5-fluoropyrimidine. The guidance provided is based on established principles for analogous fluorinated and nitrogen-containing heterocyclic compounds and should serve as a robust starting point for experimental design and optimization.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound challenging?

A1: Reactions with this compound and related N-heterocycles can be challenging due to the electron-deficient nature of the pyrimidine ring and the presence of the Lewis basic nitrogen atoms. These nitrogen atoms can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation, a phenomenon often referred to as the "2-pyridyl problem" in analogous systems. This can result in low yields and slow reaction rates.[1] The fluorine substituent further influences the electronic properties of the ring, which can affect the oxidative addition step of the catalytic cycle.

Q2: What are the most common side reactions to anticipate?

A2: The most prevalent side reactions include:

  • Protodeboronation (in Suzuki Couplings): This is the undesired cleavage of the C-B bond in the boronic acid or ester, where the boron group is replaced by a hydrogen atom. This is particularly problematic with electron-deficient heteroaryl boronic acids.[1]

  • Homocoupling: This side reaction leads to the formation of a symmetrical biaryl product from the coupling of two molecules of the boronic acid or the aryl halide. The presence of oxygen can promote the homocoupling of boronic acids.[1]

  • Hydrodehalogenation: The replacement of the halide on the pyrimidine ring with a hydrogen atom.

  • Catalyst Deactivation: Formation of inactive palladium species (e.g., palladium black) due to catalyst poisoning by the pyrimidine nitrogen.[1]

Q3: Which type of palladium catalyst is generally recommended for these substrates?

A3: For challenging substrates like this compound, modern palladium precatalysts, particularly those from the Buchwald and Fu laboratories, are highly recommended. These include palladacycles (e.g., G3 and G4 precatalysts) which are air- and moisture-stable and efficiently generate the active monoligated Pd(0) species in solution. For Suzuki-Miyaura couplings, sterically hindered and electron-rich phosphine ligands like XPhos, SPhos, and RuPhos have shown great efficacy in overcoming catalyst inhibition.[1][2]

Q4: How critical is the choice of base in these reactions?

A4: The choice of base is critical and can significantly impact the reaction outcome. For Suzuki-Miyaura couplings, a range of inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly used.[3] Stronger bases like K₃PO₄ or Cs₂CO₃ are often effective in more challenging couplings.[3] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically employed. However, for base-sensitive substrates, milder conditions may be necessary to prevent decomposition.

Troubleshooting Guides

Suzuki-Miyaura Coupling
Problem Potential Cause(s) Suggested Solution(s)
Low to No Product Formation 1. Inactive catalyst. 2. Catalyst poisoning by the pyrimidine nitrogen. 3. Insufficiently reactive chloro-pyrimidine.1. Use a fresh, high-quality palladium precatalyst (e.g., XPhos Pd G3). 2. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, RuPhos). 3. Increase the reaction temperature and/or catalyst loading. Consider using a more reactive boronic ester (e.g., MIDA or pinacol ester).
Significant Protodeboronation 1. Presence of water or protic solvents. 2. Base is too strong or reaction time is too long.1. Use anhydrous solvents and reagents. 2. Switch to a milder base (e.g., K₂CO₃ or KF). Optimize reaction time by monitoring progress closely.
Formation of Homocoupling Products 1. Presence of oxygen in the reaction mixture. 2. Inefficient generation of the active Pd(0) species.1. Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., Argon or Nitrogen). 2. Use a well-defined Pd(0) source or a reliable precatalyst.
Buchwald-Hartwig Amination
Problem Potential Cause(s) Suggested Solution(s)
Low Conversion 1. Catalyst deactivation. 2. Sterically hindered amine or aryl halide. 3. Inappropriate base or solvent.1. Employ a robust catalyst system with a bulky, electron-rich ligand (e.g., BrettPhos, BippyPhos).[4] 2. Increase reaction temperature and/or catalyst loading. 3. Screen different bases (e.g., LHMDS, K₃PO₄) and solvents (e.g., toluene, dioxane, t-amyl alcohol).
Decomposition of Starting Material 1. Reaction temperature is too high. 2. Base is too strong for the substrate.1. Lower the reaction temperature and extend the reaction time. 2. Use a milder base and a more active catalyst system to compensate for the lower reactivity.
Formation of Hydrodehalogenated Byproduct 1. Competing β-hydride elimination. 2. Presence of a hydrogen source.1. Select a ligand that promotes faster reductive elimination. 2. Ensure anhydrous conditions and use a non-protic solvent.

Quantitative Data Summary

The following data is based on analogous pyrimidine systems and should be used as a starting point for optimization with this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-pyrimidines
EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/H₂O1002485[5]
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1001292
33-Thienylboronic acidXPhos Pd G3 (1)-K₃PO₄t-Amyl alcohol110488
4Phenylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃1,4-Dioxane/H₂O100 (MW)0.2581[6]
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Chloro-pyrimidines
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001895
2Aniline[Pd(cinnamyl)Cl]₂ (1)BippyPhos (2)K₂CO₃t-BuOH802489[4]
3n-HexylaminePd(OAc)₂ (1)BrettPhos (1.5)LiHMDSToluene110691
4Indole[Pd(cinnamyl)Cl]₂ (2)BippyPhos (4)K₃PO₄Dioxane1001278[4]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add 4-chloro-5-fluoro-6-ethylpyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[3]

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the degassed solvent (e.g., t-amyl alcohol or dioxane).

  • Reaction: Place the sealed vessel in a preheated oil bath or microwave reactor and stir at the desired temperature (e.g., 100-120 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂, 1-2 mol%) and the ligand (e.g., BippyPhos, 2-4 mol%) to a dry Schlenk tube.

  • Reagent Addition: Add the base (e.g., NaOtBu, 1.2 equiv.), 4-chloro-5-fluoro-6-ethylpyrimidine (1.0 equiv.), and the degassed solvent (e.g., toluene).

  • Nucleophile Addition: Add the amine (1.1 equiv.) via syringe.

  • Reaction: Seal the tube and heat in a preheated oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography.

Visualizations

Suzuki_Catalytic_Cycle cluster_reactants Reactants/Products pd0 Pd(0)L oa_complex Ar-Pd(II)L-X pd0->oa_complex Oxidative Addition (Ar-X) trans_complex Ar-Pd(II)L-R oa_complex->trans_complex Transmetalation (R-B(OR)₂) base_in product_complex Ar-R-Pd(0)L trans_complex->product_complex Reductive Elimination product_complex->pd0 Ar-R (Product) base_in->trans_complex Base base_out ArX This compound-X Boronic R-B(OR)₂ Product Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Cross-Coupling check_catalyst Check Catalyst System (Precatalyst & Ligand) start->check_catalyst check_conditions Review Reaction Conditions (Base, Solvent, Temp.) start->check_conditions check_reagents Verify Reagent Purity & Anhydrous/Inertness start->check_reagents sol_catalyst Use Bulky, Electron-Rich Ligand (e.g., SPhos, BrettPhos) Use modern precatalyst (G3/G4) check_catalyst->sol_catalyst sol_conditions Screen Bases (K₃PO₄, NaOtBu) Screen Solvents (Toluene, Dioxane) Optimize Temperature check_conditions->sol_conditions sol_reagents Purify Reagents Thoroughly Degas Solvents Ensure Dry Conditions check_reagents->sol_reagents outcome Improved Yield sol_catalyst->outcome sol_conditions->outcome sol_reagents->outcome

Caption: A logical workflow for troubleshooting low-yielding reactions.

Buchwald_Hartwig_Cycle pd0 Pd(0)L oa_complex Ar-Pd(II)L-X pd0->oa_complex Oxidative Addition (Ar-X) amine_complex [Ar-Pd(II)L(HNR¹R²)]⁺X⁻ oa_complex->amine_complex + HNR¹R² amido_complex Ar-Pd(II)L(NR¹R²) amine_complex->amido_complex Deprotonation (Base) amido_complex->pd0 product Ar-NR¹R² amido_complex->product Reductive Elimination

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

References

Technical Support Center: Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during pyrimidine synthesis. The focus is on providing practical solutions for researchers, scientists, and drug development professionals to overcome issues related to low yields, side reactions, and product purification.

Frequently Asked Questions (FAQs)

Q1: My pyrimidine synthesis reaction is resulting in a very low yield. What are the common causes and how can I improve it?

Low yields are a frequent issue in pyrimidine synthesis and can stem from several factors including suboptimal reaction conditions, catalyst inefficiency, or poor quality of starting materials.[1][2][3]

Troubleshooting Steps:

  • Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Many pyrimidine syntheses, like the Biginelli reaction, benefit from heating, often between 80°C and 100°C.[3][4] Monitoring the reaction progress with Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent product degradation.[1][4]

  • Catalyst Selection: The choice of catalyst can significantly impact the yield. While classical methods may use strong acids like HCl, these can lead to side reactions.[3][4] Milder Lewis acids or solid acid catalysts have been shown to improve yields and simplify the workup.[3][4] It's recommended to screen different catalysts and optimize their concentration.[4]

  • Reagent Stoichiometry and Purity: Incorrect molar ratios of reactants can lead to low conversion.[2] Ensure accurate calculation and measurement of all starting materials. A slight excess of the urea or thiourea component is often beneficial in the Biginelli reaction.[3] The purity of starting materials is also critical; impurities can inhibit the reaction or lead to unwanted side products.[1]

  • Atmosphere Control: Some reactions in heterocyclic chemistry are sensitive to air and moisture.[2] If applicable, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve the yield.[2]

Q2: I am observing unexpected side products in my reaction mixture. How can I identify and minimize them?

The formation of side products is a common challenge that complicates purification and reduces the overall yield.[2]

Common Side Products and Solutions:

  • Hantzsch-type Dihydropyridines (DHPs): In the Biginelli reaction, a yellow, fluorescent byproduct is often a Hantzsch DHP.[1] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at high temperatures).[1]

    • Solution: Lowering the reaction temperature can significantly reduce the formation of this byproduct. The choice of catalyst can also influence the selectivity between the desired Biginelli pathway and the Hantzsch pathway.[1]

  • Dimerization and Polymerization: The inherent reactivity of the precursors can lead to dimerization, polymerization, or rearrangement.[2] Aldehydes, particularly aliphatic ones, can self-condense or polymerize under acidic conditions.[4]

    • Solution: Modifying reaction conditions, such as lowering the temperature or changing the solvent, can help minimize these unwanted reactions.[2] Slow addition of a reactive aldehyde to the reaction mixture can also be beneficial.[4]

  • Incompletely Cyclized Intermediates: In multi-step syntheses, stable, incompletely cyclized intermediates may be isolated due to insufficient reaction time, inadequate temperature, or catalyst deactivation.[5]

    • Solution: Ensure sufficient reaction time and optimal temperature. If a catalyst is used, confirm its activity.[5]

  • Hydrolysis Products: Harsh acidic or basic conditions can lead to the hydrolysis of nitrile or ester functionalities, forming unwanted carboxylic acids or amides.[5]

    • Solution: Employ milder reaction conditions and carefully control the pH.

Q3: I am facing difficulties in purifying my pyrimidine product. What are some effective purification strategies?

Purification can be challenging due to the presence of impurities and side products with similar physicochemical properties to the desired product.[2]

Purification Troubleshooting:

  • Similar Polarity of Products and Impurities: If the desired product and impurities have similar polarities, separation by column chromatography can be difficult.[2]

    • Solution: Experiment with different solvent systems for chromatography. Alternatively, consider other purification techniques like preparative HPLC or crystallization.[2]

  • Product Instability: The target compound may be unstable under the purification conditions, for example, on silica gel.[2]

    • Solution: If instability on silica gel is suspected, consider using a different stationary phase (e.g., alumina) or opt for non-chromatographic methods like crystallization.

  • Recrystallization: This is often the most effective method for removing impurities.[1] Careful selection of the recrystallization solvent is crucial for obtaining a high-purity product.[1]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in pyrimidine synthesis.

TroubleshootingWorkflow cluster_low_yield Low Yield Troubleshooting start Start Synthesis issue Problem Encountered? start->issue low_yield Low Yield issue->low_yield Yes side_products Side Products issue->side_products Yes purification_issues Purification Difficulty issue->purification_issues Yes success Successful Synthesis issue->success No check_conditions Check Reaction Conditions (Temp, Time, Solvent) low_yield->check_conditions check_catalyst Evaluate Catalyst (Type, Loading) low_yield->check_catalyst check_reagents Verify Reagent Stoichiometry & Purity low_yield->check_reagents modify_conditions Modify Conditions (e.g., lower temp) side_products->modify_conditions change_catalyst Change Catalyst side_products->change_catalyst optimize_purification Optimize Purification (Solvent, Method) purification_issues->optimize_purification

Caption: A flowchart for troubleshooting common pyrimidine synthesis issues.

Data Presentation

Table 1: Comparison of Catalysts for the Biginelli Reaction

Catalyst TypeExamplesAdvantagesDisadvantages
Brønsted Acids HCl, H₂SO₄Readily available, inexpensiveHarsh conditions, can lead to side reactions[3][4]
Lewis Acids FeCl₃, ZnCl₂, Lanthanide TriflatesMilder conditions, often higher yieldsMay require anhydrous conditions, can be more expensive[4]
Solid Acids Montmorillonite clay, ZeolitesEasy to handle, reusable, environmentally friendlyMay have lower activity than homogeneous catalysts

Table 2: Influence of Solvent on the Biginelli Reaction

SolventPolarityTypical ConditionsObservations
Ethanol Polar ProticRefluxCommonly used, good solubility for many reactants[1]
Acetonitrile Polar AproticRefluxCan lead to improved outcomes for certain substrates[4]
Solvent-Free N/AHeating (e.g., 80-100°C)Often leads to shorter reaction times and higher yields, aligns with green chemistry principles[3][4]
Water Polar ProticVariesCan be effective with certain catalysts, environmentally friendly

Experimental Protocols

General Protocol for a Catalytic Biginelli Reaction

This protocol provides a general framework for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).

Materials:

  • Aldehyde (1.0 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)

  • Urea (1.5 mmol)

  • Catalyst (e.g., FeCl₃, 10 mol%)

  • Ethanol (5 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea (1.5 mmol), and the catalyst (e.g., FeCl₃, 0.1 mmol).

  • Add ethanol (5 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 78°C for ethanol) and stir.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (20 mL) and stir for 15 minutes.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure DHPM.

Signaling Pathways and Logical Relationships

Logical Relationship in Catalyst Selection for Pyrimidine Synthesis

The choice of catalyst is a critical decision point in optimizing pyrimidine synthesis. This diagram illustrates the thought process for selecting an appropriate catalyst.

CatalystSelection start Start: Need to Synthesize Pyrimidine consider_reaction Consider Reaction Type (e.g., Biginelli, Pinner) start->consider_reaction classical_conditions Classical Conditions (Strong Brønsted Acid) consider_reaction->classical_conditions Traditional Approach modern_alternatives Modern Alternatives (Lewis Acids, Solid Acids) consider_reaction->modern_alternatives Improved Approach harsh_conditions Potential Issues: - Harsh Conditions - Side Reactions classical_conditions->harsh_conditions milder_conditions Potential Benefits: - Milder Conditions - Higher Selectivity - Easier Workup modern_alternatives->milder_conditions final_choice Select Catalyst and Optimize Loading harsh_conditions->final_choice milder_conditions->final_choice

Caption: Decision-making process for catalyst selection in pyrimidine synthesis.

References

Validation & Comparative

1H NMR Analysis of 4-Ethyl-5-fluoropyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-Ethyl-5-fluoropyrimidine, a key intermediate in the synthesis of various pharmaceutical compounds. Through objective comparison with related pyrimidine derivatives and supported by experimental data, this document serves as a valuable resource for researchers in medicinal chemistry and drug development.

Comparative 1H NMR Data

The following table summarizes the 1H NMR spectral data for this compound and two comparable molecules: 4-ethylpyrimidine and 5-fluoropyrimidine. This comparison allows for a clear understanding of the influence of the ethyl and fluoro substituents on the chemical shifts and coupling constants of the pyrimidine ring protons.

CompoundStructureProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-2~8.70d⁴J(H-F) ≈ 2-4
H-6~8.50d³J(H-F) ≈ 6-8
-CH₂-2.90q³J(H-H) = 7.6
-CH₃1.34t³J(H-H) = 7.6
4-Ethylpyrimidine H-2~9.10s-
H-5~7.30d³J(H-H) = 5.2
H-6~8.60d³J(H-H) = 5.2
-CH₂-~2.85q³J(H-H) = 7.6
-CH₃~1.30t³J(H-H) = 7.6
5-Fluoropyrimidine H-2~9.00s-
H-4 / H-6~8.60d³J(H-F) ≈ 6-8

Note: The data for this compound is based on typical values and may vary slightly depending on the experimental conditions. The coupling constants involving fluorine are estimations based on literature values for similar structures.

Experimental Protocols

A detailed methodology for acquiring the 1H NMR spectrum of this compound is provided below.

Sample Preparation:

  • Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.

NMR Spectroscopy:

  • Instrumentation: A 300 MHz (or higher) NMR spectrometer is used for data acquisition.

  • Parameters:

    • Pulse Program: A standard single-pulse experiment (zg30 or similar) is employed.

    • Number of Scans: 16 to 64 scans are typically acquired to ensure a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

    • Acquisition Time: An acquisition time of 3-4 seconds is set to ensure adequate resolution.

    • Spectral Width: A spectral width of 10-12 ppm is appropriate for most organic molecules.

  • Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. Phase and baseline corrections are applied to obtain the final spectrum.

Structural Elucidation and Comparison

The 1H NMR spectrum of this compound presents distinct signals that can be unequivocally assigned to its constituent protons. The logical workflow for this analysis, in comparison to its analogs, is depicted in the following diagram.

G Logical Workflow for 1H NMR Analysis A This compound Spectrum B H-2 Signal (Singlet in absence of F) A->B C H-6 Signal (Doublet due to H-5) A->C D Ethyl Group Signals (Quartet & Triplet) A->D H Comparison with 4-Ethylpyrimidine A->H I Comparison with 5-Fluoropyrimidine A->I E Introduction of 5-Fluoro Group B->E C->E F H-2 becomes Doublet (⁴J H-F coupling) E->F G H-6 remains a Doublet (³J H-F coupling) E->G J Isolates effect of Fluorine on ring proton chemical shifts and coupling H->J K Isolates effect of Ethyl group on ring proton chemical shifts I->K

Caption: Comparative 1H NMR analysis workflow.

The introduction of the fluorine atom at the 5-position significantly influences the chemical shifts and coupling patterns of the pyrimidine ring protons. In 4-ethylpyrimidine, the H-2 proton appears as a singlet, while in this compound, it is expected to be a doublet due to a four-bond coupling (⁴J) with the fluorine atom. Similarly, the H-6 proton, which is a doublet due to coupling with H-5 in 4-ethylpyrimidine, remains a doublet in the fluoro-substituted analog, but now due to a three-bond coupling (³J) with the fluorine atom.

The signals for the ethyl group, a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, remain characteristic and are less affected by the fluorine substitution on the ring. This comparative analysis underscores the diagnostic power of 1H NMR in confirming the structure of substituted pyrimidines.

A Comparative Guide to 4-Ethyl-5-fluoropyrimidine and Other Key Intermediates in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and development, the selection of appropriate chemical intermediates is a critical factor that dictates the efficiency, scalability, and economic viability of a synthetic route. Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. This guide provides an objective comparison of 4-Ethyl-5-fluoropyrimidine and its closely related precursor, 4-chloro-6-ethyl-5-fluoropyrimidine, with other common pyrimidine intermediates used in the synthesis of complex pharmaceuticals, particularly in the development of antifungal agents like Voriconazole.

Performance Comparison of Pyrimidine Intermediates

The utility of a pyrimidine intermediate is determined by its reactivity, selectivity, and the yield it provides in subsequent synthetic transformations. The following tables summarize the performance of this compound's chlorinated precursor and other alternatives in key synthetic steps, primarily focusing on their application in the synthesis of Voriconazole, a widely used triazole antifungal medication.

Table 1: Synthesis of Key Pyrimidine Intermediates

IntermediateStarting MaterialReagents and ConditionsReported Yield (%)Purity (%)Reference
4-Chloro-6-ethyl-5-fluoropyrimidine6-Ethyl-5-fluoropyrimidin-4(3H)-onePOCl₃, N,N-dimethylformamide, CH₂Cl₂, reflux95Not specified[1]
4-Chloro-6-ethyl-5-fluoropyrimidine6-Ethyl-5-fluoropyrimidin-4(1H)-onePOCl₃, triethylamine, CH₂Cl₂, reflux9999.6 (HPLC)[1]
2,4-Dichloro-5-fluoropyrimidineNot specifiedNot specified~95 (for the intermediate synthesis)High[2]
2-Amino-4-chloropyrimidine2,4-DichloropyrimidineAmmonia, reflux84.4High[2]

Table 2: Application of Pyrimidine Intermediates in Voriconazole Synthesis

Pyrimidine IntermediateCoupling PartnerKey Reagents and ConditionsProductReported Yield (%)Reference
4-Chloro-6-ethyl-5-fluoropyrimidine1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanoneLithium diisopropylamide (LDA), THF, -70°C to -80°C(2R,3S/2S,3R)-3-(4-chloro-5-fluoropyrimidin-6-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-olNot specified, but described as a key step in several patents[3][4][5]
4-Chloro-6-ethyl-5-fluoropyrimidineThiophenol derivativesDiisopropylethylamine, acetonitrile, room temperatureThioether derivative>95[6]
6-(1-Bromoethyl)-4-chloro-5-fluoropyrimidine1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanoneZinc, lead, iodine, THFVoriconazole precursorNot specified, but part of a patented process[3]

Experimental Protocols

Detailed methodologies are crucial for researchers to replicate and build upon existing synthetic routes. Below are protocols for key reactions involving the synthesis and application of 4-chloro-6-ethyl-5-fluoropyrimidine.

Protocol 1: Synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine[1]
  • Reactants:

    • 6-Ethyl-5-fluoropyrimidin-4(3H)-one (80 g)

    • Dichloromethane (240 mL)

    • N,N-dimethylformamide (57.4 mL)

    • Triethylamine (78.24 mL)

    • Phosphoryl chloride (POCl₃)

  • Procedure:

    • Dissolve 6-ethyl-5-fluoropyrimidin-4(3H)-one in a mixture of dichloromethane and N,N-dimethylformamide.

    • Add triethylamine to the solution.

    • Slowly add phosphoryl chloride dropwise over 30 minutes.

    • Stir the reaction mixture under reflux for 5 hours.

    • Cool the mixture to room temperature.

    • Carefully add 3N hydrochloric acid solution while maintaining the temperature below 20°C.

    • Extract the aqueous phase with dichloromethane.

    • Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the product.

  • Yield: 85.9 g (95%) of 4-chloro-6-ethyl-5-fluoropyrimidine as an oily product.

Protocol 2: Synthesis of a Voriconazole Precursor using 4-Chloro-6-ethyl-5-fluoropyrimidine[4]
  • Reactants:

    • Diisopropylamine (272 mL)

    • n-Heptane (2.6 L)

    • Tetrahydrofuran (THF) (80 mL + 100 mL + 1.5 L)

    • n-Butyl lithium (1.6 M solution in n-hexane, 779 mL)

    • 4-Chloro-6-ethyl-5-fluoropyrimidine (100 g)

    • 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (278.9 g)

    • Glacial acetic acid (140 mL)

  • Procedure:

    • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyl lithium to diisopropylamine in a mixture of n-heptane and THF at -20°C to -30°C.

    • Cool the LDA solution to -70°C to -80°C.

    • Add a solution of 4-chloro-6-ethyl-5-fluoropyrimidine in THF to the LDA solution.

    • Stir the mixture for 15 minutes at the same temperature.

    • Add a solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone in THF at -55°C to -80°C.

    • Stir the reaction mixture for 2 hours at -70°C to -80°C.

    • Quench the reaction by slowly adding glacial acetic acid at -60°C to -70°C.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations discussed in this guide.

G cluster_synthesis Synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine start 6-Ethyl-5-fluoropyrimidin-4(3H)-one reagents POCl₃, Et₃N, CH₂Cl₂ start->reagents Chlorination product 4-Chloro-6-ethyl-5-fluoropyrimidine reagents->product

Caption: Synthesis of the key intermediate 4-Chloro-6-ethyl-5-fluoropyrimidine.

G cluster_voriconazole Voriconazole Synthesis Pathway intermediate 4-Chloro-6-ethyl-5-fluoropyrimidine reagents LDA, THF, -70°C intermediate->reagents coupling_partner 1-(2,4-difluorophenyl)-2- (1H-1,2,4-triazol-1-yl)ethanone coupling_partner->reagents precursor Voriconazole Precursor (Chlorinated Intermediate) reagents->precursor Coupling Reaction reduction Reduction (e.g., H₂, Pd/C) precursor->reduction voriconazole Voriconazole reduction->voriconazole

Caption: Key steps in the synthesis of Voriconazole using a pyrimidine intermediate.

Conclusion

References

Comparative Efficacy of 4-Ethyl-5-fluoropyrimidine Derivatives in Antifungal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antifungal drug development, pyrimidine derivatives represent a cornerstone in the synthesis of potent therapeutic agents. Among these, 4-Ethyl-5-fluoropyrimidine serves as a critical intermediate in the production of leading antifungal drugs, most notably Voriconazole. This guide provides a comparative analysis of the efficacy of antifungal agents derived from or related to this compound, contrasting their performance with other pyrimidine-based antifungal compounds. The information is tailored for researchers, scientists, and drug development professionals, with a focus on experimental data, detailed methodologies, and visual representations of synthetic and mechanistic pathways.

The Role of this compound in Antifungal Synthesis

This compound (CAS: 137234-88-9) is a key building block in the synthesis of the triazole antifungal agent, Voriconazole.[1][2] Voriconazole is a second-generation triazole that exhibits a broad spectrum of activity against various fungal pathogens.[3] The synthesis of Voriconazole from this compound is a multi-step process that highlights the importance of this intermediate in creating a clinically significant antifungal drug.[4]

Comparative Antifungal Efficacy

The effectiveness of antifungal agents is typically quantified by their Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values. A lower MIC/MFC value indicates greater potency against a specific fungal strain. The following tables summarize the in vitro antifungal activity of Voriconazole and other pyrimidine-derived antifungal agents against various fungal pathogens.

Table 1: Antifungal Activity of Voriconazole

Fungal SpeciesMIC Range (μg/mL)Reference
Candida lusitaniae0.007 - 0.06[5]
Candida albicansData not available in provided search results
Aspergillus fumigatusData not available in provided search results

Table 2: Antifungal Activity of Other Pyrimidine Derivatives

CompoundFungal SpeciesMIC Range (μg/mL)Reference
5-fluorocytosine (5-FC)Candida albicans≤12.5 (57.9% of isolates)[6]
Candida tropicalis≤12.5 (66.7% of isolates)[6]
Candida parapsilosis≤12.5 (30.8% of isolates)[6]
Candida glabrata0.152 (average)[7]
5-fluorouracil (5-FU)Candida glabrata0.39 (average)[7]
5-fluorouridine (5-FUrd)Candida albicans0.4[8]
Candida parapsilosis0.2[8]
Various Candida spp.0.2 - 51.2[8]
CarmofurVarious dematiaceous fungi0.156 - 20[9]
Novel Pyrimidine Derivatives (5f, 5o)Phomopsis sp.10.5 - 15.1 (EC50)[10]
1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine DerivativesBotrytis cinerea71.97 - 82.68 (% inhibition)[11]

Note: MIC values can vary depending on the specific strain and testing methodology. EC50 represents the concentration that inhibits 50% of fungal growth.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of scientific findings. Below are summarized protocols for the synthesis of pyrimidine derivatives and the evaluation of their antifungal activity.

General Synthesis of Pyrimidine Derivatives:

The synthesis of novel pyrimidine derivatives often involves multi-step reactions. For instance, the synthesis of 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety involves cyclization, chlorination, hydrazinolysis, and thioetherification steps starting from acetamidine hydrochloride and ethyl trifluoroacetoacetate.[11] Similarly, other pyrimidine derivatives can be synthesized through various chemical reactions, such as the reaction of 2-amino-4,6-dimethoxypyrimidine with 2-chloro-5-(chloromethyl)pyridine.[12]

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method):

The broth microdilution method is a standard procedure for determining the MIC of an antifungal agent.[5]

  • A standardized inoculum of the fungal isolate is prepared.

  • The antifungal agent is serially diluted in a multi-well microtiter plate containing a suitable broth medium.

  • The fungal inoculum is added to each well.

  • The plates are incubated at a specific temperature for a defined period (e.g., 24 or 48 hours).

  • The MIC is determined as the lowest concentration of the antifungal agent that visibly inhibits fungal growth.

Visualizing Pathways and Workflows

Synthesis of Voriconazole from this compound:

The following diagram illustrates a simplified synthetic pathway for Voriconazole starting from this compound.

Voriconazole_Synthesis This compound This compound Intermediate_1 Key Intermediate This compound->Intermediate_1 Multi-step reactions Voriconazole Voriconazole Intermediate_1->Voriconazole Final synthetic steps

Caption: Simplified synthetic route to Voriconazole.

Mechanism of Action of Fluoropyrimidine Antifungals:

Fluoropyrimidine antifungals like 5-fluorocytosine exert their effect by interfering with nucleic acid and protein synthesis.

Fluoropyrimidine_MoA 5-Fluorocytosine 5-Fluorocytosine 5-Fluorouracil 5-Fluorouracil (5-FU) 5-Fluorocytosine->5-Fluorouracil Cytosine Deaminase FUMP 5-Fluorouridine Monophosphate (FUMP) 5-Fluorouracil->FUMP UPRT RNA_Synthesis Incorporation into RNA FUMP->RNA_Synthesis DNA_Synthesis Inhibition of Thymidylate Synthase FUMP->DNA_Synthesis Protein_Synthesis_Disruption Disrupted Protein Synthesis RNA_Synthesis->Protein_Synthesis_Disruption DNA_Synthesis_Inhibition Inhibited DNA Synthesis DNA_Synthesis->DNA_Synthesis_Inhibition

Caption: Mechanism of action of 5-fluorocytosine.

General Experimental Workflow for Antifungal Drug Discovery:

The process of discovering and evaluating new antifungal agents follows a structured workflow.

Antifungal_Discovery_Workflow Compound_Synthesis Synthesis of Pyrimidine Derivatives In_Vitro_Screening In Vitro Antifungal Screening (MIC/MFC) Compound_Synthesis->In_Vitro_Screening Lead_Compound_Identification Identification of Lead Compounds In_Vitro_Screening->Lead_Compound_Identification Mechanism_of_Action_Studies Mechanism of Action Studies Lead_Compound_Identification->Mechanism_of_Action_Studies In_Vivo_Efficacy In Vivo Efficacy and Toxicity Studies Mechanism_of_Action_Studies->In_Vivo_Efficacy Clinical_Trials Clinical Trials In_Vivo_Efficacy->Clinical_Trials

Caption: Workflow for antifungal drug discovery.

Conclusion

While this compound itself is not a primary antifungal agent, its role as a key intermediate in the synthesis of potent antifungals like Voriconazole is indispensable. The broader class of fluoropyrimidine derivatives continues to be a rich source of antifungal compounds with diverse mechanisms of action. The comparative data presented here underscores the importance of continued research in this area to develop novel and more effective treatments for fungal infections. The provided experimental frameworks and visual pathways offer a foundational understanding for researchers engaged in the synthesis and evaluation of new antifungal therapies.

References

A Comparative Guide to HPLC and GC Methods for Purity Validation of 4-Ethyl-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), the purity of chemical intermediates is paramount to ensuring the safety and efficacy of the final drug product. 4-Ethyl-5-fluoropyrimidine is a key intermediate in the synthesis of various pharmaceuticals, and its purity must be rigorously controlled. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity validation of this compound, presenting detailed experimental protocols and supporting data to aid in the selection of the most appropriate analytical method.

High-Performance Liquid Chromatography (HPLC): A Robust and Versatile Method

HPLC is a widely used technique in the pharmaceutical industry for the analysis of a broad range of compounds, including non-volatile and thermally labile substances.[1] A reverse-phase HPLC method with UV detection is a primary choice for the purity validation of this compound.

Experimental Protocol: HPLC
  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 20% B

    • 2-10 min: 20% to 80% B

    • 10-12 min: 80% B

    • 12-13 min: 80% to 20% B

    • 13-15 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the this compound sample in the mobile phase (initial conditions) to a concentration of approximately 0.5 mg/mL.

Method Validation Summary: HPLC

The proposed HPLC method should be validated in accordance with ICH guidelines to ensure it is fit for its intended purpose.[2] Key validation parameters are summarized below.

Validation ParameterAcceptance CriteriaTypical Result
Specificity The peak for this compound should be well-resolved from potential impurities.The method is specific for this compound, with no interference from process-related impurities or degradation products.
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9995 over a concentration range of 0.05 - 1.0 mg/mL.
Accuracy 98.0% - 102.0% recoveryMean recovery of 99.5% for spiked samples at three concentration levels.
Precision (RSD) Repeatability RSD ≤ 2.0%Repeatability of peak area for six replicate injections shows an RSD of 0.8%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.001 mg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.003 mg/mL
Robustness No significant change in results with small variations in method parameters.The method is robust to small changes in mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min).

Workflow for HPLC Purity Validation

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis sp Weigh Sample & Reference Standard dissolve Dissolve in Diluent (e.g., Mobile Phase) sp->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC System filter->inject Transfer to vial separate Separation on C18 Column inject->separate detect UV Detection at 260 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area Normalization) integrate->calculate report Generate Report calculate->report calculate->report

HPLC Purity Validation Workflow

Gas Chromatography (GC): A Powerful Alternative for Volatile Compounds

Gas Chromatography is an excellent alternative for the purity analysis of volatile and thermally stable compounds.[3] Given that this compound is a relatively small molecule, GC can be a suitable technique.

Experimental Protocol: GC
  • Instrumentation: A standard GC system with a Flame Ionization Detector (FID) and a capillary column.

  • Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.32 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 2 minutes

    • Ramp: 15°C/min to 250°C

    • Final Hold: 5 minutes at 250°C

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Injection Mode: Split (e.g., 50:1)

  • Injection Volume: 1 µL

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., Dichloromethane) to a concentration of approximately 1 mg/mL.

Method Validation Summary: GC

Similar to the HPLC method, the GC method must be validated.

Validation ParameterAcceptance CriteriaTypical Result
Specificity The peak for this compound should be well-resolved from potential impurities.The method demonstrates good resolution between the main peak and solvent/impurity peaks.
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9992 over a concentration range of 0.1 - 2.0 mg/mL.
Accuracy 98.0% - 102.0% recoveryMean recovery of 99.8% for spiked samples.
Precision (RSD) Repeatability RSD ≤ 2.0%Repeatability of peak area for six replicate injections shows an RSD of 1.1%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.002 mg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.006 mg/mL
Robustness No significant change in results with small variations in method parameters.The method is robust to small changes in oven temperature ramp rate (±1°C/min) and carrier gas flow rate (±0.1 mL/min).

Comparison of HPLC and GC for this compound Purity Analysis

The choice between HPLC and GC depends on several factors, including the properties of the analyte and potential impurities, as well as available instrumentation.

FeatureHPLCGC
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Broad applicability to a wide range of compounds, including non-volatile and thermally unstable ones.[1]Suitable for volatile and thermally stable compounds.[3]
Sample Preparation Generally straightforward, dissolving the sample in a suitable solvent.May require derivatization for non-volatile compounds, though likely not for this compound.
Sensitivity Dependent on the detector used (UV, MS, etc.). Good sensitivity for chromophoric compounds.FID provides excellent sensitivity for organic compounds.
Resolution High resolution can be achieved with modern columns and instrumentation.Capillary GC columns offer very high separation efficiency.
Analysis Time Typically longer run times compared to GC.Generally faster analysis times.[4]
Cost Higher operational cost due to solvent consumption.[4]Lower operational cost as it primarily uses gases.[4]

Logical Decision Pathway for Method Selection

Method_Selection start Start: Purity Analysis of This compound thermal_stability Is the compound and its impurities thermally stable? start->thermal_stability hplc Select HPLC Method gc Select GC Method volatile_impurities Are volatile impurities a primary concern? volatile_impurities->gc Yes non_volatile_impurities Are non-volatile or polar impurities expected? volatile_impurities->non_volatile_impurities No thermal_stability->hplc No / Unknown thermal_stability->volatile_impurities Yes non_volatile_impurities->hplc Yes non_volatile_impurities->hplc No, but prefer wider applicability

Method Selection Logic

Discussion on Specificity and Potential Impurities

The specificity of a purity test method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For this compound, potential impurities can arise from the starting materials and by-products of the synthesis process. A common synthesis route involves the reaction of precursors like 6-ethyl-5-fluoro-4-hydroxypyrimidine.

Potential process-related impurities could include:

  • Unreacted starting materials.

  • Isomers of the final product.

  • By-products from side reactions.

Both the proposed HPLC and GC methods should be evaluated for their ability to separate this compound from these potential impurities to ensure the reported purity is accurate. The use of a photodiode array (PDA) detector in HPLC can be particularly advantageous for assessing peak purity.

Conclusion

Both HPLC and GC are powerful and reliable techniques for the purity validation of this compound. The choice between the two methods depends on the specific requirements of the analysis.

  • The HPLC method is highly versatile and robust, capable of analyzing a wide range of potential impurities, including those that are non-volatile or polar. It is often the preferred method in pharmaceutical quality control laboratories due to its broad applicability.

  • The GC method offers the advantages of speed and high separation efficiency for volatile compounds. It can be a cost-effective and rapid alternative if the primary impurities of concern are also volatile and thermally stable.

For comprehensive purity profiling, employing both HPLC and GC as orthogonal techniques can provide a more complete picture of the impurity profile of this compound, ensuring the highest quality of this critical pharmaceutical intermediate.

References

A Comparative Analysis of 4-Ethyl-5-fluoropyrimidine and 4-Chloro-6-ethyl-5-fluoropyrimidine for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical intermediates, pyrimidine derivatives are of paramount importance, serving as foundational scaffolds for a multitude of therapeutic agents. This guide provides a detailed, data-driven comparison of two closely related fluorinated pyrimidines: 4-Ethyl-5-fluoropyrimidine and 4-Chloro-6-ethyl-5-fluoropyrimidine. The objective is to equip researchers, scientists, and drug development professionals with the critical information needed to select the appropriate intermediate for their synthetic endeavors, with a particular focus on the synthesis of the antifungal agent Voriconazole.

Chemical and Physical Properties: A Tabular Comparison

A thorough understanding of the physicochemical properties of starting materials is fundamental to successful drug synthesis. The following table summarizes the key properties of this compound and 4-Chloro-6-ethyl-5-fluoropyrimidine, highlighting their structural and physical differences.

PropertyThis compound4-Chloro-6-ethyl-5-fluoropyrimidine
CAS Number 137234-88-9137234-74-3
Molecular Formula C₆H₇FN₂[1]C₆H₆ClFN₂[2][3]
Molecular Weight 126.13 g/mol [1]160.58 g/mol [3][4]
Appearance Colorless to light yellow liquidWhite to off-white crystalline powder or colorless to pale yellow liquid[2]
Purity Typically ≥97% or ≥98%[5]Often >98% or >99% by HPLC[6]
Boiling Point Not available211°C[4]
Flash Point Not available81°C[4]
Density Not available1.286 g/cm³[4]
Refractive Index Not available1.4962[4]

Role in Synthesis: A Focus on Voriconazole

The primary application for both this compound and 4-Chloro-6-ethyl-5-fluoropyrimidine in the pharmaceutical industry is as intermediates in the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent.[7][8] However, their roles in this synthetic pathway are distinct.

4-Chloro-6-ethyl-5-fluoropyrimidine is a key building block in the main synthetic routes to Voriconazole.[7][9] The chlorine atom at the 4-position of the pyrimidine ring serves as a crucial leaving group, facilitating a nucleophilic substitution reaction. This reaction is a key step in coupling the pyrimidine moiety with other fragments of the Voriconazole molecule.[9][10][11]

Conversely, this compound is primarily considered an impurity in the context of Voriconazole synthesis.[5] Its presence can indicate incomplete chlorination during the preparation of 4-Chloro-6-ethyl-5-fluoropyrimidine or arise from side reactions. While it shares the core ethyl-fluoropyrimidine structure, the absence of the reactive chloro group renders it unsuitable as a direct precursor in the main synthetic pathways for Voriconazole.

Synthetic Pathways and Experimental Protocols

The synthesis of these two pyrimidine derivatives involves distinct chemical transformations. Below are generalized synthetic schemes and a detailed experimental protocol for the preparation of 4-Chloro-6-ethyl-5-fluoropyrimidine.

Synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine

A common method for the synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine involves the chlorination of 6-ethyl-5-fluoropyrimidin-4(3H)-one.[6][12]

Experimental Protocol: Synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine

Materials:

  • 6-ethyl-5-fluoropyrimidin-4(3H)-one (80 g)

  • Dichloromethane (240 mL)

  • N,N-dimethylformamide (57.4 mL)

  • Triethylamine (78.24 mL)

  • Phosphoryl chloride (POCl₃)

  • 3N Hydrochloric acid solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 80 g of 6-ethyl-5-fluoropyrimidin-4(3H)-one in a solvent mixture of 240 mL of dichloromethane and 57.4 mL of N,N-dimethylformamide in a suitable reaction vessel.

  • Add 78.24 mL of triethylamine to the solution.

  • Slowly add phosphoryl chloride dropwise to the reaction mixture over a period of 30 minutes.

  • Heat the reaction mixture to reflux and stir for 5 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature.

  • Carefully add 352 mL of 3N hydrochloric acid solution, ensuring the temperature does not exceed 20°C.

  • Separate the organic layer. Extract the aqueous layer with 100 mL of dichloromethane.

  • Combine the organic layers and wash with 100 mL of water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to yield the oily target product, 4-chloro-6-ethyl-5-fluoropyrimidine.

Expected Yield: Approximately 85.9 g (95% yield).[6]

Synthesis of this compound

Detailed experimental protocols for the direct synthesis of this compound are less commonly reported in the context of its primary role as a process impurity. However, its formation can be inferred from the dehalogenation of 4-Chloro-6-ethyl-5-fluoropyrimidine.

Comparative Performance and Applications

The performance of these two molecules is best understood in the context of their intended application.

  • 4-Chloro-6-ethyl-5-fluoropyrimidine: As a key intermediate, its performance is evaluated based on its reactivity in nucleophilic substitution reactions, yield in the coupling step of Voriconazole synthesis, and purity. The presence of the chloro group is essential for its function as a building block in the synthesis of not only antifungal agents but also potentially in the development of anticancer and antiviral therapies, and kinase inhibitors.

  • This compound: Its "performance" is viewed from the perspective of an impurity. In a manufacturing setting, the goal is to minimize its formation. Its presence at significant levels would indicate inefficiencies in the chlorination step or the occurrence of undesirable side reactions, leading to lower yields of the desired product and potentially complicating the purification process.

Visualizing the Synthetic Relationship

The following diagrams illustrate the synthetic relationship between the two compounds and their roles in the context of Voriconazole synthesis.

G Synthetic Relationship and Roles A 6-ethyl-5-fluoropyrimidin-4(3H)-one B 4-Chloro-6-ethyl-5-fluoropyrimidine (Key Intermediate) A->B Chlorination (POCl₃) C Voriconazole (Final Product) B->C Coupling Reaction D This compound (Impurity) B->D Dehalogenation (Side Reaction)

Caption: Synthetic pathway from a common precursor to Voriconazole.

Conclusion

For researchers and professionals in drug development, the distinction between this compound and 4-Chloro-6-ethyl-5-fluoropyrimidine is critical. 4-Chloro-6-ethyl-5-fluoropyrimidine is a vital and reactive intermediate for the synthesis of Voriconazole and other potential therapeutic agents due to the presence of the activatable chloro group. In contrast, this compound is primarily an impurity whose formation should be minimized during the synthesis of the chloro-derivative. The selection of the appropriate starting material is therefore unequivocal for the successful and efficient synthesis of the target active pharmaceutical ingredient. This guide provides the foundational data and context to inform this critical decision-making process in a research and development setting.

References

Characterization of Voriconazole Impurity C: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization of Voriconazole impurity C, a critical step in ensuring the quality and safety of the antifungal drug Voriconazole. This document outlines the performance of various techniques, supported by experimental data, to assist researchers and drug development professionals in selecting the most appropriate method for their needs.

Physicochemical Properties of Voriconazole Impurity C

Voriconazole impurity C is identified as 4-Ethyl-5-fluoropyrimidine.[1][2][3][4] Its fundamental properties are summarized in the table below.

PropertyValueReference
Chemical Name This compound[1][2][3][4]
CAS Number 137234-88-9[1][2][3]
Molecular Formula C6H7FN2[1][2][5][]
Molecular Weight 126.13 g/mol [1][2][5][]

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the most widely adopted technique for the quantification of Voriconazole and its impurities, including impurity C. Several validated HPLC methods have been reported in the literature, demonstrating good performance in terms of accuracy, precision, and sensitivity.

Comparison of Published HPLC Methods

The following table summarizes the key parameters and performance characteristics of different HPLC methods used for the analysis of Voriconazole impurities.

ParameterMethod 1Method 2
Column Inertsil ODS 3V, 150 x 4.6 mm, 5 µmAgilent Zorbax SB-C18 (250mm x 4.6 mm i.d., 5 µm)
Mobile Phase A: 0.05 M KH2PO4 (pH 2.5); B: ACN:MeOH (90:10)Ammonium phosphate dibasic buffer (pH 6.0; 50 mM) : Acetonitrile (52:48, v/v)
Flow Rate 1.2 mL/min1.0 mL/min
Detection UV at 256 nmUV at 250 nm
Linearity (Correlation Coefficient) >0.999 for all impuritiesNot explicitly stated for impurity C
LOD for Impurity C Not explicitly stated0.02% (of analyte concentration)
LOQ for Impurity C Not explicitly statedNot explicitly stated
Accuracy (% Recovery) Not explicitly stated for impurity C96.3% to 103.2% for all impurities
Precision (%RSD) Not explicitly stated for impurity C< 3% for all impurities
Reference [7][1]
Experimental Protocol: A Validated Stability-Indicating HPLC Method

This protocol is based on a validated method for the determination of Voriconazole and its related substances.[1]

1. Chromatographic Conditions:

  • Column: Agilent Zorbax SB-C18 (250mm x 4.6 mm i.d., 5 µm particle size).
  • Mobile Phase: A mixture of 50 mM ammonium phosphate dibasic buffer (pH adjusted to 6.0 with diluted orthophosphoric acid) and acetonitrile in a 52:48 (v/v) ratio.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25°C.
  • Detection Wavelength: 250 nm.
  • Injection Volume: 20 µL.

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of Voriconazole impurity C reference standard in the mobile phase. Further dilute to a suitable concentration for calibration.
  • Sample Solution: Accurately weigh and dissolve the Voriconazole drug substance or product in the mobile phase to achieve a known concentration.

3. Method Validation Parameters:

  • Specificity: Assessed by analyzing blank, placebo, and spiked samples to ensure no interference at the retention time of impurity C.
  • Linearity: Determined by analyzing a series of solutions of impurity C at different concentrations and plotting a calibration curve.
  • Accuracy: Evaluated by spiking a known amount of impurity C into the sample matrix and calculating the percentage recovery.
  • Precision: Assessed by repeatedly analyzing the same sample (repeatability) and by different analysts on different days (intermediate precision), expressed as the relative standard deviation (%RSD).
  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Alternative and Orthogonal Analytical Techniques

While HPLC is the workhorse for routine quality control, other techniques can provide valuable orthogonal data for a more comprehensive characterization of Voriconazole impurity C.

Comparison of Alternative Methods
TechniquePrincipleAdvantages for Impurity C CharacterizationDisadvantages
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility in a capillary.Orthogonal selectivity to HPLC, high efficiency, low sample and reagent consumption.[5][8][9][10]Lower sensitivity for some detection modes, potential for matrix effects.[5]
Gas Chromatography (GC/GC-MS) Separation of volatile compounds in the gas phase.Suitable for volatile impurities like this compound, provides structural information with MS detection.[11][12]Requires derivatization for non-volatile compounds, potential for thermal degradation.
Ultra-Performance Liquid Chromatography (UPLC-MS/MS) Similar to HPLC but uses smaller particles for higher resolution and speed.Increased sensitivity and specificity, provides mass-to-charge ratio for confirmation.[13]Higher equipment cost and complexity.
Spectroscopic Methods (NMR, IR, MS) Provide information about the chemical structure.Essential for definitive identification and structural elucidation of unknown impurities.[][14]Not typically used for routine quantification.

Visualizing the Analytical Workflow

The following diagrams illustrate the typical experimental workflow for the characterization of Voriconazole impurity C and a decision-making process for selecting an appropriate analytical method.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Processing cluster_result Result & Reporting prep_sample Sample Preparation (Dissolution in Mobile Phase) hplc HPLC Analysis prep_sample->hplc prep_std Standard Preparation (Reference Standard of Impurity C) prep_std->hplc acquisition Data Acquisition (Chromatogram/Electropherogram) hplc->acquisition ce Capillary Electrophoresis ce->acquisition gcms GC-MS Analysis gcms->acquisition processing Data Processing (Peak Integration, Quantification) acquisition->processing report Reporting (Impurity Level, System Suitability) processing->report

Caption: Experimental Workflow for Impurity C Characterization.

decision_tree cluster_quant Routine Quantification cluster_confirm Confirmatory & Orthogonal Analysis cluster_struct Structural Elucidation start Goal of Analysis? quant Routine QC/ Stability Testing start->quant Routine confirm Orthogonal Confirmation/ Method Development start->confirm Confirmation struct Structural ID of Unknown Impurity start->struct Identification hplc Use Validated HPLC Method quant->hplc ce_uplc Use CE or UPLC-MS/MS confirm->ce_uplc nmr_ms Use NMR, HR-MS, FTIR struct->nmr_ms

Caption: Decision Tree for Analytical Method Selection.

References

A Comparative Guide to the Mass Spectrometry of 4-Ethyl-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric properties of 4-Ethyl-5-fluoropyrimidine and a structurally related alternative, 4-Chloro-6-ethyl-5-fluoropyrimidine. The information herein is intended to support researchers in the identification and characterization of these and similar compounds in various experimental settings.

Data Presentation: A Comparative Overview

FeatureThis compound4-Chloro-6-ethyl-5-fluoropyrimidine
Molecular Formula C₆H₇FN₂C₆H₆ClFN₂
Molecular Weight 126.13 g/mol 160.58 g/mol
Exact Mass 126.0593 Da[1]160.0203541 Da[2]
Predicted Parent Ion (M+) m/z 126m/z 160/162 (due to ³⁵Cl/³⁷Cl isotopes)
Predicted Major Fragment Ions m/z 97 (Loss of C₂H₅)m/z 131/133 (Loss of C₂H₅)
m/z 71 (Further fragmentation)m/z 96 (Loss of Cl)

Experimental Protocols

The following is a representative experimental protocol for the analysis of ethyl-fluoropyrimidine derivatives using Electron Ionization Mass Spectrometry (EI-MS). This protocol is based on established methods for the analysis of heterocyclic compounds.

1. Sample Preparation:

  • Dissolve the analyte (this compound or its analogue) in a volatile organic solvent, such as methanol or acetonitrile, to a final concentration of 1 mg/mL.

  • Further dilute the stock solution with the same solvent to a working concentration of 10-100 µg/mL.

2. Instrument Parameters (for a standard GC-MS or direct inlet system):

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Scan Range: m/z 30-200

  • Inlet System: Direct insertion probe or gas chromatograph. If using a GC, a suitable capillary column (e.g., HP-5ms) and temperature program should be employed to ensure proper separation and elution of the analyte.

3. Data Acquisition:

  • Acquire the mass spectrum of the analyte.

  • Acquire a background spectrum of the solvent and subtract it from the analyte spectrum to obtain a clean mass spectrum.

4. Data Analysis:

  • Identify the molecular ion peak (M+).

  • Identify and determine the mass-to-charge ratio (m/z) of the major fragment ions.

  • Analyze the fragmentation pattern to elucidate the structure of the compound. The relative abundances of the fragment ions can provide insights into the stability of different parts of the molecule.

Visualizations

Predicted Fragmentation Pathway of this compound

M This compound (m/z = 126) F1 [M - C₂H₅]⁺ (m/z = 97) M->F1 - C₂H₅ F2 Further Fragments F1->F2 - HCN

Caption: Predicted fragmentation of this compound.

Comparative Mass Spectrometry Workflow

cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Analysis A This compound Solution C GC-MS or Direct Inlet EI-MS A->C B Alternative Compound Solution B->C D Acquire Mass Spectra C->D E Identify Parent and Fragment Ions D->E F Compare Fragmentation Patterns E->F

Caption: Workflow for comparative mass spectrometry analysis.

References

A Comparative Benchmarking of Synthesis Routes to Voriconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the primary synthetic routes to Voriconazole, a critical triazole antifungal agent. The analysis focuses on key performance indicators such as overall yield, purity, stereoselectivity, and the number of synthetic steps. The information presented is intended to assist researchers and drug development professionals in selecting the most efficient and scalable synthesis strategy.

Comparison of Key Synthesis Routes

The synthesis of Voriconazole, which contains two stereocenters, can be broadly categorized into two main strategies: racemic synthesis followed by chiral resolution and asymmetric synthesis. Below is a summary of the most prominent routes, with quantitative data presented for objective comparison.

MetricRacemic Synthesis via Reformatsky-Type ReactionAsymmetric Synthesis via Catalytic CyanosilylationAsymmetric Synthesis via Asymmetric Epoxidation
Overall Yield ~50-60% (Reported yields for key steps are high, but resolution halves the theoretical max yield)Not explicitly stated, but calculated from reported step-wise yields to be in the range of 15-20%.Not available in detail
Purity High (>99.5%) after resolution and crystallization.[1]High, enantiomeric excess (ee) is established early.High enantioselectivity reported for the key step.
Number of Steps ~5-6 steps from commercially available starting materials.7 steps from 1-(2,4-difluorophenyl)-2-chloroethanone.Concise (fewer steps implied, but full sequence not detailed).
Key Features - Well-established for industrial scale-up.- High diastereoselectivity (up to 12:1) in the key coupling step.[2]- Late-stage resolution with a chiral agent like (1R)-(-)-10-camphorsulfonic acid.[3]- Enantioselective from an early stage.- Avoids late-stage resolution, preventing loss of 50% of the material.- Key step is a catalytic asymmetric cyanosilylation.- Potentially the most concise route.- Key step is a highly enantioselective epoxidation of a tetrasubstituted alkene.[4]
Challenges - Inherent 50% loss of the undesired enantiomer during resolution.- Use of hazardous reagents like zinc dust and lead powder.[5]- Requires specialized chiral catalysts.- Some steps may have moderate yields.- Limited publicly available data on the full experimental protocol and scalability.

Experimental Protocols

Racemic Synthesis via Reformatsky-Type Reaction and Chiral Resolution

This route is a widely adopted industrial method for producing Voriconazole. It involves the synthesis of a racemic mixture of the desired diastereomer, followed by resolution to isolate the active (2R,3S)-enantiomer.

Step 1: Synthesis of the Racemic Diastereomer via Reformatsky-type Reaction

To a suspension of activated zinc powder and a catalytic amount of lead powder in tetrahydrofuran (THF), a solution of iodine in THF is added. The mixture is stirred, and then a solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone and 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine in THF is added at a controlled temperature (e.g., 8-25°C).[5] The reaction is stirred for several hours. The reaction mixture is then filtered, and acetic acid is added to the filtrate. This reaction typically yields the desired (2R,3S/2S,3R) diastereomer with a diastereoselectivity of around 9:1 to 12:1 over the (2R,3R/2S,3S) diastereomer.[2][3]

Step 2: Dechlorination

The crude product from the previous step is dissolved in a suitable solvent such as ethanol. Sodium acetate and a palladium on carbon (Pd/C) catalyst are added. The mixture is then subjected to hydrogenation in an autoclave under hydrogen pressure. After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the racemic Voriconazole.[5] A reported yield for a similar dechlorination step using zinc and ammonium formate is over 90% with a purity of 98.5%.[3]

Step 3: Chiral Resolution

The racemic Voriconazole is dissolved in a mixture of acetone and methanol. A solution of (1R)-(-)-10-camphorsulfonic acid in methanol is then added. The mixture is heated to reflux and then slowly cooled to room temperature to allow for the crystallization of the desired (2R,3S)-voriconazole-(1R)-10-camphorsulfonate salt. The salt is collected by filtration. The resolved salt is then treated with a base, such as sodium hydroxide, in a biphasic system of dichloromethane and water to neutralize the acid and liberate the free base of (2R,3S)-Voriconazole. The organic layer is separated, dried, and the solvent is evaporated to give the final product. A yield of 81% for this resolution step has been reported.[3]

Asymmetric Synthesis via Catalytic Cyanosilylation

This seven-step enantioselective route establishes the chirality early in the synthesis, thus avoiding a late-stage resolution.[6][7]

Step 1: Asymmetric Cyanosilylation A gadolinium-based asymmetric catalyst is prepared in situ from Gd(HMDS)3 and a sugar-derived chiral ligand. To this catalyst, 1-(2,4-difluorophenyl)-2-chloroethanone and trimethylsilyl cyanide (TMSCN) are added at low temperature. This reaction forms the chiral cyanohydrin with high enantioselectivity.

Step 2: Protection of the Hydroxyl Group The resulting cyanohydrin is protected as a methoxymethyl (MOM) ether using MOMCl and a base.

Step 3: Alkylation The protected cyanohydrin is then alkylated with 4-chloro-6-ethyl-5-fluoropyrimidine using a strong base like lithium diisopropylamide (LDA) at low temperature.

Step 4: Reduction of the Nitrile The nitrile group is reduced to a primary amine using a reducing agent such as lithium aluminum hydride (LiAlH4).

Step 5: Formation of the Triazole Ring The primary amine is converted to the 1,2,4-triazole ring through a multi-step one-pot procedure involving reaction with N,N-dimethylformamide dimethyl acetal followed by cyclization with hydrazine.

Step 6: Deprotection of the Hydroxyl Group The MOM protecting group is removed under acidic conditions to reveal the tertiary alcohol.

Step 7: Methylation The final step involves the methylation of a related intermediate to install the methyl group, although the reference suggests this step was challenging and alternative strategies were explored.[6]

Visualizations

Synthesis Workflow: Racemic Route via Reformatsky Reaction

G cluster_start Starting Materials cluster_reaction1 Reformatsky-Type Reaction cluster_reaction2 Dechlorination cluster_reaction3 Chiral Resolution cluster_end Final Product A 1-(2,4-difluorophenyl)-2- (1H-1,2,4-triazol-1-yl)ethanone C Zinc, Lead (cat.), Iodine, THF A->C B 6-(1-bromoethyl)-4-chloro- 5-fluoropyrimidine B->C D Formation of Racemic (2R,3S/2S,3R)-diastereomer (Diastereomeric Ratio ~9:1 to 12:1) C->D E Pd/C, H2, Sodium Acetate or Zn, Ammonium Formate D->E F Racemic Voriconazole E->F G (1R)-(-)-10-camphorsulfonic acid in Acetone/Methanol F->G H Diastereomeric Salt Crystallization G->H I Basification (e.g., NaOH) H->I J (2R,3S)-Voriconazole I->J

Caption: Workflow of the industrial racemic synthesis of Voriconazole.

Logical Relationship of Synthesis Strategies

G Voriconazole Synthesis Voriconazole Synthesis Racemic Synthesis Racemic Synthesis Voriconazole Synthesis->Racemic Synthesis Asymmetric Synthesis Asymmetric Synthesis Voriconazole Synthesis->Asymmetric Synthesis Reformatsky-Type Reaction Reformatsky-Type Reaction Racemic Synthesis->Reformatsky-Type Reaction Catalytic Cyanosilylation Catalytic Cyanosilylation Asymmetric Synthesis->Catalytic Cyanosilylation Asymmetric Epoxidation Asymmetric Epoxidation Asymmetric Synthesis->Asymmetric Epoxidation Pfizer's 2nd Gen Process Pfizer's 2nd Gen Process Asymmetric Synthesis->Pfizer's 2nd Gen Process Chiral Resolution Chiral Resolution Reformatsky-Type Reaction->Chiral Resolution

Caption: Major strategic approaches to the synthesis of Voriconazole.

References

A Comparative Guide to Analytical Methods for Fluorinated Pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the quality control and analysis of fluorinated pyrimidine intermediates, which are crucial building blocks in the synthesis of various chemotherapeutic agents. Accurate and precise analytical methods are paramount for ensuring the purity, stability, and safety of active pharmaceutical ingredients (APIs). This document details High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies, supported by experimental data and detailed protocols.

At a Glance: HPLC vs. GC for Fluorinated Pyrimidine Analysis

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of fluorinated pyrimidines like 5-Fluorouracil (5-FU) due to its suitability for non-volatile and thermally sensitive compounds. Gas Chromatography (GC), while highly efficient for volatile substances, is more applicable to thermally stable and volatile intermediates or requires derivatization for polar compounds.

The following tables summarize the performance of representative HPLC and GC methods for the analysis of 5-Fluorouracil (5-FU) and other pyrimidine intermediates.

Table 1: HPLC Method Performance for 5-Fluorouracil (5-FU) Analysis

ParameterMethod 1: HPLC-UV[1]Method 2: HPLC-UV[2]Method 3: HPLC-DAD[3]
Analyte(s) 5-Fluorouracil (5-FU), 5,6-dihydrofluorouracil (DHFU)5-Fluorouracil (5-FU)5-Fluorouracil (5-FU), 5,6-dihydrofluorouracil (5-FDHU)
Linearity Range 0.04 - 15.90 µg/mL (5-FU)0.1 - 10 µg/mLNot specified
Correlation (r²) > 0.9990.99970.999
Limit of Detection (LOD) Not Specified10.86 ng/mL3.2 ng/mL
Limit of Quantitation (LOQ) 40 ng/mL (5-FU)32.78 ng/mL16 ng/mL
Detector UV Diode ArrayPhotodiode Array (PDA)Diode Array Detector (DAD)

Table 2: Representative GC Method Performance for Organic Compound Analysis

ParameterMethod: GC-FID for Organic Solvents[4][5]
Analyte(s) Ethanol, Acetonitrile, DMSO, etc.
Linearity (r²) > 0.990 for all solvents
Precision (%RSD) < 2%
Accuracy (% Recovery) > 90% for all solvents
LOD / LOQ Method surpassed acceptance criteria
Detector Flame Ionization Detector (FID)

Experimental Workflows and Chemical Pathways

Understanding the analytical workflow and the relevant chemical pathways is essential for context. The following diagrams, generated using Graphviz, illustrate a general analytical workflow and a key synthesis pathway for fluorinated pyrimidines.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Dilution Dilution to Working Concentration Sample->Dilution Filter Filtration (0.45 µm) Dilution->Filter Injection Sample Injection Filter->Injection Separation Chromatographic Separation (HPLC or GC) Injection->Separation Detection Detection (UV, DAD, FID, MS) Separation->Detection Integration Peak Integration & Identification Detection->Integration Quantification Quantification via Calibration Curve Integration->Quantification Report Final Report Generation Quantification->Report

Caption: General analytical workflow for fluorinated pyrimidine intermediates.

G FU 5-Fluorouracil (5-FU) DCFP 2,4-Dichloro-5- fluoropyrimidine (DCFP) FU->DCFP Chlorination  (Reflux)   POCl3 Phosphorus Oxychloride (POCl3) POCl3->DCFP DMA N,N-Dimethylaniline (Acid Acceptor) DMA->DCFP API Active Pharmaceutical Ingredients (APIs) (e.g., Voriconazole) DCFP->API Further Synthesis

Caption: Synthesis of DCFP, a key intermediate, from 5-Fluorouracil.

Detailed Experimental Protocols

Below are representative protocols for HPLC and GC methods. These are generalized from published methods and should be fully validated for specific applications.

Protocol 1: HPLC-UV Method for 5-Fluorouracil (5-FU)

This method is adapted from procedures validated for the quantification of 5-FU in various matrices[1][2].

  • Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 10:90, v/v)[2]. Some methods may use a buffer like ammonium acetate or potassium phosphate to control pH[6][7].

  • Flow Rate: 1.0 mL/min[2].

  • Detection Wavelength: 265 nm[2].

  • Column Temperature: Ambient.

  • Injection Volume: 20 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the fluorinated pyrimidine intermediate standard or sample in the mobile phase or a suitable solvent.

    • Perform serial dilutions to prepare calibration standards (e.g., 0.1 to 10 µg/mL) and quality control samples.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Construct a calibration curve by injecting the standard solutions.

    • Inject the sample solutions for analysis.

    • Identify and quantify the analyte based on retention time and peak area compared to the calibration curve.

Protocol 2: GC-FID Method for Volatile Intermediates

This protocol is a representative example based on validated methods for analyzing volatile organic compounds and can be adapted for volatile fluorinated intermediates[4][5]. Direct analysis of polar compounds like 5-FU by GC is challenging and typically requires derivatization.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A nonpolar capillary column, such as one coated with 5% diphenyl / 95% dimethylpolysiloxane (e.g., 30 m length, 0.32 mm internal diameter, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1-2 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 50-100 °C, hold for 1-2 minutes.

    • Ramp: Increase temperature at a rate of 10-20 °C/min to a final temperature of 250-280 °C.

    • Hold: Maintain the final temperature for 5-10 minutes.

  • Injection Mode: Split or splitless, depending on the concentration of the analyte.

  • Injection Volume: 1 µL.

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

    • Prepare calibration standards by diluting a stock solution of the analyte in the same solvent.

    • If necessary, add an internal standard for improved quantitation.

  • Analysis:

    • Inject standards to generate a calibration curve.

    • Inject the prepared sample.

    • Quantify the analyte by comparing its peak area (or area ratio with the internal standard) to the calibration curve.

Conclusion

The choice between HPLC and GC for the analysis of fluorinated pyrimidine intermediates is primarily dictated by the physicochemical properties of the analyte. HPLC with UV detection is a versatile, robust, and widely validated method suitable for the direct analysis of key compounds like 5-fluorouracil and its derivatives. GC-FID or GC-MS offers high separation efficiency and speed but is best suited for more volatile and thermally stable intermediates. For comprehensive quality control, employing orthogonal methods can provide a more complete profile of the intermediates and any potential impurities. The protocols and data presented in this guide serve as a foundation for developing and validating analytical methods tailored to specific research and drug development needs.

References

A Comparative Guide to the Synthesis of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The efficient synthesis of pyrimidine derivatives is therefore of paramount importance in drug discovery and development. This guide provides an objective comparison of prominent synthetic methodologies, supported by experimental data, to aid researchers in selecting the most appropriate strategy for their specific needs.

Performance Comparison of Pyrimidine Synthesis Methods

The choice of synthetic route to pyrimidine derivatives significantly impacts reaction efficiency, yield, and environmental footprint. This section summarizes quantitative data for several key conventional and modern synthetic methods.

MethodKey ReactantsCatalyst/ReagentSolventTimeTemperatureYield (%)
Biginelli Reaction (Conventional) Benzaldehyde, Ethyl Acetoacetate, UreaHydrochloric AcidEthanol1.5 - 3 hoursReflux (60°C)~60-70%
Biginelli Reaction (Microwave) Aromatic Aldehyde, Ethyl Cyanoacetate, GuanidineEthanolic NaOHEthanol7-12 min100-135°C72-84%
Biginelli Reaction (Grindstone) Benzaldehyde, Ethyl Acetoacetate, Urea/ThioureaCuCl₂·2H₂O / HClSolvent-freeMinutesRoom Temp>90%
Pinner Synthesis 1,3-Dicarbonyl Compound, AmidineAcid or BaseVaries3 hours52°CModerate to 90.2%
Microwave-Assisted Synthesis Chalcones, Guanidine HydrochlorideBasic MediumVaries2-20 minutes100-135°CExcellent (88-95%)
Iridium-Catalyzed Multicomponent Synthesis Amidines, AlcoholsPN5P-Ir-pincer complexTolueneNot Specified150°CUp to 93%
Solid-Phase Synthesis Resin-bound precursors, IsocyanatesBaseVariesOvernightRoom Temp18-93% (over 4 steps)

Experimental Protocols

Detailed methodologies for key synthetic routes are provided below.

Classical Biginelli Reaction (Conventional Heating)

This protocol outlines the traditional one-pot synthesis of dihydropyrimidinones.

  • Reactants:

    • Benzaldehyde (1 mmol)

    • Ethyl acetoacetate (1 mmol)

    • Urea or Thiourea (1.5 mmol)

    • Catalytic amount of HCl or NH₄Cl

  • Solvent:

    • Methanol (30 cm³)

  • Procedure:

    • A mixture of the aldehyde, β-ketoester, urea/thiourea, and catalyst is placed in a round-bottom flask.

    • Methanol is added as the solvent.

    • The mixture is refluxed at 60°C for 3 hours.

    • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and poured into cold water.

    • The solid product is collected by filtration and may require further purification by recrystallization.

Microwave-Assisted Pyrimidine Synthesis

This method offers a significant acceleration of the reaction, leading to higher yields in shorter times.

  • Reactants:

    • Formyl-quinoline (0.05 mmol)

    • Primary heterocyclic amine (e.g., aminopyrimidine) (0.05 mmol)

    • Cyclic 1,3-diketone (0.05 mmol)

  • Solvent:

    • DMF (1.0 mL)

  • Procedure:

    • A mixture of the reactants is prepared in a microwave vial.

    • The mixture is subjected to microwave irradiation for 8–20 minutes at 125–135 °C.

    • After cooling, the precipitate is filtered and washed with ethanol to yield the pure product.

Pinner Synthesis

The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine.

  • Reactants:

    • β-Diketone (e.g., Acetylacetone): 1 equivalent

    • Amidine Hydrochloride (e.g., Acetamidine Hydrochloride): 1.1 equivalents

    • Sodium Ethoxide: 1.1 equivalents

  • Solvent:

    • Anhydrous Ethanol

  • Procedure:

    • Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (N₂ or Ar).

    • In a round-bottom flask, dissolve the amidine hydrochloride in anhydrous ethanol.

    • Carefully add sodium ethoxide to the stirred solution and stir for 30 minutes at room temperature to generate the free amidine.

    • Add the β-diketone dropwise to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction progress by TLC (typically complete within 2-4 hours).

    • After completion, the solvent is removed under reduced pressure, and the residue is treated with water. The product is then extracted with a suitable organic solvent and purified by chromatography or recrystallization.

Signaling Pathways and Experimental Workflows

Pyrimidine derivatives often exert their biological effects by interacting with specific signaling pathways. Furthermore, a structured workflow is essential for the synthesis and evaluation of these compounds.

Signaling Pathway: Inhibition of EGFR by Pyrimidine Derivatives

Many pyrimidine-based compounds are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.

Safety Operating Guide

Personal protective equipment for handling 4-Ethyl-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of 4-Ethyl-5-fluoropyrimidine (CAS: 137234-88-9). Adherence to these guidelines is essential to mitigate the significant health risks associated with this compound.

DANGER: this compound is classified as a hazardous substance. It is toxic if swallowed, suspected of causing cancer, may damage fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure[1].

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure through inhalation, ingestion, and skin or eye contact. The following table summarizes the required PPE for handling this compound.

Body Part Personal Protective Equipment (PPE) Specifications & Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Double gloving is advised. Immediately change gloves if they become contaminated, torn, or punctured[2]. For compounds with unknown toxicity, a flexible laminate glove under a heavy-duty outer glove is recommended[3].
Eyes Safety gogglesMust provide a complete seal around the eyes and be worn at all times in the laboratory[2].
Face Face shieldTo be worn in addition to safety goggles, especially when there is a risk of splashes or generating aerosols[2].
Body Laboratory coat or chemical-resistant suitA lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of exposure, a chemical-resistant suit may be necessary[2]. Gowns should be disposable, made of polyethylene-coated polypropylene or other laminate materials, lint-free, non-permeable with a solid front, have long sleeves, and tight-fitting cuffs.
Respiratory Fume hood or respiratorAll handling of this compound must be performed in a certified chemical fume hood[2]. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used[2][4].
Feet Closed-toe shoesShoes must cover the entire foot (closed-toe and closed-heel with no holes)[3].

Operational Plan for Safe Handling

Follow these step-by-step procedures to ensure the safe handling of this compound:

1. Preparation:

  • Ensure a certified chemical fume hood is operational.

  • Verify that an emergency eyewash station and safety shower are readily accessible[3].

  • Prepare all necessary equipment and reagents before handling the compound.

  • Wear all required PPE as detailed in the table above. When double gloving, one glove should be placed under the gown cuff and one over[5].

2. Handling:

  • Conduct all manipulations of this compound within a chemical fume hood to prevent the release of vapors or dust[2][6].

  • Use a spatula or other appropriate tools to handle the solid form, avoiding the creation of dust[2].

  • If preparing solutions, add the compound to the solvent slowly to prevent splashing[2].

  • Keep all containers with this compound tightly sealed when not in use[2].

  • Avoid direct contact with skin, eyes, and clothing[2][6].

  • Do not eat, drink, or smoke in the handling area[3][6][7].

  • Wash hands thoroughly with soap and water after handling[3][6].

3. Post-Experiment:

  • Decontaminate all surfaces and equipment used for handling the compound. 70% isopropyl alcohol is an acceptable decontaminant[5].

  • Remove PPE carefully to avoid cross-contamination. The outer gloves should be removed first, followed by the gown and then the inner gloves[5].

  • Dispose of all contaminated disposable items in a designated hazardous waste container[5].

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and exposure.

  • Waste Segregation: All waste contaminated with this compound, including unused product, contaminated PPE, and cleaning materials, must be segregated from other laboratory waste[8].

  • Waste Containers: Use designated, clearly labeled, and sealed containers for hazardous chemical waste[5][8]. For sharps, use a specific sharps container labeled for chemotherapy waste[5].

  • Disposal Procedure: Dispose of contents and containers in accordance with all applicable local, state, and federal regulations. Contact your institution's Environmental Health & Safety (EH&S) department for specific guidance on hazardous waste disposal[6][8].

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal prep1 Verify Fume Hood & Safety Showers prep2 Don Appropriate PPE prep1->prep2 handle1 Weighing & Transfer prep2->handle1 handle2 Reaction Setup handle1->handle2 post1 Decontaminate Workspace & Equipment handle2->post1 post2 Doff PPE post1->post2 disp1 Segregate & Containerize Waste post2->disp1 disp2 Contact EH&S for Pickup disp1->disp2

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Ethyl-5-fluoropyrimidine
Reactant of Route 2
Reactant of Route 2
4-Ethyl-5-fluoropyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.